molecular formula C29H60O20 B13916997 (-)-Ouabain octahydrate

(-)-Ouabain octahydrate

Cat. No.: B13916997
M. Wt: 728.8 g/mol
InChI Key: TYBARJRCFHUHSN-UKXBBCJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Ouabain octahydrate is a cardiac glycoside of high purity, sourced from the seeds of Strophanthus gratus and the bark of Acokanthera schimperi . This plant-derived compound is a well-characterized, potent, and selective inhibitor of the Na+/K+-ATPase pump . Its primary mechanism of action involves binding to the alpha-subunit of the Na+/K+-ATPase, leading to the inhibition of this critical ion transporter . This inhibition results in an accumulation of intracellular sodium, which subsequently reduces the activity of the sodium-calcium exchanger (NCX), ultimately elevating intracellular calcium concentrations . It is this increase in cytosolic calcium that underpins the cardiotonic effects of ouabain, making it a valuable tool for researching cardiac contractility and arrhythmias . In research settings, this compound is primarily used as a cardioactive agent in physiological and pharmacological studies . Its application extends to cell biology, where it is employed to investigate ion transport mechanisms and cell signaling pathways. Studies have shown that ouabain can induce cytotoxic effects in tumor cells via steroidal signal transduction pathways, highlighting its value in oncology research . Furthermore, its role extends to specialized fields such as male contraception research, as the testis-specific Na,K-ATPase α4 isoform exhibits high sensitivity to ouabain, and its inhibition can impair sperm motility . Researchers will find this compound supplied as a white to off-white crystalline powder . It is soluble in hot water and should be stored protected from light at +2°C to +8°C . Please note: This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H60O20

Molecular Weight

728.8 g/mol

IUPAC Name

3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1

InChI Key

TYBARJRCFHUHSN-UKXBBCJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Origin of Product

United States

Foundational & Exploratory

The Dual-Faceted Mechanism of (-)-Ouabain Octahydrate: From Ion Pump Inhibition to Intricate Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ouabain, a cardiac glycoside traditionally known for its therapeutic effects in heart conditions, is now recognized for a complex and multifaceted mechanism of action that extends far beyond simple ion pump inhibition. As a highly specific inhibitor of the Na+/K+-ATPase, ouabain (B1677812) disrupts transmembrane ion gradients, leading to increased intracellular calcium, which forms the basis of its cardiotonic effects. However, a paradigm shift in understanding has revealed the Na+/K+-ATPase as a sophisticated signal transducer. At concentrations found endogenously, ouabain binding initiates a cascade of intracellular signaling events, recruiting and activating a host of protein kinases and second messengers. This guide provides a comprehensive technical overview of ouabain's dual mechanism, detailing the canonical ion pump inhibition pathway and the more recently elucidated signal transduction cascades, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and modulation of pathways such as MAPK, PLC/PKC, and STAT3. We present quantitative data on its efficacy, detailed experimental protocols for studying its action, and visual diagrams of the core signaling pathways to offer a thorough resource for professionals in biomedical research and drug development.

Core Mechanism: Inhibition of the Na+/K+-ATPase Ion Pump

The primary and most well-established mechanism of action for (-)-Ouabain octahydrate is its potent and specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane enzyme essential for maintaining cellular ion homeostasis.[1][2][3][4][5][6] This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, hydrolyzing one molecule of ATP in the process.

Ouabain binds to the extracellular surface of the Na+/K+-ATPase's α-subunit, locking the enzyme in a conformation that prevents ion transport.[7][8] This inhibition leads to two critical downstream events:

  • Increased Intracellular Sodium ([Na+]i): The cessation of Na+ extrusion causes its accumulation within the cell.[4][9][10]

  • Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to effectively pump calcium out of the cell.[4][9][11] This results in a net influx and accumulation of intracellular Ca2+, which is then sequestered into intracellular stores like the endoplasmic/sarcoplasmic reticulum.[9][10][11]

This elevation of intracellular calcium is the cornerstone of ouabain's positive inotropic (contractility-enhancing) effect in cardiomyocytes, as more Ca2+ is available for the contractile machinery during excitation-contraction coupling.[1][2][4]

G Ouabain (-)-Ouabain NKA Na+/K+-ATPase (Ion Pump) Ouabain->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Gradient for (Inhibits Ca2+ Efflux) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Effect Physiological Effect (e.g., Inotropy) Ca_in->Effect

Figure 1. Ouabain's core mechanism via ion pump inhibition.

The Na+/K+-ATPase as a Signal Transducer: The "Signalosome"

Beyond its role as an ion pump, the Na+/K+-ATPase acts as a receptor and scaffolding protein, forming a signaling complex or "signalosome," particularly within cholesterol-rich membrane microdomains called caveolae.[1][12] Binding of ouabain, often at low, sub-inhibitory (nanomolar) concentrations, triggers conformational changes in the enzyme that initiate intracellular signaling cascades, a function distinct from and often independent of changes in ion concentrations.[13][14]

Activation of Src Kinase and EGFR Transactivation

A pivotal event in ouabain-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase α-subunit interacts directly with Src, holding it in an inactive state.[15] Ouabain binding disrupts this interaction, releasing and activating Src kinase.[1][15][16]

Activated Src serves as a central node, propagating the signal through multiple pathways. One of the most prominent is the transactivation of the Epidermal Growth Factor Receptor (EGFR). Src phosphorylates and activates the EGFR, which then recruits adaptor proteins like Shc and Grb2, ultimately leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[12][14][16] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[13][17]

G Ouabain (-)-Ouabain NKA Na+/K+-ATPase (Signalosome) Ouabain->NKA Binds to Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Adaptors Shc / Grb2 EGFR->Adaptors Recruits Ras Ras Adaptors->Ras Activates MAPK Raf → MEK → ERK1/2 Ras->MAPK Gene Gene Expression (Proliferation, Apoptosis) MAPK->Gene

Figure 2. Ouabain-induced Src/EGFR/MAPK signaling cascade.
Generation of Reactive Oxygen Species (ROS)

Ouabain binding can trigger the production of reactive oxygen species (ROS), which act as critical second messengers.[18][19] This ROS generation often originates from mitochondria and can be initiated by the Src/EGFR/Ras signaling axis.[20][21] Importantly, ouabain-induced ROS production can occur independently of changes in intracellular Na+ and Ca2+ concentrations.[21] ROS are required for the downstream activation of certain pathways, creating a feed-forward mechanism for Na+/K+-ATPase-mediated signaling.

Modulation of Other Key Signaling Pathways

Ouabain's influence extends to a variety of other critical cellular pathways:

  • PLC/PKC Pathway: In cardiac cells, ouabain activates a cardioprotective pathway involving Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-ε (PKCε) in a Src-dependent manner.[1]

  • AMPK Pathway: In cancer cells, ouabain can deplete ATP, leading to the activation of AMP-activated protein kinase (AMPK), which can then serve as an upstream activator of Src, contributing to its anticancer effects.

  • STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell survival and proliferation.[19]

  • JNK Pathway: In non-small cell lung cancer cells, ouabain activates JNK, leading to a decrease in the anti-apoptotic protein Bcl-2 and inducing autophagic cell death.

G cluster_0 Ouabain-NKA Signalosome cluster_1 Downstream Signaling Cascades Ouabain (-)-Ouabain NKA Na+/K+-ATPase Ouabain->NKA Src Src Kinase NKA->Src Activates AMPK ↑ AMP/ATP Ratio AMPK NKA->AMPK STAT3 STAT3 NKA->STAT3 Inhibits JNK JNK NKA->JNK PLC PLC-γ1 Src->PLC Ras Ras Src->Ras PKC PKCε PLC->PKC Cardio Cardioprotection PKC->Cardio Mito Mitochondria Ras->Mito ROS ↑ ROS Mito->ROS Cancer Anticancer Effects (Apoptosis, Autophagy) ROS->Cancer AMPK->Src Activates (in cancer) STAT3->Cancer Bcl2 Bcl-2 JNK->Bcl2 Downregulates Bcl2->Cancer

Figure 3. Overview of diverse signaling pathways modulated by ouabain.

Quantitative Data Presentation

The effects of ouabain are highly dependent on its concentration and the specific cell type, particularly the isoform of the Na+/K+-ATPase α-subunit expressed. Rodent cells expressing the α1 isoform are notably more resistant than human cells or cells expressing α2 and α3 isoforms.[7]

Table 1: IC50 Values of Ouabain for Na+/K+-ATPase Inhibition and Cell Proliferation

Target / Cell Line Effect IC50 Value Species / Context Reference(s)
Na+/K+-ATPase (α1) Inhibition 320 µM Rat Brain
Na+/K+-ATPase (α2/α3) Inhibition 23 - 460 nM Rat Brain
Na+/K+-ATPase (α1) Inhibition ~15 nM Canine Kidney [7]
Na+/K+-ATPase (α3) Inhibition ~15 nM Porcine Cortex [7]
OS-RC-2 Proliferation ~39 nM (48h) Human Renal Cancer [1][2][9]
NCI-H446 Proliferation Not specified, similar to OS-RC-2 Human Lung Cancer [2][9]
A549 Proliferation IC50 < 25 nM (48h) Human Lung Cancer
Hela Proliferation ~45 nM (48h) Human Cervical Cancer
HCT116 Proliferation < 25 nM (48h) Human Colon Cancer
A375 Proliferation 67.17 nM (48h) Human Melanoma [18]
SK-Mel-28 Proliferation 186.51 nM (48h) Human Melanoma [18]

| Melan-A (non-malignant) | Proliferation | 9.63 µM | Mouse Melanocytes |[18] |

Table 2: Effective Concentrations of Ouabain for Inducing Signaling Events

Signaling Event Effective Concentration Cell Type / Context Reference(s)
ERK Phosphorylation 10 nM Opossum Kidney (OK) Cells [11]
ERK Phosphorylation 50 nM Human Myotubes
Src Activation 10 µM Isolated Rat Hearts [20]
Src Activation 100 nM LLC-PK1 Cells [15]
Src Activation 10 µM Arterial Smooth Muscle Cells [14]
ROS Production 100 µM Rat Cardiac Myocytes [12][13]
ROS Production 100 nM LLC-PK1 Cells [15]
ROS Production 3 nM Rat Retinal Cells [4]
STAT3 Inhibition 50 - 100 nM A549, Hela, HCT116 Cells

| Apoptosis Induction | 50 - 100 nM | A549, Hela, HCT116 Cells | |

Experimental Protocols

Protocol for Measuring Na+/K+-ATPase Activity

This protocol is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the absence and presence of ouabain, a specific inhibitor.

Workflow Diagram:

G P1 Homogenize Tissue/Cells in Lysis Buffer P2 Centrifuge to Pellet Debris Collect Supernatant (Lysate) P1->P2 P3 Determine Protein Concentration (e.g., BCA Assay) P2->P3 P4 Prepare Two Reaction Sets per Sample: A) Total ATPase B) Ouabain-Insensitive ATPase P3->P4 P5 To Set B, Add Ouabain (e.g., 1-2 mM) P4->P5 P6 Add Sample Lysate to All Wells P4->P6 P5->P6 P7 Initiate Reaction with ATP P6->P7 P8 Incubate at 37°C for 10-30 min P7->P8 P9 Stop Reaction (e.g., Add Acidic Solution) P8->P9 P10 Add Reagent to Detect Inorganic Phosphate (Pi) P9->P10 P11 Measure Absorbance (e.g., 660 nm) P10->P11 P12 Calculate Pi from Standard Curve Subtract B from A for Na+/K+-ATPase Activity P11->P12

Figure 4. Experimental workflow for the Na+/K+-ATPase activity assay.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with EDTA and a detergent) on ice. Centrifuge to remove debris and collect the supernatant containing the membrane fraction. Determine the total protein concentration using a standard method like the BCA assay.

  • Reaction Setup: For each sample, prepare two sets of reactions in a microplate:

    • Total ATPase Activity: Reaction buffer (containing NaCl, KCl, MgCl₂, ATP) and sample lysate.

    • Ouabain-Insensitive Activity: Reaction buffer, sample lysate, and a saturating concentration of ouabain (typically 1-2 mM to inhibit all isoforms).

  • Reaction: Pre-incubate the plate at 37°C. Start the reaction by adding ATP. Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction by adding an acidic reagent (e.g., perchloric acid). Add a colorimetric reagent that forms a complex with the released inorganic phosphate (e.g., an ammonium (B1175870) molybdate-based solution).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculation:

    • Use a phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Calculate the activity for both "Total" and "Ouabain-Insensitive" conditions (e.g., in nmol Pi/mg protein/min).

    • Na+/K+-ATPase Activity = (Total ATPase Activity) - (Ouabain-Insensitive Activity).

Protocol for Detecting Ouabain-Induced Protein Phosphorylation by Western Blot

This protocol outlines the steps to assess the activation state of kinases like Src and ERK following ouabain treatment.

  • Cell Treatment: Culture cells to the desired confluency. Serum-starve cells for several hours to reduce basal kinase activity. Treat cells with the desired concentration of ouabain for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Tyr418] or anti-phospho-ERK1/2 [Thr202/Tyr204]).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total Src or anti-total ERK1/2). Quantify band intensities using densitometry software and express the result as the ratio of phosphorylated protein to total protein.

Conclusion

The mechanism of action of this compound is a compelling example of dual functionality. It operates as a classical enzyme inhibitor, altering ion homeostasis to produce potent physiological effects, and as a sophisticated signaling molecule, activating a complex network of intracellular pathways via its interaction with the Na+/K+-ATPase signalosome. This dual nature explains its broad range of effects, from cardiotonicity to anticancer activity, and underscores the importance of concentration and cellular context. For researchers and drug developers, understanding both facets of ouabain's action is critical for harnessing its therapeutic potential and designing novel agents that can selectively target these distinct mechanisms for therapeutic benefit.

References

An In-depth Technical Guide on (-)-Ouabain Octahydrate as a Na+/K+ ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate is a potent and highly specific cardiac glycoside, a class of naturally derived steroid-like compounds.[1][2] Historically used as an arrow poison, it is extracted from the seeds of Strophanthus gratus and has been utilized therapeutically for centuries in the treatment of congestive heart failure and certain cardiac arrhythmias.[1] In the context of biomedical research, ouabain (B1677812) is an indispensable tool for studying the function of the Na+/K+ ATPase, an essential transmembrane protein.[1][3]

The primary mechanism of action of ouabain is the inhibition of the Na+/K+ ATPase pump.[4] This inhibition leads to a cascade of ionic events, most notably an increase in intracellular calcium, which is the basis for its cardiotonic effects.[3][4] However, contemporary research has unveiled a more complex role for ouabain. Beyond its function as a mere pump inhibitor, ouabain acts as a signaling molecule, initiating intracellular signaling cascades through its binding to the Na+/K+ ATPase, often at concentrations below those required for significant pump inhibition.[5][6] This dual functionality—ion pump inhibition and signal transduction—positions ouabain as a critical compound for investigating cellular physiology and as a potential therapeutic agent in fields beyond cardiology, including oncology.[2][4]

Physicochemical Properties

(-)-Ouabain is a white, crystalline solid that typically exists as an octahydrate.[1][7] It is sensitive to light and should be stored accordingly.[7]

PropertyValueReference
Molecular Formula C₂₉H₄₄O₁₂ · 8H₂O[3]
Molecular Weight 728.77 g/mol [3][7]
CAS Number 11018-89-6[7]
Appearance White to off-white crystalline powder[1][7]
Solubility Soluble in water (1.3 g/100mL at ~25°C) and ethanol (B145695) (1.0 g/100mL at ~25°C). Solubility increases with temperature.[7]
Stability Stable in air but light sensitive. Solutions in water or DMSO can be stored at -20°C for up to 3 months.[7]

Mechanism of Action: A Dual Role

Inhibition of Ion Pumping Activity

The canonical function of ouabain is the direct inhibition of the Na+/K+ ATPase. This enzyme, found in the plasma membrane of all animal cells, actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[4] This pumping action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

Ouabain binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[8] This binding event locks the enzyme in a specific conformational state (the E2-P state), preventing it from completing its pumping cycle.[2] The direct consequences of this inhibition are:

  • Increased Intracellular Sodium [Na+]i: The efflux of Na+ is blocked, leading to its accumulation inside the cell.[4]

  • Increased Intracellular Calcium [Ca2+]i: The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in reverse or at a reduced capacity. This results in a net influx or decreased efflux of Ca2+, leading to a rise in the intracellular calcium concentration.[4][6]

In cardiac myocytes, this elevation in [Ca2+]i enhances the contractility of the heart muscle (a positive inotropic effect), which is the basis of its therapeutic use in heart failure.[3][4]

Ouabain Ouabain NKA Na+/K+ ATPase Ouabain->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced/Reversed) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Effect Positive Inotropy (Cardiac Muscle) Ca_in->Effect

Fig. 1: Ouabain's ion pump inhibition pathway. (Within 100 characters)
Activation of Signal Transduction

Separate from its effect on ion transport, ouabain binding can initiate intracellular signaling cascades.[4][5] The Na+/K+ ATPase, particularly a subpopulation located in membrane microdomains called caveolae, acts as a signal-transducing receptor.[5] This signaling function can be triggered by nanomolar concentrations of ouabain, which may not be sufficient to cause significant changes in bulk intracellular Na+ and Ca2+ concentrations.[9][10]

The binding of ouabain to this signaling pool of Na+/K+ ATPase induces conformational changes that facilitate protein-protein interactions. A key event is the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.[2][5] Activation of Src initiates several downstream pathways:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Src activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK/MAPK pathway, influencing processes like cell proliferation and survival.[11]

  • PLC/PKC Pathway: Activated Src can also recruit and phosphorylate Phospholipase C-gamma (PLC-γ), leading to the activation of Protein Kinase C (PKC).[12]

  • Reactive Oxygen Species (ROS) Generation: Ouabain can stimulate the production of ROS, often through a mitochondrial- and Ras-dependent mechanism.[9]

  • PI3K/Akt Pathway: This pro-survival pathway can also be activated by ouabain, creating a complex interplay between pro- and anti-apoptotic signals.[13]

  • Ca2+ Oscillations: Ouabain can induce regular, low-frequency intracellular calcium oscillations, which are distinct from the bulk increase in [Ca2+]i caused by pump inhibition. These oscillations can activate transcription factors like NF-κB.[14]

cluster_membrane Plasma Membrane (Caveolae) cluster_cytosol Cytosol Ouabain Ouabain NKA Na+/K+ ATPase Ouabain->NKA Binds Src Src Kinase NKA->Src Activates Ca_osc Ca2+ Oscillations NKA->Ca_osc Induces EGFR EGFR Src->EGFR Transactivates PLC PLC-γ Src->PLC Activates PI3K PI3K/Akt Src->PI3K Ras Ras EGFR->Ras PKC PKC PLC->PKC ERK ERK/MAPK Ras->ERK ROS ↑ ROS Ras->ROS Prolif Cell Proliferation, Apoptosis, etc. ERK->Prolif ROS->Prolif PKC->Prolif Ca_osc->Prolif PI3K->Prolif

Fig. 2: Ouabain-induced intracellular signaling pathways. (Within 100 characters)

Quantitative Data: Inhibitory Potency

The inhibitory potency of ouabain on the Na+/K+ ATPase is highly dependent on the specific α-subunit isoform (α1, α2, α3) and the species. Rodent isoforms, for example, are generally less sensitive to ouabain than human isoforms. The following tables summarize key quantitative data from various studies.

Table 1: IC₅₀ Values for Ouabain Inhibition of Na+/K+ ATPase Activity

Tissue/Cell SourceSpeciesIsoform(s)IC₅₀Reference
Adult Rat BrainRatMultiple23.0 ± 0.15 nM (very high affinity)[15]
460 ± 4.0 nM (high affinity)[15]
320 ± 4.6 µM (low affinity)[15]
OS-RC-2 Cancer CellsHumanNot specified~39 nM[16]

Table 2: Equilibrium Dissociation Constants (Kd) for [³H]-Ouabain Binding

Tissue/Cell SourceSpeciesIsoform(s)KdReference
Adult Rat BrainRatMultiple17.0 ± 0.2 nM (very high affinity)[15]
80 ± 1 nM (high affinity)[15]
Vas DeferensRatα269 - 136 nM[17]
α1~15 µM (low affinity)[17]

Experimental Protocols

Na+/K+ ATPase Activity Assay

This assay quantifies the enzymatic activity of the Na+/K+ ATPase by measuring ATP hydrolysis. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Principle: The hydrolysis of ATP by Na+/K+ ATPase produces ADP. In the presence of pyruvate (B1213749) kinase (PK), this ADP is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of decrease in NADH absorbance at 340 nm is proportional to the ATPase activity. The ouabain-sensitive portion of this activity is attributed to the Na+/K+ ATPase.[10]

  • Materials:

    • Enzyme Source: Microsomal membrane fractions isolated from tissue or cells.

    • Assay Buffer: e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4.

    • Substrates/Reagents: ATP, PEP, NADH.

    • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

    • Inhibitor: Ouabain octahydrate stock solutions.

    • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH in a 96-well plate or cuvette.

    • Add the microsomal enzyme preparation to each well.

    • Add varying concentrations of ouabain to experimental wells. For control (total ATPase activity) and blank (ouabain-insensitive activity) wells, add vehicle and a saturating concentration of ouabain (e.g., 1-2 mM), respectively.[10]

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Initiate the reaction by adding a saturating concentration of ATP (e.g., 3-5 mM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction (V₀). The Na+/K+ ATPase activity is the difference between the rates in the absence and presence of saturating ouabain.

    • Plot activity versus ouabain concentration to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Microsomes Isolate Microsomes (Enzyme Source) Mix Combine Reagents, Enzyme, & Ouabain Microsomes->Mix Reagents Prepare Assay Buffer, Substrates, Ouabain Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Start Initiate with ATP Incubate->Start Read Monitor A340 nm Start->Read Calc Calculate Reaction Rates Read->Calc Plot Plot % Inhibition vs. [Ouabain] Calc->Plot IC50 Determine IC50 Plot->IC50

Fig. 3: Experimental workflow for Na+/K+ ATPase activity assay. (Within 100 characters)
[³H]-Ouabain Binding Assay

This protocol is used to determine the affinity (Kd) and density (Bmax) of ouabain binding sites.

  • Principle: Quantifies the specific binding of radiolabeled [³H]-ouabain to its receptor on the Na+/K+ ATPase. Non-specific binding is determined in the presence of a large excess of unlabeled ouabain.

  • Materials:

    • Enzyme Source: Crude or purified membrane preparations.

    • Radioligand: [³H]-ouabain.

    • Unlabeled Ligand: Ouabain octahydrate.

    • Binding Buffer: Typically contains Mg²⁺ and inorganic phosphate (B84403) (Pi) or ATP + Na⁺ to promote the high-affinity conformation.[15][17]

    • Glass fiber filters and vacuum filtration manifold.

    • Liquid scintillation counter and cocktail.

  • Procedure:

    • In a series of tubes, add a constant amount of membrane protein.

    • Add increasing concentrations of [³H]-ouabain.

    • To a parallel set of tubes for determining non-specific binding, add the same concentrations of [³H]-ouabain plus a saturating concentration of unlabeled ouabain (e.g., 1 mM).

    • Incubate all tubes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Analyze the data using non-linear regression or Scatchard analysis to determine Kd and Bmax.[18]

Cellular Proliferation and Apoptosis Assays

These assays assess the functional consequences of ouabain treatment on whole cells.

  • Principle: To measure the effect of ouabain on cell viability (e.g., MTT assay) or the induction of programmed cell death (e.g., Annexin V/PI staining and flow cytometry).

  • Materials:

    • Cell line of interest (e.g., ADPKD cells, OS-RC-2 cancer cells).[11][16]

    • Complete cell culture medium and supplies.

    • MTT reagent or Annexin V-FITC/Propidium Iodide (PI) staining kits.

    • Microplate reader or flow cytometer.

  • Procedure (for Apoptosis):

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with various concentrations of ouabain (and a vehicle control) for a specified time (e.g., 24-48 hours).[13][16]

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with PBS and then resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples promptly by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Conclusion

This compound is a multifaceted molecule that serves as more than a simple inhibitor of the Na+/K+ ATPase. Its ability to arrest the ion-pumping function of the enzyme has established it as a cornerstone of cardiovascular medicine and a vital tool for physiological research. The discovery of its second function—as an activator of complex intracellular signaling cascades—has opened new avenues of investigation, particularly in cell biology and oncology.[2][5] By engaging the Na+/K+ ATPase as a receptor, ouabain can modulate fundamental cellular processes such as proliferation, apoptosis, and differentiation, often independent of its effects on ion gradients.[6][9] For researchers and drug developers, a thorough understanding of this dual mechanism is critical for leveraging ouabain's full potential as a research tool and for exploring the therapeutic promise of targeting the Na+/K+ ATPase signalosome in various disease states. The narrow therapeutic index associated with its cardiotonic effects, however, remains a significant challenge that necessitates further research into isoform-specific targeting and novel delivery systems.[4]

References

An In-depth Technical Guide to (-)-Ouabain Octahydrate Signaling Pathways in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain, a cardiac glycoside traditionally used in the management of heart failure, has garnered significant attention for its role as a signaling molecule that modulates a diverse array of cellular processes. Beyond its well-established inhibitory effect on the Na+/K+-ATPase ion pump, ouabain (B1677812) initiates intricate intracellular signaling cascades that influence cell proliferation, apoptosis, hypertrophy, and gene expression. This technical guide provides a comprehensive overview of the core signaling pathways activated by (-)-ouabain octahydrate, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.

Core Signaling Pathways

The signaling cascades initiated by ouabain are multifaceted and cell-type specific. However, a central paradigm involves the binding of ouabain to the Na+/K+-ATPase, which then functions as a signal transducer. This interaction triggers a cascade of downstream events, primarily through the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). These initial events lead to the engagement of major signaling modules, including the Ras/Raf/MEK/ERK (p42/44 MAPK) pathway and the PI3K/Akt pathway. Furthermore, ouabain modulates intracellular concentrations of second messengers, namely calcium ions ([Ca2+]i) and reactive oxygen species (ROS), which play crucial roles in mediating its physiological and pathological effects.

Na+/K+-ATPase: The Ouabain Receptor and Signal Transducer

The primary molecular target of ouabain is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane. The binding of ouabain to the Na+/K+-ATPase not only inhibits its ion-pumping function but also induces conformational changes that facilitate the assembly of a signaling complex, often within specialized membrane microdomains called caveolae.[1][2] This "signalosome" brings together various signaling proteins, initiating a cascade of intracellular events.

Key Downstream Signaling Cascades
  • Src Kinase Activation: A pivotal and early event in ouabain signaling is the activation of the non-receptor tyrosine kinase, Src.[3][4] Ouabain binding to the Na+/K+-ATPase leads to the activation of Src, which is often physically associated with the pump.[5] Activated Src then phosphorylates a multitude of downstream targets, including the EGFR.

  • EGFR Transactivation: Ouabain can induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in a ligand-independent manner, a process known as transactivation.[3][4][6] This is a critical step that links the Na+/K+-ATPase to the canonical growth factor signaling pathways.

  • Ras/Raf/MEK/ERK (p42/44 MAPK) Pathway: The activation of the Ras/Raf/MEK/ERK cascade is a common downstream consequence of ouabain signaling.[3][6] This pathway is initiated by the activation of the small GTPase Ras, which in turn activates a cascade of serine/threonine kinases (Raf, MEK, and ERK). The phosphorylation and activation of ERK1/2 lead to the regulation of numerous transcription factors and cellular processes, including cell proliferation and differentiation.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important route activated by ouabain. This pathway is crucial for cell survival, growth, and metabolism. Ouabain-induced activation of this pathway can contribute to its anti-apoptotic and pro-hypertrophic effects in certain cell types.[7]

  • Intracellular Calcium ([Ca2+]i) Mobilization: Ouabain is well-known to increase intracellular calcium levels. This occurs through at least two mechanisms: 1) Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing an influx of Ca2+. 2) Ouabain can also trigger the release of Ca2+ from intracellular stores.[3][8] The resulting elevation in [Ca2+]i acts as a second messenger, activating various calcium-dependent enzymes and transcription factors.[9]

  • Reactive Oxygen Species (ROS) Production: Ouabain treatment has been shown to induce the generation of reactive oxygen species (ROS) in various cell types.[3][4] This ROS production can originate from mitochondria and is often dependent on the activation of the Src and Ras signaling pathways.[10] ROS can act as second messengers to modulate the activity of various signaling proteins and transcription factors.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of ouabain with its target and its effects on cellular processes.

Table 1: Ouabain Inhibition of Na+/K+-ATPase Isoforms (IC50 Values)

Cell Line/TissueNa+/K+-ATPase IsoformIC50 (nM)Reference
Canine Kidneyα115[3]
Porcine Cerebral Cortexα315[3]
Ratα148,000[11]
Ratα258[11]
Ratα36.7[11]
Human Heartα1β17.0 ± 2.5[12]
Human Heartα2β181 ± 11[12]

Table 2: Ouabain Binding Affinity to Na,K-ATPase Isoforms (Kd Values)

SpeciesNa,K-ATPase IsoformKd (nM)Reference
Ratα2115[11]
Ratα31.6[11]
Ratα4312[11]
Human Heartα1β13.6 ± 1.6[12]
Human Heartα2β117 ± 6[12]

Table 3: Effect of Ouabain on Cell Viability and Proliferation (IC50 Values)

Cell LineAssayIncubation TimeIC50 (nM)Reference
OS-RC-2 (Renal Cancer)MTT Assay48 h~39[13]
MDA-MB-231 (Breast Cancer)Cell Viability24 h150 ± 2[14]
MDA-MB-231 (Breast Cancer)Cell Viability48 h90 ± 2[14]
MDA-MB-231 (Breast Cancer)[3H]thymidine incorporation24 h142 ± 2[14]
A549 (Lung Cancer)CCK-8 Assay24 h~25-50[15]
Hela (Cervical Cancer)CCK-8 Assay24 h~25-50[15]
HCT116 (Colon Cancer)CCK-8 Assay24 h~25-50[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ouabain signaling pathways.

Na+/K+-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive activity is determined by subtracting the activity in the presence of ouabain (which inhibits Na+/K+-ATPase) from the total ATPase activity.

Materials:

  • Cell or tissue homogenates

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Ouabain solution (1 mM stock)

  • ATP solution (30 mM)

  • Pi detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Prepare two sets of reaction tubes: "Total ATPase" and "Ouabain-insensitive ATPase".

  • To the "Total ATPase" tubes, add the assay buffer and the cell/tissue homogenate.

  • To the "Ouabain-insensitive ATPase" tubes, add the assay buffer, the cell/tissue homogenate, and ouabain to a final concentration of 1 mM.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM to all tubes.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Centrifuge the tubes to pellet the protein.

  • Transfer the supernatant to a new set of tubes for Pi determination.

  • Add the Pi detection reagent to the supernatant and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Calculate the amount of Pi released using a standard curve generated with the phosphate standard solution.

  • The Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase" and "Ouabain-insensitive ATPase" tubes, typically expressed as nmol Pi/mg protein/min.[13][14][15][16]

Western Blotting for Phosphorylated Proteins (e.g., p-EGFR)

This technique is used to detect and quantify the phosphorylation of specific proteins in response to ouabain treatment.

Materials:

  • Cell culture reagents

  • Ouabain octahydrate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with ouabain at the desired concentration and for the specified time. Include a vehicle control.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).[4][10][17]

Immunoprecipitation of Src

This method is used to isolate Src from a cell lysate to study its activation or its interaction with other proteins following ouabain treatment.

Materials:

  • Cell culture reagents and ouabain

  • Lysis buffer

  • Anti-Src antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli buffer

Procedure:

  • Treat cells with ouabain as described for Western blotting.

  • Lyse the cells and pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-Src antibody for several hours to overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated Src from the beads using elution buffer or by boiling in Laemmli buffer for subsequent analysis by Western blotting or a kinase assay.[18][19][20][21]

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This ratiometric fluorescence microscopy technique allows for the quantitative measurement of changes in intracellular calcium concentration in live cells.

Materials:

  • Live-cell imaging microscope with filter sets for Fura-2

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ionomycin (B1663694) and EGTA for calibration

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Mount the dish/coverslip on the microscope stage.

  • Acquire fluorescence images by alternately exciting the cells at ~340 nm and ~380 nm and measuring the emission at ~510 nm.

  • Establish a baseline fluorescence ratio (F340/F380) before adding ouabain.

  • Add ouabain to the cells and continue to record the fluorescence ratio over time.

  • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA.

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.[22][23]

Detection of Reactive Oxygen Species (ROS) with DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Materials:

  • DCFH-DA

  • Cell culture medium without phenol (B47542) red

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in plates or on coverslips.

  • Treat cells with ouabain for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (typically 5-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.

  • Quantify the change in fluorescence relative to control cells.[6][16]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways activated by this compound.

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ouabain (-)-Ouabain octahydrate NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds to Src Src NaK_ATPase->Src Activates CaM Calmodulin NaK_ATPase->CaM Increases [Ca2+]i ROS ROS NaK_ATPase->ROS Generates EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Src->EGFR Transactivates Caveolae Caveolae Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) ERK->Transcription_Factors Activates Akt Akt PI3K->Akt Akt->Transcription_Factors Regulates CaM->Transcription_Factors Activates ROS->ERK Modulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Core (-)-Ouabain Signaling Pathways.

Ouabain_Apoptosis_Pathway Ouabain (-)-Ouabain octahydrate NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase ROS ROS Generation NaK_ATPase->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) Mitochondria->Bcl2_family Regulates Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Controls Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Ouabain-Induced Apoptotic Pathway.

Experimental_Workflow_Western_Blot Start Cell Culture Treatment Ouabain Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Conclusion

This compound is a potent signaling molecule that exerts a wide range of effects on cellular function. Its ability to engage multiple, interconnected signaling pathways through its interaction with the Na+/K+-ATPase highlights the complexity of its biological actions. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and experimental protocols, to serve as a foundational resource for researchers in the field. A thorough understanding of ouabain's signaling mechanisms is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting the Na+/K+-ATPase signalosome in various diseases, including cancer and cardiovascular disorders. Further research is warranted to fully unravel the cell-type-specific nuances of ouabain signaling and to translate these findings into clinical applications.

References

(-)-Ouabain Octahydrate: A Technical Guide to Its Natural Sources, Pharmacology, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate, also known as g-strophanthin, is a potent and highly specific cardiac glycoside.[1][2] Historically used as an arrow poison in eastern Africa, its profound physiological effects have made it a valuable tool in cardiovascular research and a subject of interest for drug development.[1][2] This technical guide provides an in-depth overview of ouabain's natural origins, extraction methodologies, pharmacological properties, and the intricate signaling pathways it modulates.

Natural Sources and Biosynthesis

Ouabain (B1677812) is a naturally occurring compound found predominantly in the seeds of Strophanthus gratus and the bark of Acokanthera ouabaio, both plants belonging to the Apocynaceae family.[2][3][4][5] While the complete biosynthesis in plants is not fully elucidated, it is understood to be a complex process. In mammals, a similar compound, endogenous ouabain, is synthesized in the adrenal glands and hypothalamus.[6][7] The proposed biosynthetic pathway for this endogenous counterpart begins with cholesterol, which undergoes side-chain cleavage to form pregnenolone, followed by further metabolism to progesterone, which then serves as a key precursor.[6][8]

Table 1: Natural Sources of (-)-Ouabain

Plant SpeciesFamilyPlant Part Used
Strophanthus gratusApocynaceaeSeeds
Acokanthera ouabaioApocynaceaeBark
Acokanthera schimperiApocynaceaeBark, Roots

Extraction and Purification

The isolation of ouabain from its natural sources is a multi-step process. A general protocol involves the initial extraction of the plant material with a polar solvent, followed by a series of purification steps.

Generalized Experimental Protocol for Ouabain Extraction from Strophanthus gratus Seeds
  • Preparation of Plant Material: The seeds of Strophanthus gratus are dried and finely powdered to increase the surface area for solvent extraction.

  • Defatting: The powdered seeds are first treated with a non-polar solvent, such as petroleum ether or hexane, to remove fats and oils, which can interfere with subsequent extraction steps.

  • Extraction: The defatted material is then extracted with a polar solvent, typically ethanol (B145695) or a methanol-water mixture, to solubilize the glycosides. This process can be performed using methods like maceration, percolation, or Soxhlet extraction.

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude glycosidic mixture.

  • Purification: The crude extract is subjected to various chromatographic techniques to isolate ouabain. This may include:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): A more refined method for final purification, often using a reverse-phase C18 column.

  • Crystallization: The purified ouabain is then crystallized from a suitable solvent system, such as an ethanol-water mixture, to obtain ouabain octahydrate.

Caption: Workflow for Ouabain Extraction and Purification.

Mechanism of Action and Signaling Pathways

Ouabain's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][9] This inhibition leads to an increase in intracellular sodium concentration.[1] The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels.[1] This rise in intracellular calcium is responsible for the positive inotropic effect of ouabain on the heart muscle, meaning it increases the force of contraction.[1][10]

Beyond its direct impact on ion transport, ouabain binding to the Na+/K+-ATPase also triggers a cascade of intracellular signaling events.[11][12] This signaling function is often independent of changes in intracellular sodium and calcium concentrations.[11] A portion of the Na+/K+-ATPase is located in caveolae, where it acts as a signaling scaffold.[13] Upon ouabain binding, it can activate Src kinase, which in turn can lead to the transactivation of the epidermal growth factor receptor (EGFR).[14][15] This activation initiates downstream pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[14] Ouabain has also been shown to stimulate the production of reactive oxygen species (ROS).[11][15]

Ouabain_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates ROS ROS Production NaK_ATPase->ROS Stimulates Ion_Transport Inhibition of Ion Transport NaK_ATPase->Ion_Transport EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates Ouabain Ouabain Ouabain->NaK_ATPase Binds & Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Promotes

Caption: Ouabain-Induced Intracellular Signaling Pathways.

Pharmacological Data and Therapeutic Potential

Ouabain exhibits a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[2] It has been used in the treatment of congestive heart failure and certain cardiac arrhythmias.[3][10][16] Its use has largely been superseded by other cardiac glycosides like digoxin, which have more favorable pharmacokinetic profiles.[2] However, there is renewed interest in ouabain and its derivatives for other therapeutic applications, including oncology, due to its effects on cell proliferation signaling pathways.[2]

Table 2: Pharmacological and Physicochemical Properties of Ouabain

PropertyValueReference
Molecular Weight 728.78 g/mol (octahydrate)
Mechanism of Action Na+/K+ ATPase inhibitor
Ki for Na+/K+ ATPase 30 µM
Solubility in Water 10 mM
Solubility in Ethanol 10 mM
Solubility in DMSO 100 mM
Oral Bioavailability Low (approx. 2.5%)[10]
Plasma Half-life ~22 hours[10]

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its well-defined mechanism of action on the Na+/K+-ATPase makes it an indispensable tool for studying ion transport and cellular signaling. While its clinical use in cardiology has diminished, the elucidation of its complex signaling roles has opened new avenues for research and potential therapeutic applications, particularly in the field of oncology. A thorough understanding of its natural sources, extraction methods, and multifaceted pharmacology is crucial for any researcher or drug development professional working with this potent cardiac glycoside.

References

The Dichotomous Life of a Cardiac Glycoside: A Technical Guide to the Physiological Effects of Low-Dose Ouabain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ouabain (B1677812), a cardiac glycoside traditionally known for its inhibitory effects on the Na+/K+-ATPase at high concentrations, exhibits a paradoxical and nuanced range of physiological effects at low, sub-inhibitory doses. This technical guide synthesizes the current understanding of low-dose ouabain's mechanisms of action, focusing on its ability to act as a signaling molecule rather than solely as a pump inhibitor. We delve into the intricate signaling cascades initiated by low-dose ouabain, its impact on cardiovascular and neuronal systems, and its potential therapeutic implications. This document provides detailed experimental protocols and quantitative data to support further research and development in this promising area.

Introduction: Beyond Pump Inhibition

For decades, the pharmacological utility of ouabain was attributed to its high-affinity binding to and subsequent inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. However, a growing body of evidence reveals that endogenous levels of ouabain and exogenously administered low doses can trigger a plethora of cellular responses independent of significant pump inhibition. At these nanomolar concentrations, ouabain transforms from a simple inhibitor into a complex signaling modulator, activating intricate intracellular pathways that influence cell survival, proliferation, and function. This guide explores the multifaceted physiological consequences of this low-dose engagement.

The Na+/K+-ATPase Signalosome: A Hub for Ouabain Signaling

The canonical view of the Na+/K+-ATPase as a mere ion transporter has been expanded to a more complex model of a "signalosome." In this model, the enzyme exists in specific membrane microdomains, such as caveolae, where it interacts with a host of signaling partners. Low-dose ouabain binding to the Na+/K+-ATPase within this complex initiates a conformational change that triggers a cascade of downstream signaling events.

Core Signaling Pathways Activated by Low-Dose Ouabain

Several key signaling pathways have been identified as being responsive to low-dose ouabain. These include:

  • Src Kinase Activation: One of the earliest events following low-dose ouabain binding is the activation of the non-receptor tyrosine kinase, Src.[1][2][3] This activation is a critical node, leading to the transactivation of other receptor tyrosine kinases and the initiation of multiple downstream cascades.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: Ouabain can induce the phosphorylation of the EGFR, a process that is often dependent on Src activity.[2][4] This transactivation further amplifies the signal, engaging pathways typically associated with growth factors.

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: A major downstream effector of Src and EGFR activation is the MAPK/ERK pathway.[2][4][5] This pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.

  • Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: Low-dose ouabain has been shown to activate the PI3K/Akt pathway, which plays a central role in cell survival, growth, and metabolism.[6][7][8]

  • Calcium Signaling: While high-dose ouabain's effects are dominated by bulk changes in intracellular calcium due to pump inhibition, low doses can induce more subtle and localized calcium signals.[2][5][9] This can involve the interaction of the Na+/K+-ATPase with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to calcium oscillations.[9]

Diagram: Ouabain-Induced Signaling Cascade

Ouabain_Signaling cluster_membrane Plasma Membrane Ouabain Low-Dose Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds Src Src NKA->Src Activates Caveolin Caveolin-1 NKA->Caveolin Ca_Osc Ca²⁺ Oscillations NKA->Ca_Osc EGFR EGFR Src->EGFR Transactivates Src->Caveolin PI3K PI3K Src->PI3K PLC PLC-γ1 Src->PLC Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Bcl2 Bcl-2 ERK->Bcl2 Akt Akt PI3K->Akt Akt->Gene Akt->Bcl2 PKC PKCε PLC->PKC PKC->Gene NFkB NF-κB NFkB->Gene Ca_Osc->NFkB in_vivo_workflow start Start animal_prep Animal Model Preparation (e.g., Wistar Rats) start->animal_prep grouping Group Assignment (Control vs. Ouabain) animal_prep->grouping ouabain_admin Ouabain Administration (Acute or Chronic) grouping->ouabain_admin bp_measurement Blood Pressure Measurement ouabain_admin->bp_measurement cardiac_function Cardiac Function Assessment (Isometric Tension, Echocardiography) ouabain_admin->cardiac_function data_analysis Data Analysis bp_measurement->data_analysis tissue_harvest Tissue Harvesting (Heart) cardiac_function->tissue_harvest biochem_analysis Biochemical Analysis (Western Blot, Enzyme Activity) tissue_harvest->biochem_analysis biochem_analysis->data_analysis end End data_analysis->end

References

The Dual Role of (-)-Ouabain Octahydrate in Cell Fate: A Technical Guide to Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ouabain octahydrate, a cardiac glycoside traditionally used in the treatment of heart failure, has emerged as a potent modulator of fundamental cellular processes, demonstrating a significant capacity to inhibit cell proliferation and induce apoptosis, particularly in cancer cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying ouabain's effects, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data from various studies, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling pathways involved.

Inhibition of Cell Proliferation and Induction of Apoptosis: A Quantitative Overview

Ouabain's cytotoxic effects have been documented across a wide range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of ouabain (B1677812) required to inhibit cell proliferation by 50%. The tables below summarize the IC50 values and the extent of apoptosis induction observed in various cancer cell lines upon treatment with ouabain.

Table 1: IC50 Values of Ouabain in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
OS-RC-2Renal Cancer~39 nM48 hours[1]
A549Lung Cancer50-100 nM24 hours[3]
HelaCervical Cancer50-100 nM24 hours[3]
HCT116Colon Cancer50-100 nM24 hours[3]
U-2 OSOsteosarcoma5-60 µMNot Specified[4]
KKU-055Biliary Tract Cancer15 nM72 hours[5]
TFK-1Biliary Tract Cancer14 nM72 hours[5]
OCUG-1Biliary Tract Cancer485 nM72 hours[5]
OZBiliary Tract Cancer446 nM72 hours[5]

Table 2: Ouabain-Induced Apoptosis in Cancer Cell Lines

Cell LineOuabain ConcentrationApoptotic RateTreatment DurationReference
A54950 nM16.00 ± 1.3%24 hours[3]
A549100 nM27.77 ± 0.31%24 hours[3]
Hela50 nM7.57 ± 0.12%24 hours[3]
Hela100 nM13.87 ± 1.63%24 hours[3]
HCT11650 nM13.10 ± 0.17%24 hours[3]
HCT116100 nM18.30 ± 2.52%24 hours[3]

Key Signaling Pathways Modulated by Ouabain

The primary molecular target of ouabain is the Na+/K+-ATPase, an essential ion pump found on the plasma membrane of cells.[6] Inhibition of this pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium and a decrease in intracellular potassium.[3][6][7] This ionic imbalance triggers a cascade of downstream signaling events that ultimately culminate in either cell cycle arrest and apoptosis or, in some contexts, proliferation.

The Na+/K+-ATPase Signalosome and Downstream Effectors

Beyond its ion transport function, the Na+/K+-ATPase acts as a signal transducer.[1][2] Ouabain binding can activate a complex of signaling proteins, often referred to as the Na+/K+-ATPase signalosome, which includes Src kinase.[8][9] Activation of Src can, in turn, trigger multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[2][8][10]

Ouabain_Signaling_Pathway Ouabain This compound NKA Na+/K+-ATPase (α subunit) Ouabain->NKA Inhibition STAT3 STAT3 Ouabain->STAT3 Inhibition JNK JNK Ouabain->JNK Activation Ion_Imbalance ↑ [Na+]i, ↑ [Ca2+]i ↓ [K+]i NKA->Ion_Imbalance Src Src Kinase NKA->Src Activation ROS ↑ ROS Ion_Imbalance->ROS EGFR EGFR Src->EGFR Transactivation Ras Ras Src->Ras PI3K PI3K Src->PI3K Src->JNK EGFR->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation mTOR->Proliferation Inhibition of Apoptosis ERK->Proliferation p66Shc p66Shc ERK->p66Shc Phosphorylation Apoptosis Apoptosis STAT3->Proliferation Suppression ROS->Apoptosis p66Shc->ROS Bcl2_Family Bcl-2 Family (↑ Bax, ↓ Bcl-2) JNK->Bcl2_Family Modulation Caspases Caspase Activation (Caspase-3, -8, -9) Bcl2_Family->Caspases Caspases->Apoptosis

Caption: Ouabain-induced signaling cascade leading to cell proliferation or apoptosis.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Ouabain promotes apoptosis through both caspase-dependent and -independent mechanisms. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis.[1][4] This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, particularly caspase-3, -8, and -9.[4][11] Furthermore, ouabain can induce apoptosis through the Fas/FasL pathway, an extrinsic apoptotic route.[4]

The generation of reactive oxygen species (ROS) is another critical factor in ouabain-induced apoptosis.[1][3][12] Increased intracellular Ca2+ and the activation of signaling molecules like p66Shc contribute to ROS production, which in turn can lead to DNA damage and cell death.[11][12]

Apoptosis_Pathway Ouabain This compound NKA Na+/K+-ATPase Inhibition Ouabain->NKA Fas_Pathway Fas/FasL Pathway Ouabain->Fas_Pathway Induction Ion_Imbalance ↑ [Ca2+]i, ↓ [K+]i NKA->Ion_Imbalance ROS ↑ Reactive Oxygen Species (ROS) Ion_Imbalance->ROS Mitochondria Mitochondria Ion_Imbalance->Mitochondria Stress ROS->Mitochondria Damage Bcl2_Family ↑ Bax / ↓ Bcl-2 Mitochondria->Bcl2_Family Modulation Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8 Caspase-8 (Initiator) Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Fas_Pathway->Caspase8 Activation

Caption: Intrinsic and extrinsic apoptosis pathways activated by ouabain.

Detailed Experimental Protocols

The following section outlines the standard methodologies employed to investigate the effects of this compound on cell proliferation and apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for desired time points (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Ouabain A->B C Add MTT solution (Incubate 4h) B->C D Add DMSO to dissolve formazan C->D E Measure Absorbance at 490 nm D->E F Calculate Cell Viability (%) E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of ouabain for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

Flow_Cytometry_Workflow A Treat cells with Ouabain B Harvest and wash cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

References

Endogenous Ouabain: A Comprehensive Technical Guide on its Function in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous ouabain (B1677812) (EO) is a naturally occurring cardiotonic steroid in mammals that is structurally identical or closely related to the plant-derived cardiac glycoside, ouabain. Initially met with skepticism, the existence and physiological relevance of EO are now supported by a growing body of evidence. It is primarily synthesized in the adrenal glands and hypothalamus and acts as a hormone, playing a significant role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core functions of endogenous ouabain in mammals, focusing on its signaling mechanisms, physiological roles, and the experimental methodologies used for its study.

Data Presentation: Quantitative Insights into Endogenous Ouabain Function

The following tables summarize key quantitative data related to the concentrations, binding affinities, and physiological effects of endogenous ouabain.

Table 1: Plasma Concentrations of Endogenous Ouabain in Health and Disease

ConditionSpeciesMean Plasma Concentration (nM)Range (nM)Reference(s)
Healthy ControlsHuman0.44 ± 0.200.16 - 0.77[1][2]
Congestive Heart FailureHuman1.52 - 1.590.17 - 8.76[1][2]
Essential HypertensionHumanElevated in ~45% of patients-[3]
After Acute Physical ExerciseHumanIncreased to picomolar range-[4]
PregnancyHumanIncreased to picomolar range-[4]
Kidney FailureHumanElevated-[4]
Myocardial InfarctionHumanElevated-[4]

Table 2: Binding Affinities (Kd) of Ouabain to Na+/K+-ATPase α-Isoforms

IsoformSpeciesKd (nM)IC50 (nM)Reference(s)
α1Rat-48,000[5]
α2Rat11558[5]
α3Rat1.66.7[5]
α4Rat312-[5]
α1Dog-15[6]
α3Porcine-15[6]
α1RabbitRelatively insensitive-[6]
α1 (ouabain-sensitive)HumanHigh affinity-[7]
α2 (ouabain-sensitive)HumanHigh affinity-[7]

Table 3: Quantitative Effects of Ouabain on Physiological Parameters

ParameterModel SystemOuabain Concentration/DoseObserved EffectReference(s)
Blood PressureSprague-Dawley Rats23.75 µg/kg/day, i.p.Significant increase after 1 week (95.4 to 122.5 mmHg)[8]
Blood PressureAnesthetized Rats18 µg/kgIncreased systolic and diastolic blood pressure[9]
VasoconstrictionIsolated Rat Tail Arteries10 nMIncreased phenylephrine (B352888) pressor response[9]
VasoconstrictionIsolated Rat Tail Arteries10⁻⁸ M and 10⁻⁶ M30% and 61% inhibition of phenylephrine response, respectively[1]
Cardiac HypertrophyCultured Neonatal Rat Cardiac Myocytes5-100 µMIncreased mRNAs of skeletal α-actin, ANF, MLC-2[10][11]
Cell ProliferationVascular Smooth Muscle Cells1 nMInduced proliferation and BrdU uptake[12]
Cell ProliferationVascular Smooth Muscle Cells10⁻⁸ to 10⁻⁷ MSignificantly increased cell number[3]

Signaling Pathways of Endogenous Ouabain

Endogenous ouabain exerts its effects primarily through its interaction with the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer.

Na+/K+-ATPase-Dependent Signaling

The binding of EO to the α-subunit of the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling can be independent of significant changes in intracellular Na+ and Ca2+ concentrations, especially at physiological EO levels.[6]

1. The Src-EGFR-MAPK Pathway:

A central signaling cascade activated by EO involves the sequential activation of the non-receptor tyrosine kinase Src, the epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).[13][14][15]

  • Src Activation: Upon EO binding, the Na+/K+-ATPase undergoes a conformational change, leading to the recruitment and activation of Src kinase.[13]

  • EGFR Transactivation: Activated Src then transactivates the EGFR, leading to its phosphorylation.[13]

  • MAPK/ERK Cascade: The phosphorylated EGFR serves as a docking site for adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade.[13] This pathway is crucial for mediating EO's effects on cell proliferation and hypertrophy.[12]

2. Reactive Oxygen Species (ROS) Generation:

EO can stimulate the production of reactive oxygen species (ROS), which act as second messengers in its signaling pathways. This ROS generation can be dependent on the Ras pathway and may originate from the mitochondria.[16] ROS can further modulate the activity of various downstream signaling molecules.

3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:

In cardiac myocytes, ouabain has been shown to activate the PI3Kα/Akt pathway, which is involved in physiological cardiac hypertrophy. This activation appears to be independent of the EGFR-Src/Ras/Raf/ERK cascade at low, subinotropic concentrations of ouabain.[17][18]

Na+/K+-ATPase-Independent Signaling

While the majority of EO's signaling is mediated through the Na+/K+-ATPase, some evidence suggests the possibility of independent mechanisms, particularly concerning intracellular calcium mobilization. Low concentrations of ouabain have been shown to induce a rapid release of calcium from intracellular stores in thymocytes, suggesting a mechanism that may differ from the classical Na+/K+-ATPase inhibition pathway.[13]

Mandatory Visualizations

Endogenous_Ouabain_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus EO Endogenous Ouabain NaK_ATPase Na+/K+-ATPase (α-subunit) EO->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates PI3K PI3Kα NaK_ATPase->PI3K Activates EGFR EGFR Ras Ras EGFR->Ras Activates Src->EGFR Transactivates Akt Akt PI3K->Akt Raf Raf Ras->Raf Mitochondria Mitochondria Ras->Mitochondria Stimulates MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, Hypertrophy) ERK->Gene_Expression Regulates Akt->Gene_Expression Regulates ROS ROS Mitochondria->ROS Generates

Core Signaling Pathways of Endogenous Ouabain.

Experimental_Workflow_EO_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Acidification Acidification (e.g., 0.1% TFA) Plasma->Acidification Centrifugation Centrifugation Acidification->Centrifugation SPE Solid Phase Extraction (C18 column) Centrifugation->SPE Supernatant Elution Elution (e.g., 80% Acetonitrile) SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution ELISA Competitive ELISA Reconstitution->ELISA LCMS LC-MS/MS Reconstitution->LCMS

Workflow for Endogenous Ouabain Quantification.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of endogenous ouabain. While general procedures are outlined, it is recommended to consult the cited literature for highly specific parameters.

Quantification of Endogenous Ouabain

1. Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Inhibition

  • Principle: This assay measures the concentration of EO in a sample by its ability to compete with a known amount of labeled (e.g., enzyme-conjugated) ouabain for binding to a limited number of anti-ouabain antibody binding sites, typically coated on a microplate. The amount of bound labeled ouabain is inversely proportional to the concentration of EO in the sample.

  • General Protocol:

    • Plate Coating: Microtiter plates are coated with an anti-ouabain antibody.

    • Sample/Standard Incubation: A mixture of the sample (or ouabain standard) and a fixed amount of biotinylated ouabain is added to the wells.

    • Competitive Binding: The plate is incubated to allow competition between the EO in the sample and the biotinylated ouabain for binding to the coated antibody.

    • Washing: The plate is washed to remove unbound components.

    • Enzyme Conjugate Addition: An enzyme-linked avidin (B1170675) (e.g., Avidin-HRP) is added, which binds to the captured biotinylated ouabain.

    • Washing: The plate is washed again to remove unbound enzyme conjugate.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

    • Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of EO is determined by comparing the sample's absorbance to a standard curve.[19][20][21][22][23]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS provides a highly specific and sensitive method for the quantification of EO. It involves chromatographic separation of EO from other plasma components followed by its detection and quantification based on its mass-to-charge ratio.

  • General Protocol:

    • Sample Preparation: Plasma samples are typically acidified and subjected to solid-phase extraction (SPE) using a C18 column to isolate and concentrate EO.[16][24]

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often using a reverse-phase C18 column, to separate EO from other molecules. A gradient of solvents (e.g., water and acetonitrile) is used for elution.

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. EO is ionized (e.g., by electrospray ionization - ESI) and the parent ion is selected and fragmented. Specific fragment ions are then detected and quantified (Selected Reaction Monitoring - SRM). Isotope-labeled ouabain is often used as an internal standard for accurate quantification.[25]

Assessment of Physiological Function

1. Na+/K+-ATPase Activity Assay

  • Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The ouabain-sensitive portion of the ATPase activity is attributed to the Na+/K+-ATPase.

  • General Protocol:

    • Reaction Mixture Preparation: Two sets of reaction mixtures are prepared. Both contain buffer, NaCl, KCl, MgCl2, and ATP. One set also contains ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase activity.[7][26][27][28]

    • Enzyme Addition and Incubation: The enzyme source (e.g., tissue homogenate or microsomal fraction) is added to the reaction mixtures and incubated at 37°C.

    • Reaction Termination: The reaction is stopped by adding an acid (e.g., perchloric acid).

    • Phosphate Measurement: The amount of inorganic phosphate released is measured colorimetrically.

    • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.[26][27]

2. Isolated Artery Perfusion for Vasoconstriction Measurement

  • Principle: This ex vivo technique allows for the direct measurement of the effect of EO on the contractility of resistance arteries.

  • General Protocol:

    • Artery Isolation: A small resistance artery (e.g., mesenteric or tail artery) is dissected from an animal.

    • Cannulation and Mounting: The artery is cannulated at both ends and mounted in a perfusion chamber.

    • Perfusion: The artery is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.

    • Drug Administration: EO or other vasoactive agents are added to the perfusate.

    • Measurement of Vascular Response: Changes in perfusion pressure (at constant flow) or vessel diameter (at constant pressure) are recorded to quantify vasoconstriction or vasodilation.[8][29]

Analysis of Signaling Pathways

1. Western Blotting for Protein Phosphorylation (e.g., ERK1/2)

  • Principle: Western blotting is used to detect and quantify the phosphorylation state of specific signaling proteins, which is indicative of their activation.

  • General Protocol:

    • Cell Treatment and Lysis: Cells are treated with EO for a specified time, then lysed to extract proteins.

    • Protein Quantification: The total protein concentration in the lysates is determined.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands. The band intensity is quantified to determine the level of phosphorylation. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.[20]

Conclusion

Endogenous ouabain is an important signaling molecule in mammals, with profound effects on the cardiovascular and renal systems. Its dysregulation is implicated in the pathogenesis of common diseases such as hypertension and heart failure. The primary mechanism of action of EO involves the Na+/K+-ATPase, which, upon EO binding, functions as a signal transducer, activating a complex network of intracellular signaling pathways. The continued investigation into the multifaceted roles of endogenous ouabain holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of cardiovascular and renal diseases. Further research is needed to fully elucidate the intricacies of its signaling pathways and to develop more standardized and widely available methods for its quantification in clinical settings.

References

A Comprehensive Technical Guide to (-)-Ouabain Octahydrate (CAS: 11018-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate, a cardiac glycoside traditionally sourced from the seeds of Strophanthus gratus, is a potent and specific inhibitor of the Na+/K+-ATPase pump.[1][2] This vital membrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to numerous physiological functions, including nerve impulse transmission and muscle contraction.[3][4] Beyond its well-established role in regulating ion transport, ouabain (B1677812) has emerged as a key modulator of complex intracellular signaling cascades, influencing cell proliferation, differentiation, and apoptosis.[3][5][6] This technical guide provides an in-depth overview of the chemical properties, biological activities, and experimental methodologies associated with this compound, serving as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a hydrated form of ouabain, a steroid derivative. It presents as odorless, white crystals or a crystalline powder.[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 11018-89-6[7]
Molecular Formula C₂₉H₄₄O₁₂·8H₂O[8]
Molecular Weight 728.77 g/mol [8]
Appearance White to off-white crystalline powder[2]
Melting Point Decomposes at ~190°C (anhydrous)[1]
Solubility Soluble in hot water (10 mg/mL), DMSO (≥125 mg/mL), and ethanol. Practically insoluble in chloroform (B151607) and ether.[7][9]
Storage Store at room temperature, protected from light. Solutions can be stored at 4°C for up to 2 weeks or at -20°C for up to 2 months.[4][9][10]

Biological Activity and Mechanism of Action

The primary mechanism of action of ouabain is the inhibition of the Na+/K+-ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[3][4] This rise in intracellular calcium is the basis for ouabain's cardiotonic effects, as it enhances the contractility of heart muscle.[3]

Beyond its ion transport effects, ouabain binding to Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling function is often localized to specific membrane microdomains called caveolae, where the Na+/K+-ATPase forms a signaling complex, or "signalosome," with other proteins like Src kinase.[11][12]

Quantitative Data: Inhibition and Cytotoxicity

The inhibitory and cytotoxic effects of ouabain are cell-type and species-dependent, largely due to the expression of different Na+/K+-ATPase isoforms with varying affinities for ouabain.[13][14] The following table summarizes reported IC50 values for Na+/K+-ATPase inhibition and cytotoxicity in various models.

ParameterCell Line / TissueSpeciesIC50 ValueReference
Na+/K+-ATPase Inhibition Rat Brain Membranes (high affinity site 1)Rat23.0 ± 0.15 nM[15]
Rat Brain Membranes (high affinity site 2)Rat460 ± 4.0 nM[15]
Rat Brain Membranes (low affinity site)Rat320 ± 4.6 µM[15]
Rat PinealocytesRat~200 nM[16]
Cytotoxicity HaCaT (Keratinocytes)Human233 nM[17]
Biliary Tract Cancer (KKU-055)Human15 nM[18]
Biliary Tract Cancer (TFK-1)Human14 nM[18]
Biliary Tract Cancer (OCUG-1)Human485 nM[18]
Biliary Tract Cancer (OZ)Human446 nM[18]
MERS-CoV infected Vero cellsMonkey80 nM
HeLa Cells (Growth Reduction)Human1 µM[19]
A549 Cells (Growth Reduction)Human100 nM[19]

Signaling Pathways Modulated by Ouabain

Ouabain binding to the Na+/K+-ATPase can trigger multiple downstream signaling pathways, often in a manner independent of changes in intracellular ion concentrations.[20] A key initiating event is the activation of the non-receptor tyrosine kinase Src.[9] This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell proliferation and survival.[9][12][20] Ouabain can also induce the production of reactive oxygen species (ROS) and modulate intracellular calcium levels, which in turn can activate other signaling molecules and transcription factors like NF-κB.[3][20][21]

Ouabain_Signaling_Pathway Ouabain (-)-Ouabain NKA Na+/K+-ATPase (Signalosome) Ouabain->NKA Binds to Src Src Kinase NKA->Src Activates PLC PLC NKA->PLC Activates Ca_entry Ca²⁺ Entry (Plasma Membrane) NKA->Ca_entry ROS ROS Production NKA->ROS EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Transcription ROS->Transcription Cell_Response Cellular Responses (Proliferation, Apoptosis, etc.) Transcription->Cell_Response

Ouabain-Induced Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Na+/K+-ATPase Activity Assay

This protocol is adapted from methods designed to measure ouabain-sensitive ATP hydrolysis.[8][22][23]

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity is calculated as the difference between the total ATPase activity and the activity remaining in the presence of ouabain, a specific inhibitor.

Materials:

  • Cell or tissue homogenates

  • Assay Buffer: 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 25 mM Imidazole, pH 7.4

  • ATP solution (3 mM in assay buffer)

  • Ouabain stock solution (e.g., 10 mM in water or DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue homogenates containing the Na+/K+-ATPase.

  • Set up duplicate reactions in a 96-well plate for each sample: one for total ATPase activity and one for ouabain-insensitive activity.

  • To the "ouabain-insensitive" wells, add ouabain to a final concentration that ensures complete inhibition (e.g., 1-2 mM). Add an equal volume of vehicle to the "total activity" wells.

  • Add the protein sample (e.g., 5-10 µg of membrane protein) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Calculate the amount of Pi released using a standard curve.

  • Na+/K+-ATPase activity = (Pi released in "total activity" wells) - (Pi released in "ouabain-insensitive" wells).

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cytotoxicity, adapted for ouabain treatment.[5][24][25]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of ouabain in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of ouabain. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to detect the activation of the ERK signaling pathway following ouabain treatment.[26][27][28]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess ERK activation, a primary antibody specific to the phosphorylated (active) form of ERK is used. The total amount of ERK protein is also measured as a loading control.

Materials:

  • Cells and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and serum-starve overnight to reduce basal ERK phosphorylation.

  • Treat cells with ouabain at the desired concentrations and for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells on ice with lysis buffer containing inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treat Cells seeding->treatment ouabain_prep Prepare Ouabain Dilutions ouabain_prep->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt atpase ATPase Activity Assay treatment->atpase western Western Blot (Signaling) treatment->western ic50 IC50 Calculation mtt->ic50 activity_calc Activity Calculation atpase->activity_calc quantification Band Quantification western->quantification

Typical Experimental Workflow

Conclusion

This compound is a multifaceted molecule with significant implications for both basic research and drug development. Its well-defined interaction with the Na+/K+-ATPase, coupled with its ability to modulate a complex network of signaling pathways, makes it an invaluable tool for studying a wide range of cellular processes. This guide provides a foundational understanding of its properties and a practical framework for its experimental application. As research continues to unravel the nuances of ouabain's biological roles, the methodologies and data presented here will serve as a valuable resource for scientists working to harness its therapeutic potential and deepen our understanding of fundamental cell biology.

References

Methodological & Application

Application Note: Preparation and Use of (-)-Ouabain Octahydrate Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

(-)-Ouabain, a cardiac glycoside derived from the seeds of Strophanthus gratus, is a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump) found on the plasma membrane of cells.[1][2] Its primary mechanism of action involves binding to the Na+/K+-ATPase, which disrupts the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in elevated intracellular calcium levels.[3][4]

Beyond its role in ion transport, the binding of ouabain (B1677812) to the Na+/K+-ATPase can trigger complex intracellular signaling cascades, influencing cell proliferation, apoptosis, and differentiation.[3][5][6] Due to these diverse effects, ouabain is a critical tool in cell biology research, used as a selective agent for hybrid cells and for studying cellular signaling, ion transport, and the pathophysiology of various diseases, including cancer.[1][6][7]

This document provides detailed protocols for the preparation, storage, and use of (-)-Ouabain octahydrate stock solutions for in vitro cell culture applications.

2.0 Physicochemical and Handling Properties

Proper handling and storage are critical due to the high toxicity and specific solubility characteristics of ouabain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 11018-89-6[1]
Molecular Formula C₂₉H₄₄O₁₂ · 8H₂O[1]
Molecular Weight 728.77 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥95% (HPLC)

Table 2: Solubility Data

SolventMaximum ConcentrationNotes
DMSO ≥100 mM
Water ~10 mM (10 mg/mL)Requires heating and/or sonication.[8]
Ethanol ~10 mM
PBS 12.5 mg/mL (17.15 mM)Requires heating and sonication.[8]

Table 3: Recommended Storage Conditions

FormTemperatureConditionsStability
Solid Powder Room Temperature or 2-8°CProtect from light, keep dry.[1]Up to 5 years.[1]
Stock Solution -20°CAliquot to avoid freeze-thaw cycles, protect from light.Up to 2 months.
Stock Solution 4°CProtect from light.Up to 2 weeks.

3.0 Experimental Protocols

3.1 Critical Safety Precautions

This compound is extremely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.

  • Handling: Always handle ouabain powder in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all waste materials (containers, tips, unused solutions) in accordance with local, state, and federal regulations for hazardous waste.[9]

3.2 Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 10 mM)

This protocol is suitable for creating a concentrated stock that can be diluted into a wide range of working concentrations.

Materials:

  • This compound (MW: 728.77 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Calculate the mass of ouabain needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution:

    • Mass = (0.010 mol/L) x (0.001 L) x (728.77 g/mol ) = 0.00729 g = 7.29 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of ouabain powder and place it into a sterile polypropylene tube.

  • Dissolving: Add the desired volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store at -20°C, protected from light.

3.3 Protocol 2: Preparation of Aqueous Stock Solution in PBS (e.g., 1 mM)

This protocol is preferred when DMSO may interfere with the experimental system. Solubility is lower than in DMSO.

Materials:

  • This compound (MW: 728.77 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, polypropylene tubes

  • Water bath or heating block set to 50-60°C

  • Sonicator

Procedure:

  • Calculation:

    • For 10 mL of a 1 mM stock solution:

    • Mass = (0.001 mol/L) x (0.010 L) x (728.77 g/mol ) = 0.00729 g = 7.29 mg

  • Weighing: Weigh the calculated amount of ouabain powder and place it into a sterile 15 mL polypropylene tube.

  • Dissolving: Add the required volume of sterile PBS. The solution will likely be a suspension.

  • Heating and Sonication: Gently warm the solution in a water bath (up to 60°C) and sonicate intermittently until the ouabain is fully dissolved.[8] The solution should become clear. Caution: Avoid boiling.

  • Cooling: Allow the solution to cool to room temperature.

  • Aliquoting and Storage: Aliquot into sterile, single-use polypropylene tubes. Crucially, avoid using borosilicate glass vials for long-term storage of aqueous solutions, as ouabain-borate complexes can form . Store at -20°C.

3.4 Protocol 3: Preparation of Working Solutions

Procedure:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentration.

  • For example, to make a 10 µM working solution from a 10 mM DMSO stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Gently mix the final working solution before adding it to the cells. Ensure the final concentration of DMSO is non-toxic to your specific cell line (typically ≤ 0.1%).

Table 4: Typical Working Concentrations in Cell Culture

Concentration RangeApplicationCell Type ExamplesReference
1-100 nM Signaling pathway activation, apoptosis induction in sensitive cells.Jurkat, A549, OS-RC-2[6][7][10]
100 nM - 10 µM Na+/K+-ATPase inhibition, cytotoxicity, selection agent.SH-SY5Y, Hybrid cells[1][5]
>10 µM Maximal inhibition of ATP hydrolysis.General[1]

4.0 Visualization of Workflow and Mechanism

4.1 Experimental Workflow The following diagram outlines the key steps for preparing an ouabain stock solution.

G cluster_prep Preparation Workflow cluster_use Application Workflow start Start safety Safety First! (Fume Hood, PPE) start->safety calculate Calculate Required Mass (Mass = M x V x MW) safety->calculate weigh Weigh Ouabain Powder calculate->weigh dissolve Dissolve in Solvent (e.g., DMSO or PBS with heat) weigh->dissolve vortex Vortex/Sonicate Until Clear Solution dissolve->vortex aliquot Aliquot into Polypropylene Tubes vortex->aliquot store Store at -20°C (Protect from Light) aliquot->store end_stock Stock Solution Ready store->end_stock thaw Thaw One Aliquot end_stock->thaw dilute Dilute Serially in Culture Medium thaw->dilute treat Treat Cells dilute->treat end_exp Experiment treat->end_exp

Caption: Workflow for preparing and using this compound solutions.

4.2 Ouabain Signaling Pathway Ouabain's primary effect is the inhibition of the Na+/K+-ATPase, which triggers a cascade of downstream cellular events.

G cluster_membrane Plasma Membrane cluster_intra Intracellular Space ouabain (-)-Ouabain pump Na+/K+-ATPase ouabain->pump Inhibits na_in ↑ Intracellular Na+ pump->na_in Blocks Na+ efflux ncx Na+/Ca2+ Exchanger (NCX) ca_in ↑ Intracellular Ca2+ ncx->ca_in Blocks Ca2+ efflux na_in->ncx Reduces gradient ros ↑ ROS ca_in->ros signaling Signaling Cascades (Src, Erk1/2, Akt) ca_in->signaling apoptosis Apoptosis (Caspase-3 activation) ros->apoptosis signaling->apoptosis proliferation ↓ Cell Proliferation signaling->proliferation

Caption: Simplified signaling pathway initiated by Ouabain.

References

Application Notes and Protocols for (-)-Ouabain Octahydrate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ouabain octahydrate is a cardiac glycoside traditionally used for treating heart failure and atrial fibrillation.[1] Derived from the seeds of Strophanthus gratus, it functions as a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1][2][3] Recently, Ouabain has garnered significant interest for its potential as an anticancer agent.[4] Epidemiological studies and extensive in vitro research have demonstrated its ability to inhibit proliferation, induce cell death, and arrest the cell cycle in numerous cancer cell lines.[1][5] These effects are mediated through complex signaling pathways, making Ouabain a valuable tool for cancer research and a potential candidate for drug repurposing.[4][6]

These application notes provide a summary of the mechanisms of action of Ouabain in cancer cells, quantitative data from various studies, and detailed protocols for key in vitro experiments.

Mechanism of Action

Ouabain exerts its anticancer effects through multiple mechanisms, primarily initiated by its binding to and inhibition of the Na+/K+-ATPase. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events.

  • Na+/K+-ATPase Inhibition: Ouabain specifically binds to the α-subunit of the Na+/K+-ATPase, with studies suggesting a particular sensitivity associated with the α3 isoform in some cancer cells.[1][7][8] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium (Ca2+) levels.[1][4]

  • Induction of Oxidative Stress: Treatment with Ouabain has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells.[1][5][9] This elevation in ROS is a key contributor to its cytotoxic effects.[4]

  • Activation of Signaling Pathways: The Na+/K+-ATPase also functions as a signal transducer.[4][10] Ouabain binding can activate various signaling pathways, often independently of its ion-pumping inhibition. Key modulated pathways include:

    • Src/MAPK (ERK): Activation of Src kinase and the downstream ERK1/2 pathway can regulate cell proliferation.[10][11]

    • PI3K/Akt: This pathway, crucial for cell survival and growth, is often inhibited by Ouabain treatment.[4][10]

    • STAT3: Ouabain can suppress the expression and phosphorylation of STAT3, a key transcription factor in cancer progression.[5][9]

    • AMPK: Ouabain can activate AMPK signaling, partly due to ATP depletion from inhibited mitochondrial oxidative phosphorylation, which in turn regulates cell metabolism and can lead to autophagic cell death.[12]

  • Induction of Apoptosis and Cell Cycle Arrest: The culmination of these signaling events is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][13] Ouabain promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][13][14] It can also cause cell cycle arrest, commonly at the G2/M phase, by modulating the expression of proteins such as cyclin B1, cdc2, and cdc25c.[4][13]

Ouabain_Signaling_Pathway Ouabain (-)-Ouabain NKA Na+/K+-ATPase (α3 isoform) Ouabain->NKA Inhibits Signalosome NKA Signalosome Ouabain->Signalosome Activates AMPK AMPK Ouabain->AMPK Activates Na_Ca ↑ Intracellular Na+ ↑ Intracellular Ca2+ NKA->Na_Ca Leads to ROS ↑ ROS Na_Ca->ROS p53_MAPK p53 / MAPK ROS->p53_MAPK Caspases Caspase Activation ROS->Caspases Src Src Signalosome->Src PI3K PI3K/Akt Signalosome->PI3K STAT3 STAT3 Signalosome->STAT3 Signalosome->p53_MAPK Proliferation ↓ Proliferation AMPK->Proliferation Inhibits Src->p53_MAPK PI3K->Proliferation STAT3->Proliferation Bax ↑ Bax p53_MAPK->Bax Bcl2 ↓ Bcl-2 p53_MAPK->Bcl2 G2M Cyclin B1, cdc2, cdc25c p53_MAPK->G2M Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CycleArrest G2/M Arrest G2M->CycleArrest

Caption: Ouabain signaling pathways in cancer cells.

Quantitative Data Summary

The sensitivity of cancer cells to Ouabain varies significantly across different cell lines and is dependent on concentration and duration of exposure.[5][9]

Table 1: IC50 Values of (-)-Ouabain in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Incubation Time (h) Citation(s)
OS-RC-2 Renal Cancer ~39 48 [1][15]
NCI-H446 Small Cell Lung Cancer Similar to OS-RC-2 48 [1][15]
H460 Non-Small-Cell Lung 10.44 72 [5]
PANC1 Pancreatic Carcinoma 42.36 72 [5]
A375 Melanoma 67.17 48 [11]
A375 Melanoma 30.25 72 [11]
SK-Mel-28 Melanoma 186.51 48 [11]
SK-Mel-28 Melanoma 87.42 72 [11]
TFK-1 Biliary Tract Cancer 14 72 [16]
KKU-055 Biliary Tract Cancer 15 72 [16]
OCUG-1 Biliary Tract Cancer 485 72 [16]

| OZ | Biliary Tract Cancer | 446 | 72 |[16] |

Table 2: Apoptosis Induction by (-)-Ouabain in Cancer Cell Lines

Cell Line Ouabain Conc. (nM) Incubation Time (h) Apoptosis Rate (%) Citation(s)
A549 50 24 16.00 ± 1.3 [5]
A549 100 24 27.77 ± 0.31 [5]
A549 50 48 42.03 ± 3.04 [5]
A549 100 48 44.68 ± 4.30 [5]
Hela 50 24 7.57 ± 0.12 [5]
Hela 100 24 13.87 ± 1.63 [5]
Hela 50 48 20.03 ± 5.18 [5]
Hela 100 48 24.90 ± 3.21 [5]
HCT116 50 24 13.10 ± 0.17 [5]
HCT116 100 24 18.30 ± 2.52 [5]
HCT116 50 48 35.28 ± 3.55 [5]

| HCT116 | 100 | 48 | 37.75 ± 4.30 |[5] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound has variable solubility. It is soluble in hot water, DMSO (to 100 mM), and ethanol (B145695) (to 10 mM).[2][3] For cell culture experiments, preparing a concentrated stock in DMSO or sterile PBS is common.[17]

  • Reconstitution: To prepare a 10 mM stock solution, dissolve 7.29 mg of this compound (MW: 728.77 g/mol ) in 1 mL of DMSO.[3] Alternatively, a stock solution can be prepared in PBS.[17] Gentle warming and sonication may aid dissolution in aqueous solutions.[18]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 2 months.[19] A working solution can be kept at 4°C for up to two weeks.[19] Note: Avoid storing aqueous solutions in borosilicate glass, as ouabain-borate complexes can form; use plastic vials instead.[3]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of Ouabain on cancer cell viability by measuring the metabolic activity of mitochondria.[1][20]

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate (e.g., 10,000 cells/well) and incubate for 24h. B 2. Treat with Ouabain Replace medium with fresh medium containing various concentrations of Ouabain (e.g., 0-320 nM). A->B C 3. Incubate Incubate cells for desired time periods (e.g., 24, 48, 72h). B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1-4h at 37°C. C->D E 5. Solubilize Formazan (B1609692) Remove medium and add 100 µL of DMSO to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Analyze Data Calculate cell viability relative to untreated controls and determine the IC50 value. F->G

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16][20] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Ouabain Treatment: Prepare serial dilutions of Ouabain in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Ouabain (e.g., a range from 10 nM to 5 µM).[16] Include untreated wells (vehicle control, e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[21]

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Ouabain treatment.[5][13]

Apoptosis_Workflow A 1. Seed & Treat Cells Plate cells in 6-well plates. Treat with desired Ouabain concentrations for 24-48h. B 2. Harvest Cells Collect both adherent and floating cells. Wash with cold PBS. A->B C 3. Resuspend Cells Resuspend cell pellet in 1X Annexin V Binding Buffer. B->C D 4. Stain Cells Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze by Flow Cytometry Analyze samples within 1 hour using a flow cytometer. E->F G 7. Quantify Populations Determine percentages of viable, early apoptotic, late apoptotic, and necrotic cells. F->G

Caption: Workflow for apoptosis detection via flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Ouabain (e.g., 50 nM and 100 nM) for 24 or 48 hours.[5]

  • Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the cells from the culture medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in Ouabain-induced signaling pathways (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, p-STAT3).[1][5][14]

Western_Blot_Workflow A 1. Cell Lysis Treat cells with Ouabain, then lyse with RIPA buffer containing protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration of lysates using a BCA assay. A->B C 3. SDS-PAGE Separate protein samples (20-30 µg) by SDS-polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane. C->D E 5. Blocking Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. D->E F 6. Antibody Incubation Incubate with primary antibody overnight at 4°C, then with HRP- conjugated secondary antibody for 1h. E->F G 7. Detection Add ECL substrate and visualize protein bands using a chemiluminescence imager. F->G

Caption: General workflow for Western Blot analysis.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • Protein transfer system and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Methodology:

  • Sample Preparation: Treat cells with Ouabain for the desired time. Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[22] Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[22]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[23] Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.[23]

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[24] Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST.[26] Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for In Vitro Study of (-)-Ouabain Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate is a cardiac glycoside and a well-characterized inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium and calcium concentrations, which has been traditionally utilized for its cardiotonic effects in treating conditions like congestive heart failure.[1][2][3] Beyond its cardiac applications, emerging research has highlighted its potential as an anti-cancer agent.[4][5] Nanomolar concentrations of ouabain (B1677812) have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, often independent of its ion pumping inhibition, by activating complex signaling cascades.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of this compound, focusing on its effects on cell viability, apoptosis, and underlying signaling mechanisms.

Mechanism of Action

This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium gradients across the plasma membrane.[2] Inhibition of this pump by ouabain leads to a cascade of downstream effects:

  • Ionic Imbalance: Inhibition of Na+/K+-ATPase causes an increase in intracellular Na+ concentration. This disrupts the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.[2]

  • Signal Transduction: The Na+/K+-ATPase also functions as a signal transducer.[7] Ouabain binding can activate intracellular signaling pathways, including Src kinase, ERK1/2, and Akt, influencing cell proliferation, differentiation, and apoptosis.[6][8] In some cancer cells, ouabain has been shown to activate the AMPK-Src signaling pathway and impair mitochondrial oxidative phosphorylation.[9]

Ouabain_Mechanism_of_Action Ouabain (-)-Ouabain octahydrate NKA Na+/K+-ATPase (α-subunit) Ouabain->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Signaling Signal Transduction (Src, ERK, Akt, AMPK) NKA->Signaling Activates NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Apoptosis Apoptosis Ca_in->Apoptosis Signaling->Apoptosis Proliferation ↓ Cell Proliferation Signaling->Proliferation Metabolism ↓ Cancer Metabolism Signaling->Metabolism

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various in vitro studies.

Table 1: IC50 Values of (-)-Ouabain in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
RajiBurkitt's Lymphoma76.48 ± 4.0348CCK-8
OS-RC-2Renal CancerVaries (dose-dependent)48MTT
NCI-H446Small Cell Lung CancerVaries (dose-dependent)48MTT
HuCCT-1Biliary Tract Cancer~1472Not Specified
OCUG-1Biliary Tract Cancer~48572Not Specified
TFK-1Biliary Tract CancerNot specified72Not Specified

Data compiled from multiple sources.[4][5][10]

Table 2: Effective Concentrations of (-)-Ouabain for Inducing Biological Effects

Cell LineEffectConcentration RangeExposure Time
RajiApoptosis Induction25 - 100 nM48 h
SK-BR-3Apoptosis Induction10⁻⁹ M - 10⁻⁵ M24 h
HK-2Apoptosis Induction0.1 - 1000 nM24 h
A549AMPK & Src Activation25 nMNot specified
MCF7AMPK & Src Activation25 nMNot specified
SH-SY5Y20% Decrease in Cell Number10 nM4 days
SH-SY5Y75% Decrease in Cell Number1 µM4 days

Data compiled from multiple sources.[6][9][10][11][12]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Sigma-Aldrich, Cat. No. O3125 or similar)[13]

  • Phosphate-Buffered Saline (PBS) or Dimethyl sulfoxide (B87167) (DMSO)[11]

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Refer to the manufacturer's instructions for solubility information. Ouabain octahydrate is soluble in hot water, ethanol, and DMSO.[13]

  • To prepare a stock solution (e.g., 10 mM in DMSO or a saturated solution in water), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the desired volume of solvent (e.g., DMSO) to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for dissolution in water.[10]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage (stable for up to 2 months) or 4°C for short-term storage (stable for up to 2 weeks).

Cell Viability Assay (MTT or CCK-8)

This protocol is a general guideline; specific cell seeding densities and incubation times may need to be optimized for different cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cells of interest

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent[4][10]

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.[4][10]

  • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.39 nM to 400 nM).[10]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of ouabain. Include wells with medium only (blank) and cells with medium but no ouabain (control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][10]

  • Calculate the cell viability as a percentage of the control group after subtracting the blank absorbance.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with Ouabain A->C B Prepare Ouabain serial dilutions B->C D Incubate for 24-72 hours C->D E Add MTT or CCK-8 reagent D->E F Incubate E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[11]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with Ouabain B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers initiating in vitro studies with this compound. These methodologies can be adapted to various cell types and research questions, enabling a thorough investigation of its biological effects and therapeutic potential. Careful optimization of experimental conditions is recommended for each specific cell line and assay.

References

Application Notes and Protocols for (-)-Ouabain Octahydrate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ouabain, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has emerged as a critical tool in neuroscience research. Its applications extend from elucidating fundamental mechanisms of neuronal function to modeling neurological disorders. Ouabain's primary action is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis, leading to an increase in intracellular sodium ([Na+]i) and a subsequent rise in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger, alongside a decrease in intracellular potassium ([K+]i).[1][2][3][4] This disruption of ionic gradients has profound, concentration-dependent effects on neuronal excitability, neurotransmitter release, and cell survival.[1][4]

At high concentrations (micromolar range), ouabain (B1677812) is neurotoxic and is often used to model conditions of neuronal injury, such as ischemia and excitotoxicity, leading to both apoptotic and necrotic cell death.[2][3] Conversely, at low, physiologically relevant concentrations (nanomolar range), ouabain can exert neuroprotective effects and modulate intracellular signaling cascades, influencing synaptic transmission and plasticity.[5][6][7] This dual functionality makes (-)-Ouabain octahydrate a versatile pharmacological agent for investigating a wide array of neurological processes.

These application notes provide a comprehensive overview of the use of this compound in neuroscience, including its mechanisms of action, quantitative data on its effects, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Neuronal Preparations
Concentration RangePreparationObserved EffectReference
3 nMCultured neonatal rat retinal cellsNeuroprotective and immunomodulatory; decreased inflammatory receptors (TNFR1, TLR4, CD14).
1 nMRat hippocampal CA1 neuronsEnhanced excitatory synaptic transmission (increased EPSC amplitude and fEPSP slope by 35-50%).[5]
1-10 nMPrimary hippocampal neuronsReduces NMDA-mediated calcium influx.[6]
10 nMCerebellar cell cultureIncreased expression of brain-derived neurotrophic factor (BDNF) mRNA.[7]
30 nMHuman iPSC-derived neuronsNon-toxic; activates genes associated with neuronal maturation and synapse formation.
50 nMRat hippocampal slicesSuppresses long-term potentiation (LTP).[5]
80 µMCultured cortical neuronsInduced concentration-dependent neuronal death; triggered apoptosis and necrosis.[2][3]
100 µMCultured cortical neuronsGradual increase in intracellular free Ca2+ concentration starting at ~30 min.[2]
10-3 M - 10-2 MRat (intracerebroventricular)Induced hyperlocomotion, mimicking mania-like behavior.[8]
1 µg/kg (i.p.)Mouse model of traumatic brain injuryChronic administration improved functional recovery and increased neuronal cell proliferation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ouabain and a general workflow for its application in neuroscience research.

ouabain_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits NMDA_R NMDA Receptor Ouabain->NMDA_R Modulates Na_inc ↑ [Na+]i NaK_ATPase->Na_inc Leads to K_dec ↓ [K+]i NaK_ATPase->K_dec Leads to Signaling_Cascades Signaling Cascades (Src, MAPK/ERK, etc.) NaK_ATPase->Signaling_Cascades Activates (low conc.) NCX Na+/Ca2+ Exchanger Ca_inc ↑ [Ca2+]i NCX->Ca_inc Reversal/Reduced Efflux NMDA_R->Ca_inc Contributes to Na_inc->NCX Reduces gradient for Apoptosis Apoptosis Ca_inc->Apoptosis Triggers (high conc.) Necrosis Necrosis Ca_inc->Necrosis Triggers (high conc.) Synaptic_Modulation Synaptic Modulation Ca_inc->Synaptic_Modulation Gene_Expression Altered Gene Expression Signaling_Cascades->Gene_Expression Neuroprotection Neuroprotection Signaling_Cascades->Neuroprotection

Caption: Ouabain's mechanism of action and downstream signaling.

experimental_workflow cluster_assays Examples of Assays Start Start Model_Selection Select Experimental Model (e.g., Cultured Neurons, Brain Slices, In Vivo) Start->Model_Selection Ouabain_Prep Prepare this compound Stock Solution Model_Selection->Ouabain_Prep Treatment Treat with Ouabain (Varying concentrations and durations) Ouabain_Prep->Treatment Assay Perform Functional/Biochemical Assays Treatment->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis Electrophysiology Electrophysiology (Patch-clamp, fEPSP) Assay->Electrophysiology Calcium_Imaging Calcium Imaging (Fura-2 AM) Assay->Calcium_Imaging Cell_Viability Cell Viability (LDH, MTT) Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase-3, Annexin V) Assay->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Assay->Western_Blot End End Data_Analysis->End

References

Application Notes and Protocols: Effective Concentration of (-)-Ouabain Octahydrate for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ouabain octahydrate, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase pump, has garnered significant interest for its potential as an anti-cancer agent.[1][2] Its cytotoxic effects are primarily mediated through the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular sodium and calcium concentrations, which in turn can trigger various signaling pathways culminating in cell death.[3] This document provides detailed application notes on the effective concentrations of this compound for cell viability assays across various cell lines and comprehensive protocols for assessing its cytotoxic effects.

Mechanism of Action and Signaling Pathways

Ouabain's primary molecular target is the Na+/K+-ATPase, an essential membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] Inhibition of this pump by ouabain (B1677812) leads to a cascade of intracellular events:

  • Increased Intracellular Sodium: The direct consequence of Na+/K+-ATPase inhibition is the accumulation of sodium ions inside the cell.

  • Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[3]

  • Activation of Signaling Pathways: Ouabain binding to the Na+/K+-ATPase can also trigger various signaling cascades independent of its ion transport inhibition. These pathways can either promote cell survival or induce cell death, depending on the cell type and the concentration of ouabain.[4] In many cancer cells, ouabain has been shown to induce apoptosis.[1][5]

The apoptotic signaling cascade initiated by ouabain can involve:

  • Caspase Activation: Ouabain treatment can lead to the activation of caspase-3, -8, and -9, key executioners of apoptosis.[5]

  • Mitochondrial Pathway: It can induce the release of cytochrome c from the mitochondria and alter the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[5][6]

  • Death Receptor Pathway: In some cell types, ouabain can potentiate apoptosis induced by death receptors like FasL and TRAIL.[7]

  • Other Kinase Pathways: Ouabain has been shown to influence the phosphorylation status of kinases such as Erk1/2, Akt, and p38 MAPK, which are involved in cell survival and death signaling.[6]

Ouabain_Signaling_Pathway Ouabain This compound NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Signaling_Complex Signalosome Formation NaK_ATPase->Signaling_Complex Signal Transduction Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via NCX ROS ↑ ROS Ca_in->ROS p38_MAPK p38 MAPK Activation Signaling_Complex->p38_MAPK ERK_Akt ERK1/2 & Akt Signaling Signaling_Complex->ERK_Akt Mitochondria Mitochondrial Dysfunction (Cytochrome c release) ROS->Mitochondria Bcl2_family Bcl-2 Family Modulation (↑ Bax, ↓ Bcl-2) p38_MAPK->Bcl2_family Bcl2_family->Mitochondria Caspases Caspase Activation (-9, -8, -3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Data Presentation: Effective Concentrations of this compound

The cytotoxic effect of ouabain is highly dependent on the cell line, concentration, and duration of exposure. The following table summarizes the effective concentrations and IC50 values reported in various studies.

Cell LineCancer TypeAssayExposure TimeEffective Concentration / IC50Reference
OS-RC-2Renal Cell CarcinomaMTT48 hIC50 determined from 20-320 nM range[1]
NCI-H446Small Cell Lung CancerMTT48 hIC50 determined from 10-40 nM range[1]
RajiBurkitt's LymphomaCCK-848 hIC50: 76.48 ± 4.03 nM[8]
Biliary Tract Cancer (KKU-055)CholangiocarcinomaCellTiter-GloNot SpecifiedIC50: 15 nM[9]
Biliary Tract Cancer (TFK-1)CholangiocarcinomaCellTiter-GloNot SpecifiedIC50: 14 nM[9]
SH-SY5YNeuroblastomaCell Counting4 days20% cell number decrease at 10 nM, 75% at 1 µM[6]
LLC-PK1Porcine Kidney EpithelialMTT24 h1-50 nM stimulated proliferation[10]
BT20Breast CancerMTT24 hGrowth inhibition observed[10]
DU145Prostate CancerMTT24 hGrowth inhibition observed[10]
U-2 OSOsteosarcomaNot SpecifiedNot Specified5-60 µM reduced viable cell number[5]
A549Lung CarcinomaCCK-824, 48, 72 hDose- and time-dependent decrease in viability (25-100 nM)[11]
Renal Cancer Cells (A-498)Renal Cell CarcinomaMTTNot SpecifiedViable cell decrease at ≥ 10 nM[12]

Experimental Protocols

A general workflow for determining the effective concentration of ouabain in a specific cell line is outlined below.

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with a range of This compound concentrations Seed_Cells->Treat_Cells Incubate Incubate for desired time periods (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay Measure_Signal Measure absorbance/luminescence Viability_Assay->Measure_Signal Analyze_Data Analyze data, calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining the effective concentration of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15][16]

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the ouabain-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After incubation, add 10-28 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13][15]

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[13]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[17]

Materials:

  • This compound

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Cell culture medium

  • Lysis buffer (provided with the kit or 10X Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:[17]

    • Vehicle Control: Cells treated with the vehicle used to dissolve ouabain.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[18]

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]

  • Calculation of Cytotoxicity:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The effective concentration of this compound for inducing cell death varies significantly among different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line to determine the optimal conditions for the desired biological effect. The provided protocols for MTT and LDH assays offer robust methods for assessing cell viability and cytotoxicity. The intricate signaling pathways activated by ouabain present multiple avenues for further investigation into its potential as a targeted cancer therapeutic.

References

Application Notes and Protocols for Induction of Apoptosis by (-)-Ouabain Octahydrate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers to effectively utilize this compound to induce and evaluate apoptosis in in vitro cell culture models. The protocols outlined below cover essential techniques from determining optimal treatment conditions to analyzing the molecular mechanisms of apoptosis.

Data Presentation: Quantitative Parameters for Ouabain (B1677812) Treatment

The effective concentration of this compound for inducing apoptosis is highly cell-line dependent, ranging from nanomolar to micromolar concentrations. Preliminary dose-response and time-course experiments are crucial to determine the optimal conditions for the specific cell line under investigation.

Cell Line TypeEffective Concentration RangeIncubation Time (hours)Key Outcomes
Biliary Tract CancerLow nM range (IC50)24 - 72Cytotoxicity, Apoptosis induction
Human Osteosarcoma (U-2 OS)5 - 60 µM24 - 48Decreased cell viability, Morphological changes, Cell cycle arrest, Increased caspase activity
Androgen-Independent Prostate Cancer (PC-3)>10 nMNot SpecifiedIncreased intracellular Ca2+, ROS production, Apoptosis
Burkitt Lymphoma (Raji)Not Specified (dose-dependent)Not SpecifiedInhibition of proliferation, Increased Bax/Bcl-2 ratio, Increased caspase-3 activity
Renal Cancer (OS-RC-2)20 - 80 nM48Inhibition of proliferation, Apoptosis induction
Non-Small Cell Lung Cancer (NCI-H446)10 - 40 nM48Inhibition of proliferation, Apoptosis induction

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be prepared as a stock solution for in vitro experiments.

Materials:

  • This compound powder (e.g., Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture media appropriate for the cell line

Procedure:

  • Prepare a stock solution of this compound (e.g., 120 µM) by dissolving the powder in sterile PBS.[1]

  • Gently vortex or sonicate to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[3]

  • For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest ouabain concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as determined from viability assays.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Treated and control cells in a 96-well plate (white-walled, clear-bottom for luminescence assays)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescence is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key apoptosis regulatory proteins, such as the Bcl-2 family members Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Mandatory Visualizations

Ouabain_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds and inhibits Src Src NaK_ATPase->Src ROS ROS NaK_ATPase->ROS Ca_increase ↑ [Ca2+]i NaK_ATPase->Ca_increase PI3K_AKT PI3K/AKT Pathway (Inhibition) Src->PI3K_AKT Inhibits p38_MAPK p38/MAPK Pathway (Activation) Src->p38_MAPK Activates Mito Mitochondrial Dysfunction ROS->Mito Ca_increase->Mito Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Decreases activity Bax Bax (Pro-apoptotic) p38_MAPK->Bax Increases activity Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Ouabain-induced apoptosis.

Experimental_Workflow_Apoptosis cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Seeding & Culture Treatment Cell Treatment with (-)-Ouabain Cell_Culture->Treatment Ouabain_Prep Ouabain Stock Preparation Ouabain_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Flow_Cytometry Apoptosis Detection (Annexin V/PI) Treatment->Flow_Cytometry Caspase_Assay Caspase-3/7 Activity Treatment->Caspase_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Induction Data_Analysis->Conclusion

Caption: General experimental workflow for studying Ouabain-induced apoptosis.

Logical_Relationship_Apoptosis_Markers cluster_early Early Events cluster_mid Mid Events cluster_late Late Events Ouabain_Treatment Ouabain Treatment NaK_Inhibition Na+/K+-ATPase Inhibition Ouabain_Treatment->NaK_Inhibition PS_Exposure Phosphatidylserine Externalization (Annexin V+) NaK_Inhibition->PS_Exposure Mito_Dysfunction Mitochondrial Dysfunction PS_Exposure->Mito_Dysfunction Caspase_Activation Caspase Activation (Caspase-3/7) Mito_Dysfunction->Caspase_Activation Membrane_Permeability Membrane Permeabilization (PI+) Caspase_Activation->Membrane_Permeability DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation

Caption: Temporal relationship of key markers in Ouabain-induced apoptosis.

References

Application Notes and Protocols: (-)-Ouabain Octahydrate in Myocardial Infarction Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Ouabain octahydrate in preclinical animal models of myocardial infarction (MI). The information presented summarizes key findings on its cardioprotective mechanisms, detailed experimental protocols, and quantitative data from various studies.

Introduction

(-)-Ouabain, a cardiac glycoside, has been traditionally known for its inotropic effects mediated by the inhibition of the Na+/K+-ATPase. Recent research has unveiled its role in activating complex signaling cascades that confer significant cardioprotection in the context of ischemia-reperfusion (I/R) injury.[1][2][3] At sub-inotropic doses, ouabain (B1677812) can precondition the myocardium, reducing infarct size and improving cardiac function post-MI.[1][4][5] These effects are attributed to the activation of signaling pathways involving Src kinase, protein kinase C (PKC), and phosphoinositide 3-kinase α (PI3Kα), among others.[1][6][7] This document outlines the protocols and data supporting the investigation of this compound in rodent models of myocardial infarction.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of myocardial infarction.

Table 1: Effect of Ouabain on Infarct Size and Cardiac Enzyme Release in Rat Hearts

Treatment GroupInfarct Size (% of Risk Zone)Total LDH Release (U) over 30 min ReperfusionReference
Ischemia-Reperfusion (IR) ControlNot explicitly quantified, but ouabain group showed 40% reduction32.3 ± 8.4[1]
Ouabain (10 µM) + IR (OIR)Reduced by 40% compared to control8.0 ± 2.6[1]
PP2 (c-Src inhibitor) + OIRProtection blocked15.1 ± 1.8[1]
PP2 + IRNo significant effect24.0 ± 8.6[1]
Ouabain (50 µM) + IRSignificantly smaller than untreated IR heartsNot Reported[4]

Table 2: Effect of Ouabain on Cardiac Function Recovery in Langendorff-Perfused Rat Hearts

Treatment GroupLeft Ventricular Developed Pressure (LVDP) Recovery (% of pre-ischemic value at 30 min reperfusion)Reference
Ischemia-Reperfusion (IR) Control21.3 ± 3.0%[1]
Ouabain (10 µM) + IR75.7 ± 9.8%[1]

Table 3: Effect of Ouabain in a Mouse Model of Pathological Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

Treatment GroupOutcomeReference
TAC + Ouabain (50 µg/kg/day)Attenuated cardiac hypertrophy and fibrosis; improved cardiac function.[6][7]
TAC + VehicleDevelopment of cardiac hypertrophy and dysfunction.[6][7]

Signaling Pathways

The cardioprotective effects of ouabain are mediated through the activation of specific signaling cascades initiated by its binding to the Na+/K+-ATPase.

Ouabain-Induced Cardioprotective Signaling Cascade

Ouabain binding to the Na+/K+-ATPase α-subunit initiates a signaling cascade that confers cardioprotection. This process is independent of its effects on ion transport at low concentrations. The binding activates the associated Src kinase, which in turn can trigger multiple downstream pathways. One key pathway involves the activation of phospholipase Cγ1 (PLC-γ1) and subsequently protein kinase Cε (PKCε).[1] Another critical pathway involves the activation of phosphoinositide 3-kinase α (PI3Kα) and its downstream effector Akt.[6][7] Furthermore, this signaling leads to the opening of mitochondrial ATP-sensitive potassium channels (mitoKATP) and the generation of reactive oxygen species (ROS), which are crucial mediators of preconditioning.[4][5]

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds to α-subunit Src c-Src NaK_ATPase->Src Activates PLC PLC-γ1 Src->PLC Activates PI3K PI3Kα Src->PI3K Activates PKC PKCε PLC->PKC Activates Akt Akt PI3K->Akt Activates mitoKATP mitoKATP Channel PKC->mitoKATP Leads to opening Akt->mitoKATP Contributes to ROS ROS mitoKATP->ROS Generates Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) ROS->Cardioprotection Mediates

Ouabain-induced cardioprotective signaling pathway.

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Rat Heart Model of Ischemia-Reperfusion Injury

This protocol is designed to assess the cardioprotective effects of ouabain when administered before a period of global ischemia in an ex vivo rat heart model.[1]

Materials:

  • Male Sprague-Dawley rats (250–375 g)[4]

  • Krebs-Henseleit buffer

  • This compound

  • Langendorff perfusion system

  • Physiological recording equipment for measuring cardiac function (e.g., LVDP, heart rate)

  • Materials for infarct size measurement (e.g., triphenyltetrazolium (B181601) chloride - TTC)

  • Materials for lactate (B86563) dehydrogenase (LDH) assay

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20 minutes.[1]

  • Experimental Groups:

    • Ischemia-Reperfusion (IR) Group: Perfuse for 20 minutes, then induce 30 minutes of global zero-flow ischemia, followed by 120 minutes of reperfusion.[1]

    • Ouabain Ischemia-Reperfusion (OIR) Group: After the initial stabilization, administer 10 µM ouabain for 4 minutes, followed by a 12-minute washout period before inducing 30 minutes of ischemia and subsequent reperfusion.[1]

  • Functional Assessment: Continuously monitor and record hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP) and heart rate, throughout the experiment.

  • Biochemical Analysis: Collect coronary effluent during the reperfusion period to measure LDH release as an indicator of cardiac injury.[1]

  • Infarct Size Determination: At the end of reperfusion, freeze the heart, slice the ventricles, and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area.

Experimental Workflow for Langendorff-Perfused Heart Model

Experimental_Workflow cluster_groups Treatment Groups cluster_assessment Endpoint Assessment start Start heart_isolation Heart Isolation (Sprague-Dawley Rat) start->heart_isolation stabilization Stabilization (20 min) (Langendorff Perfusion) heart_isolation->stabilization ir_group IR Group: 20 min Perfusion stabilization->ir_group oir_group OIR Group: 4 min Ouabain (10 µM) + 12 min Washout stabilization->oir_group ischemia Global Ischemia (30 min) ir_group->ischemia oir_group->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion functional Cardiac Function (LVDP) reperfusion->functional biochemical LDH Release reperfusion->biochemical histological Infarct Size (TTC) reperfusion->histological end End histological->end

Workflow for assessing ouabain's cardioprotective effects.
Protocol 2: In Vivo Mouse Model of Myocardial Infarction (Transverse Aortic Constriction)

This protocol is designed to evaluate the long-term effects of ouabain on cardiac remodeling and heart failure development in a mouse model of pressure overload.[6][7]

Materials:

  • Wild-type mice

  • This compound

  • Osmotic mini-pumps

  • Surgical instruments for transverse aortic constriction (TAC)

  • Echocardiography equipment

  • Materials for histology (e.g., Masson's trichrome stain for fibrosis)

Procedure:

  • Animal Model: Induce pressure overload in mice by performing transverse aortic constriction (TAC) surgery.

  • Drug Administration: Immediately after TAC surgery, implant osmotic mini-pumps for continuous subcutaneous administration of a sub-inotropic dose of ouabain (50 µg/kg/day) or vehicle for the initial 4 weeks.[6][7]

  • Echocardiographic Monitoring: Perform serial echocardiography throughout the 8-week study period to assess cardiac dimensions and function (e.g., left ventricular chamber size, fractional shortening).[6]

  • Histological Analysis: At the end of the study, sacrifice the animals, excise the hearts, and perform histological analysis to assess cardiac hypertrophy and fibrosis.

  • Molecular Analysis: Analyze heart tissue to determine the expression levels of key proteins, such as the α1 and α2 isoforms of Na+/K+-ATPase, via Western blotting.[6]

Conclusion

This compound demonstrates significant cardioprotective potential in animal models of myocardial infarction. Its ability to reduce infarct size, preserve cardiac function, and attenuate adverse remodeling is mediated by the activation of specific signaling pathways, distinct from its classical inotropic effects. The protocols and data presented herein provide a foundation for further investigation into the therapeutic applications of ouabain and related compounds in the context of ischemic heart disease. Researchers are encouraged to adapt these methodologies to their specific experimental questions while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for the Experimental Use of (-)-Ouabain Octahydrate in Cardiac Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ouabain, a cardiac glycoside, is a potent and specific inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to a cascade of intracellular events, primarily an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] This elevation in intracellular calcium enhances the contractile force of the heart muscle, producing a positive inotropic effect.[1] Beyond its classical role in modulating ion transport, ouabain (B1677812) is now recognized as a signaling molecule that can trigger various intracellular pathways, influencing cardiac myocyte growth, survival, and preconditioning.[3][4] These application notes provide an overview of the experimental use of (-)-ouabain octahydrate in cardiac function studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

Ouabain exerts its effects on cardiac myocytes through two primary mechanisms:

  • Inhibition of Na+/K+-ATPase and Inotropy: By binding to the Na+/K+-ATPase, ouabain disrupts the sodium and potassium gradients across the cell membrane.[1] The resulting increase in intracellular sodium reduces the driving force for the NCX, leading to elevated intracellular calcium levels and consequently, enhanced cardiac contractility.[1]

  • Signal Transduction: Ouabain binding to the Na+/K+-ATPase also initiates a signaling cascade. This can occur independently of changes in intracellular ion concentrations.[5] Key signaling pathways activated by ouabain in cardiac myocytes include:

    • Src/PLC-γ/PKCε Pathway: This pathway is implicated in ouabain-induced cardiac preconditioning and protection against ischemia-reperfusion injury.[3]

    • PI3Kα/Akt Pathway: Activation of this pathway by sub-inotropic doses of ouabain can prevent pathological cardiac hypertrophy and heart failure.[6][7]

    • EGFR-Src/Ras/Raf/MEK/ERK Pathway: This pathway is also activated by ouabain and is involved in hypertrophic responses.[4][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cardiac function.

Table 1: In Vitro Effects of Ouabain on Cardiac Preparations

ParameterSpecies/ModelOuabain ConcentrationObserved EffectReference
Cardiac ContractilityLangendorff-perfused rat hearts10 µMSmall and transient increase in LVDP (<10%)[3]
Cardiac ContractilityLangendorff-perfused rat hearts50-100 µMInotropic doses, activates Src and PKCs[3]
InotropyCat papillary muscle0.1 µMThreshold for a clear positive inotropic effect[9]
Protein SynthesisIsolated mouse adult cardiomyocytes50 µM (12h)Significant stimulation of hypertrophy[6]
Intracellular ROSAdult rat cardiac myocytes100 µM (30 min)Significant increase in intracellular ROS[4]
Na+,K+-ATPase ActivityRat left ventricular papillary muscle25 µg/kg/day (15 days)Increased Na+,K+-ATPase activity[10]

Table 2: In Vivo Effects of Ouabain on Cardiac Function

ParameterSpecies/ModelOuabain DoseObserved EffectReference
Cardiac RemodelingMouse (pressure overload)50 µg/kg/day (4 weeks)Attenuated cardiac hypertrophy and fibrosis, improved cardiac function[6][7]
HemodynamicsHumans with coronary artery disease0.015 mg/kg (infusion)Decreased LVEDP and LVEDV, increased contractility[11]
Cardiac ContractilityAnesthetized mice0.48 nmol/g body wt (iv)Increased LV dP/dt max and dP/dt min[12]
Blood PressureRats25 µg/kg/day (15 days)Increased systolic and diastolic blood pressures[10]

Signaling Pathways

Ouabain_Inotropic_Signaling Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Contractility ↑ Cardiac Contractility (Positive Inotropy) Ca_in->Contractility

Caption: Ouabain's classical mechanism for increasing cardiac contractility.

Ouabain_Cardioprotective_Signaling Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Src Src NaK_ATPase->Src Activates PLCg1 PLC-γ1 Src->PLCg1 Activates PKCe PKCε PLCg1->PKCe Activates Cardioprotection Cardiac Preconditioning (Cardioprotection) PKCe->Cardioprotection

Caption: Ouabain-induced cardioprotective signaling pathway.

Ouabain_Hypertrophy_Signaling cluster_PI3K Anti-Pathological Hypertrophy cluster_ERK Pro-Hypertrophic PI3Ka PI3Kα Akt_PI3K Akt PI3Ka->Akt_PI3K Anti_Hypertrophy Prevents Pathological Hypertrophy Akt_PI3K->Anti_Hypertrophy EGFR EGFR Src_ERK Src EGFR->Src_ERK Ras Ras Src_ERK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Pro_Hypertrophy Promotes Hypertrophy ERK->Pro_Hypertrophy Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase NaK_ATPase->PI3Ka Activates (α2 isoform) NaK_ATPase->EGFR Activates

Caption: Dual signaling pathways of ouabain in cardiac hypertrophy.

Experimental Protocols

Protocol 1: Langendorff-Perfused Heart Model for Cardiac Function and Preconditioning Studies

This protocol is adapted from studies investigating the inotropic and cardioprotective effects of ouabain.[3]

1. Objective: To assess the effect of this compound on cardiac function and its potential for cardiac preconditioning in an ex vivo rat heart model.

2. Materials:

  • Male Sprague-Dawley rats (250-300g)
  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
  • This compound stock solution (e.g., 10 mM in DMSO or water)
  • Langendorff perfusion system
  • Pressure transducer and data acquisition system

3. Experimental Workflow:

Caption: Experimental workflow for Langendorff heart perfusion.

4. Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
  • Perfusion Setup: Mount the heart on the Langendorff apparatus via aortic cannulation and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
  • Equilibration: Allow the heart to stabilize for a 15-20 minute equilibration period.
  • Baseline Measurements: Record baseline cardiac function parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.
  • Ouabain Administration:
  • For Inotropic Effects: Perfuse the heart with Krebs-Henseleit buffer containing ouabain at concentrations ranging from 10 µM to 100 µM for 10-25 minutes.[3]
  • For Preconditioning: Perfuse with a lower concentration of ouabain (e.g., 10 µM) for a short duration (e.g., 4 minutes) followed by an 8-minute washout period with standard Krebs-Henseleit buffer.[3]
  • Ischemia-Reperfusion (for preconditioning studies):
  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
  • Initiate reperfusion with standard Krebs-Henseleit buffer for a specified duration (e.g., 30-120 minutes).
  • Data Analysis: Continuously record cardiac function throughout the experiment. At the end of the protocol, assess the recovery of cardiac function (e.g., LVDP). Infarct size can be determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

Protocol 2: In Vivo Mouse Model of Pressure Overload-Induced Cardiac Remodeling

This protocol is based on studies evaluating the prophylactic effects of ouabain on cardiac hypertrophy and failure.[6][7]

1. Objective: To determine if chronic, low-dose administration of this compound can prevent or attenuate the development of cardiac hypertrophy and dysfunction in a mouse model of pressure overload.

2. Materials:

  • C57BL/6 mice
  • Osmotic mini-pumps
  • This compound
  • Surgical instruments for transverse aortic constriction (TAC)
  • Echocardiography system

3. Procedure:

  • Animal Model: Use adult male C57BL/6 mice.
  • Osmotic Pump Implantation:
  • Fill osmotic mini-pumps with ouabain solution to deliver a sub-inotropic dose (e.g., 50 µg/kg/day).[6]
  • Surgically implant the mini-pumps subcutaneously in the back of the mice.
  • Transverse Aortic Constriction (TAC):
  • One to two days after pump implantation, perform TAC surgery to induce pressure overload on the left ventricle.
  • Monitoring:
  • Monitor the mice for a period of several weeks (e.g., 8 weeks).[6]
  • Perform serial echocardiography to assess cardiac structure and function (e.g., left ventricular wall thickness, ejection fraction) at baseline and various time points post-TAC.
  • Terminal Analysis:
  • At the end of the study period, euthanize the mice and harvest the hearts.
  • Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
  • Conduct molecular analysis (e.g., Western blotting, qRT-PCR) to examine the expression of hypertrophic markers and signaling proteins.

Safety Precautions

This compound is a highly toxic compound with a narrow therapeutic index.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. Prepare solutions in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for hazardous chemicals.

References

Application Notes: Flow Cytometry Analysis of Cells Treated with (-)-Ouabain Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the cellular effects of (-)-Ouabain octahydrate using flow cytometry. Ouabain (B1677812), a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase pump, has been shown to induce apoptosis and alter cell cycle progression in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for quantifying these effects, providing rapid and precise measurements of large cell populations.[3]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump on the plasma membrane.[4] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[4][5] This disruption of ion homeostasis activates complex intracellular signaling cascades, including those involving Src kinase and the MAPK/ERK pathway, which can influence cell proliferation, differentiation, and apoptosis.[6][7][8] Studies have demonstrated that ouabain treatment can lead to increased production of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways.[1][9][10][11]

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Alters Function Src Src Kinase NaK_ATPase->Src Activates Ca_ion ↑ Intracellular Ca2+ NCX->Ca_ion Ouabain (-)-Ouabain octahydrate Ouabain->NaK_ATPase Inhibits ERK ERK1/2 Src->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest ROS ↑ ROS Ca_ion->ROS ROS->Apoptosis

Caption: Ouabain Signaling Pathway.

Data Presentation

The following tables summarize illustrative quantitative data from flow cytometry analyses of a hypothetical cancer cell line treated with this compound for 48 hours.

Table 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Ouabain (25 nM)75.6 ± 3.515.3 ± 1.89.1 ± 1.2
Ouabain (50 nM)52.1 ± 4.228.9 ± 2.519.0 ± 2.1
Ouabain (100 nM)28.7 ± 3.945.8 ± 3.125.5 ± 2.8

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control65.4 ± 2.820.1 ± 1.514.5 ± 1.31.8 ± 0.3
Ouabain (25 nM)55.2 ± 3.122.5 ± 1.918.3 ± 1.74.0 ± 0.6
Ouabain (50 nM)48.9 ± 3.618.3 ± 2.025.1 ± 2.27.7 ± 0.9
Ouabain (100 nM)35.6 ± 4.015.8 ± 1.838.9 ± 3.59.7 ± 1.1

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis Cell_Culture Seed and Culture Cells Treatment Treat with this compound (and Vehicle Control) Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Harvest Harvest Adherent and Suspension Cells Incubation->Harvest Wash_PBS Wash Cells with Cold PBS Harvest->Wash_PBS Apoptosis_Stain Apoptosis Staining: Annexin V-FITC & PI Wash_PBS->Apoptosis_Stain CellCycle_Stain Cell Cycle Staining: Ethanol (B145695) Fixation & PI/RNase Wash_PBS->CellCycle_Stain Flow_Cytometry Acquire Data on Flow Cytometer Apoptosis_Stain->Flow_Cytometry CellCycle_Stain->Flow_Cytometry Data_Analysis Analyze Data to Quantify Apoptosis and Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: General Experimental Workflow.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

Materials:

  • Cells treated with this compound and vehicle control.

  • Phosphate-Buffered Saline (PBS), cold.

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI) staining solution.

  • Flow cytometry tubes.

Procedure:

  • Induce Apoptosis: Treat cells with desired concentrations of this compound for the specified time. Include a vehicle-treated negative control.

  • Cell Harvesting:

    • For suspension cells, centrifuge the cell suspension.

    • For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine with the collected medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Healthy cells will be Annexin V- and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.[13]

    • Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[13]

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Cells treated with this compound and vehicle control.

  • Phosphate-Buffered Saline (PBS), cold.

  • 70% Ethanol, ice-cold.

  • Propidium Iodide (PI) staining solution (containing RNase A).[14]

  • Flow cytometry tubes.

Procedure:

  • Cell Harvesting and Washing: Harvest and wash approximately 1 x 10^6 cells with cold PBS as described in the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[14]

    • Incubate on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[14]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[14]

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, detecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[15]

    • Use a suitable software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.

References

Application Notes and Protocols for High-Purity (-)-Ouabain Octahydrate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate is a cardiac glycoside and a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1] Beyond its traditional use in treating heart conditions, ouabain (B1677812) has emerged as a molecule of interest in cancer research. It has been shown to induce apoptosis, inhibit proliferation, and modulate key signaling pathways in various cancer cell lines.[2][3] These application notes provide detailed protocols for utilizing high-purity this compound in cancer research, with a focus on its effects on cell viability, apoptosis, cell cycle, and relevant signaling pathways.

Product Information

High-purity this compound is available from various suppliers for research purposes. It is crucial to source high-purity compounds to ensure reproducible and reliable experimental outcomes.

Table 1: Supplier Information for High-Purity this compound

SupplierProduct NumberPurityCAS Number
Sigma-AldrichO3125≥95% (HPLC)11018-89-6
Thermo Fisher ScientificJ6723696%11018-89-6
Santa Cruz Biotechnologysc-201523≥95%11018-89-6
Meryer (Shanghai) Chemical Technology Co., Ltd.S0091>98.0%11018-89-6
Sichuan Kulinan Technology Co., Ltd.99% HPLC11018-89-6

Storage and Preparation of Stock Solutions:

  • Storage: Store this compound at room temperature, protected from light.

  • Stock Solution Preparation:

    • For a 10 mM stock solution, dissolve 7.29 mg of this compound (MW: 728.77 g/mol ) in 1 mL of DMSO or water.[4] Note that solubility in water may require heating.

    • Aqueous solutions can be sterilized by autoclaving or filtration.

    • Store stock solutions in aliquots at -20°C for up to 2 months or at 4°C for up to 2 weeks.[5]

Experimental Protocols

Cell Viability and Proliferation Assays

The cytotoxic and anti-proliferative effects of ouabain can be quantified using various assays. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key parameter.

Table 2: IC50 Values of Ouabain in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (nM)
A375Melanoma72 hours30.25 ± 1.70
SK-Mel-28Melanoma72 hours87.42 ± 7.64
A549Lung Cancer72 hours~25
H460Lung Cancer72 hours10.44
HCT116Colon Cancer72 hours~25
PANC1Pancreatic Cancer72 hours42.36
OS-RC-2Renal Cancer48 hours~39

Data compiled from multiple sources.[1][2][6][7]

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO or media).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Ouabain is known to induce apoptosis in cancer cells.[7] This can be assessed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining followed by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 50 nM and 100 nM) for 24 or 48 hours.[7]

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Ouabain can induce cell cycle arrest, often at the G2/M phase.[6] This can be analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Western Blot Analysis of Signaling Pathways

Ouabain influences several signaling pathways, including the STAT3 pathway.[2] Western blotting can be used to assess the phosphorylation status and total protein levels of key signaling molecules.

Protocol: Western Blot for p-STAT3 and STAT3

  • Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

Na+/K+-ATPase Activity Assay

The primary mechanism of action of ouabain is the inhibition of Na+/K+-ATPase. This activity can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Protocol: Na+/K+-ATPase Activity Assay

  • Membrane Preparation: Prepare a crude membrane fraction from cancer cells by homogenization and differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, and 50 mM Tris-HCl (pH 7.4).

  • Reaction Setup: In separate tubes, add the membrane preparation to the assay buffer. To one set of tubes, add a final concentration of 1 mM ouabain (to measure ouabain-insensitive ATPase activity).

  • ATP Addition: Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution to stop the enzymatic activity and to develop color for phosphate detection (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

  • Phosphate Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Visualizations

Signaling Pathways and Workflows

Ouabain_Signaling_Pathway Ouabain (-)-Ouabain NKA Na+/K+-ATPase Ouabain->NKA Inhibits STAT3 STAT3 Ouabain->STAT3 Downregulates Expression Apoptosis Apoptosis Ouabain->Apoptosis Induces Proliferation Cell Proliferation Ouabain->Proliferation Inhibits ROS ROS Production Ouabain->ROS Increases Src Src NKA->Src Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Src->STAT3 PI3K_Akt->Proliferation Promotes pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Promotes ROS->Apoptosis

Caption: Ouabain signaling pathway in cancer cells.

Experimental_Workflow_Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Analysis A Seed Cancer Cells B Treat with Ouabain A->B C Harvest Cells B->C D Stain with Annexin V-FITC/PI C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic Cells E->F

Caption: Experimental workflow for apoptosis analysis.

Conclusion

High-purity this compound is a valuable tool for cancer research, enabling the investigation of its anti-cancer properties and underlying molecular mechanisms. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to detailed methodologies and the use of high-quality reagents are paramount for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

(-)-Ouabain octahydrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ouabain octahydrate, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and temperature. It is soluble in water, particularly hot water, as well as in DMSO and ethanol (B145695).[1] Please refer to the table below for a summary of solubility data.

Q2: I am observing precipitation when I dilute my DMSO stock solution of Ouabain (B1677812) into my aqueous cell culture medium. What is causing this?

A2: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has lower solubility in an aqueous medium. The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to "crash out" or precipitate.

Q3: How should I store my this compound powder and stock solutions?

A3: The solid powder should be stored at room temperature, protected from light.[1] Stock solutions can be stored at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (up to 2 months).[2] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I sterilize my aqueous Ouabain solution by autoclaving?

A4: Yes, aqueous solutions of ouabain can be sterilized by autoclaving or filtration.[1]

Q5: I've heard that I should avoid using borosilicate glass vials for storing aqueous Ouabain solutions. Why is that?

A5: Storing aqueous solutions of ouabain in borosilicate glass vials overnight can lead to the formation of ouabain-borate complexes. To avoid this interaction, it is recommended to use plastic vials for storage.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationConditionsReference(s)
Water10 mg/mL (13.72 mM)Requires sonication and heating to 60°C[3]
Hot Water50 mg/mL---[1]
Water1.3 g/100mL (1.3%)~25°C[4]
Water20 g/100mL (20%)~100°C[4]
Water10 mM---[2]
DMSO≥ 125 mg/mL (171.52 mM)---[3]
DMSO100 mM---[2]
Ethanol1.0 g/100mL (1%)~25°C[4]
Ethanol12.5 g/100mL (12.5%)~78°C[4]
Ethanol10 mM---
PBS12.5 mg/mL (17.15 mM)Requires sonication and heating to 60°C[3]

Troubleshooting Guide

Issue: Precipitate forms in aqueous solution upon preparation or storage.

Potential Cause Troubleshooting Step
Exceeded Solubility Limit Review the solubility data (Table 1) to ensure you are not exceeding the solubility limit in your chosen solvent and at your working temperature.
Incorrect Dissolution Method For aqueous solutions, especially at higher concentrations, gentle heating (up to 60°C) and sonication are often necessary to fully dissolve the compound.[3]
"Crashing Out" from Organic Stock When preparing a working solution from a DMSO or ethanol stock, add the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or stirring. This gradual addition can prevent precipitation.
Formation of Ouabain-Borate Complexes If storing aqueous solutions, use plastic vials instead of borosilicate glass to prevent the formation of complexes that can precipitate out of solution.
Low Temperature Solubility in aqueous solutions decreases at lower temperatures. If you are storing your aqueous solution at 4°C, some precipitation may occur. Before use, allow the solution to come to room temperature and check for full dissolution. If necessary, briefly warm and sonicate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 728.77 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile plastic conical tube or vial

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weigh out 7.29 mg of this compound and add it to a sterile plastic tube.

  • Add 1 mL of high-purity water to the tube.

  • Gently vortex the tube to suspend the powder.

  • Place the tube in a water bath or on a heating block set to 60°C.

  • Intermittently vortex and sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Allow the solution to cool to room temperature.

  • If required, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C for long-term storage.[2]

Protocol 2: Preparation of a Cell Culture Working Solution from a DMSO Stock

Materials:

  • 100 mM this compound in DMSO stock solution

  • Pre-warmed sterile cell culture medium

  • Sterile conical tube

Procedure:

  • Determine the final concentration and volume of the working solution needed for your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the 100 mM Ouabain DMSO stock solution dropwise.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute intermediate stock in an aqueous buffer before the final dilution into the cell culture medium.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Downstream_Effects Gene Expression, Cell Proliferation ERK->Downstream_Effects Leads to

Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.

Troubleshooting_Workflow start Start: Precipitate observed in aqueous Ouabain solution check_concentration Is the concentration below the solubility limit? start->check_concentration check_dissolution Was heating (60°C) and sonication used for dissolution? check_concentration->check_dissolution Yes solution_ok Solution should be clear. If not, consider other factors (e.g., buffer composition). check_concentration->solution_ok No, remake at lower concentration check_dilution Was the stock solution added dropwise to pre-warmed medium? check_dissolution->check_dilution Yes check_dissolution->solution_ok No, redissolve using proper technique check_storage Is the solution stored in a plastic vial? check_dilution->check_storage Yes check_dilution->solution_ok No, reprepare working solution with slow addition check_storage->solution_ok Yes check_storage->solution_ok No, transfer to a plastic vial

Caption: Troubleshooting workflow for Ouabain precipitation.

References

Technical Support Center: Optimizing (-)-Ouabain Octahydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing (-)-Ouabain octahydrate in experimental settings. Find troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to help optimize your incubation times and overall experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ouabain (B1677812)? A1: Ouabain is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump, an enzyme located on the plasma membrane of most mammalian cells.[1][2][3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated sodium level then reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[2][3] Beyond its ion transport inhibition, Ouabain binding to the Na+/K+-ATPase also activates complex intracellular signaling cascades, influencing cell growth, proliferation, and apoptosis.[1][3][5][6]

Q2: What is a typical starting concentration and incubation time for a cell viability experiment? A2: The optimal concentration and incubation time for Ouabain are highly dependent on the cell line and the specific biological question. For cytotoxicity and anti-proliferation assays, studies have reported using concentrations in the nanomolar (nM) to micromolar (µM) range with incubation times of 24, 48, or 72 hours.[7][8] For example, in some cancer cell lines, the half-maximal inhibitory concentration (IC50) was determined to be around 39 nM after 48 hours of treatment.[8] A common starting point is to perform a dose-response experiment with concentrations ranging from 10 nM to 100 nM and to assess viability at 24, 48, and 72 hours.[7]

Q3: How quickly can I observe signaling events after Ouabain treatment? A3: Signaling events initiated by Ouabain can be detected much earlier than effects on cell viability. For instance, the phosphorylation of kinases like EGFR, Src, B-Raf, and ERK can be observed in as little as 30 minutes after treatment with low nanomolar concentrations of Ouabain.[5][9]

Q4: I am not observing the expected effect. What are some common troubleshooting steps? A4: If you are not seeing the expected results, consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Ouabain. Some may have resistant Na+/K+-ATPase isoforms.[10]

  • Concentration and Incubation Time: The concentration may be too low or the incubation time too short to elicit a response. A time-course and dose-response experiment is crucial for optimization.[11][12]

  • Compound Stability and Storage: An aqueous solution of Ouabain stored in borosilicate glass vials can form ouabain-borate complexes. It is recommended to store solutions in plastic vials and minimize contact with borosilicate glass.

  • Initial Cell Seeding Density: High cell density can lead to nutrient depletion and contact inhibition, potentially masking the effects of the compound. Ensure cells are in the logarithmic growth phase during the experiment.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Cytotoxicity Cell line may be resistant.Test a different cell line known to be sensitive or increase the Ouabain concentration.
Incubation time is too short.Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal time point.[7][8][13]
Sub-optimal drug concentration.Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 10 µM).
Compound degradation.Prepare fresh solutions of Ouabain octahydrate for each experiment. Store stock solutions in plastic, not borosilicate glass, vials.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate pipetting when seeding plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media.
Unexpected Morphological Changes Ouabain-induced stress or apoptosis.Observe cells at multiple time points using microscopy. Correlate morphological changes with viability or apoptosis assays.[10]
High concentration leading to necrosis.Lower the concentration to induce a more specific, programmed cell death pathway if that is the desired outcome.

Experimental Data Summary

The following tables summarize typical experimental parameters for this compound from various studies.

Table 1: Incubation Times & Concentrations for Cell Viability/Proliferation Assays

Cell Line(s)Concentration RangeIncubation Time(s)AssayOutcome/Observation
A549, Hela, HCT1160 - 100 nM24, 48, 72 hCCK-8Time- and dose-dependent decrease in cell viability.[7]
OS-RC-2 (Renal Cancer)0 - 320 nM24, 48, 72 hMTTTime-dependent inhibition of proliferation; 48h selected as optimal. IC50 at 48h was ~39 nM.[8]
Various Cancer Lines10.44 nM - 42.36 nM72 hNot SpecifiedReported IC50 values after 72 hours of incubation.[7]
SK-BR-3 (Breast Cancer)10⁻⁹ M - 10⁻⁵ M24 hAnnexin V/PIConcentration-dependent reduction in cell viability.[14]
Vero CellsNot Specified120 hMTTAssessment of cytotoxicity after a prolonged incubation period.[13]

Table 2: Incubation Times for Signaling Pathway Analysis

Cell LineConcentrationIncubation TimePathway Analyzed
ADPKD Cells3 nM30 minEGFR, Src, B-Raf, ERK phosphorylation
Adult Rat Cardiac Myocytes100 µM30 minROS Production
Adult Rat Cardiac Myocytes100 µMVarious timesProtein Tyrosine Phosphorylation

Visualizing Experimental Design & Mechanisms

To aid in experimental setup and conceptual understanding, the following diagrams illustrate a typical workflow for optimizing incubation time and the known signaling cascade initiated by Ouabain.

G cluster_workflow Workflow for Optimizing Ouabain Incubation Time A 1. Preliminary Range-Finding Dose-Response (e.g., 10 nM - 10 µM) at a fixed time point (e.g., 48h) B 2. Time-Course Experiment Use an effective concentration from Step 1 (e.g., 12, 24, 48, 72 hours) A->B C 3. Analyze Data Determine earliest time point with significant, reproducible effect B->C D 4. Select Optimal Time Choose time for maximal effect before secondary effects (e.g., excessive cytotoxicity) C->D E 5. Refine Concentration Perform detailed dose-response at the optimal incubation time D->E F 6. Proceed with Definitive Experiments E->F G cluster_pathway Ouabain-Induced Na+/K+-ATPase Signaling Cascade Ouabain (-)-Ouabain NKA Na+/K+-ATPase (Signalosome) Ouabain->NKA Binds EGFR EGFR NKA->EGFR Activates Src Src Kinase NKA->Src Activates BRaf B-Raf EGFR->BRaf Src->BRaf MEK MEK BRaf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation

References

preventing degradation of (-)-Ouabain octahydrate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of (-)-Ouabain octahydrate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: There are conflicting recommendations from suppliers for storing solid this compound. To ensure maximum stability, it is advisable to store it under desiccating conditions at -20°C for long-term storage.[1] However, some suppliers state that storage at room temperature[2] or 2-8°C is also acceptable. The product is considered chemically stable under standard ambient conditions (room temperature). For specific lot stability, always consult the certificate of analysis provided by the supplier.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, and high temperatures. The compound is known to be affected by light.[3][4][5] It is stable in air but should be stored in a dry, tightly closed container to protect from moisture.[3][5][6] High temperatures can also cause decomposition; it melts with decomposition around 190°C.[3]

Q3: How should I prepare and store solutions of this compound?

A3: Ouabain (B1677812) is soluble in hot water, DMSO, and ethanol.[2] For long-term storage, stock solutions should be aliquoted and frozen at -20°C, where they can be stable for up to 2 months.[7] For short-term use, solutions can be refrigerated at 4°C for up to 2 weeks.[7] It is critical to protect solutions from light.[2]

Q4: Is there anything to avoid when preparing aqueous solutions of ouabain?

A4: Yes. It has been reported that storing aqueous solutions of ouabain overnight in borosilicate glass vials can lead to the formation of ouabain-borate complexes. Therefore, it is recommended to use plastic vials or minimize contact with borosilicate glass for storage of aqueous solutions.

Q5: What is the expected shelf-life of this compound?

A5: If stored correctly as a solid, this compound can have a shelf-life of up to 5 years.[2] Some suppliers indicate stability of at least 4 years when stored at -20°C.[1]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could my ouabain have degraded?

A: Inconsistent results can be a sign of compound degradation. First, review your storage and handling procedures against the recommendations.

  • Check Storage Conditions: Was the solid compound stored protected from light and moisture? At what temperature was it stored?

  • Review Solution Preparation: How old is your stock solution? Was it stored at the correct temperature and protected from light? Was it stored in a borosilicate glass vial?

  • Visual Inspection: Examine the solid compound for any changes in color (it should be a white to off-white powder) or texture.[2] Check solutions for cloudiness or precipitation.

If you suspect degradation, it is best to use a fresh vial of the compound and prepare new solutions.

Q: I noticed my solid ouabain has a yellowish cast. Is it still usable?

A: The appearance of this compound is typically a white to off-white or slightly yellow cast powder.[2] A slight yellow hue may not necessarily indicate degradation. However, if you observe a significant color change compared to when you first received it, or if other signs of degradation are present (e.g., clumping due to moisture absorption), its purity may be compromised. It would be prudent to perform a quality control check or use a new batch for sensitive experiments.

Q: My ouabain solution, which was previously clear, now appears hazy. What should I do?

A: Haziness in a solution can indicate precipitation, contamination, or degradation. Ouabain has limited solubility in some solvents at room temperature.[7] If the solution has been stored at a low temperature, the cloudiness may be due to the compound coming out of solution. Try gently warming the solution to see if it redissolves. If it does not, or if you suspect contamination, the solution should be discarded. For aqueous solutions stored in glass, this could also be a sign of the formation of ouabain-borate complexes.

Key Data Summary

Table 1: Supplier-Recommended Storage Conditions for Solid this compound

Supplier/SourceRecommended Storage TemperatureAdditional Notes
Sigma-Aldrich (O3125)Room Temperature[2]Protect from light.[2]
Sigma-Aldrich (SDS)2 - 8 °CStore tightly closed in a dry, well-ventilated place.[6]
Abcam (ab120748)-20°CStore under desiccating conditions.
Cayman Chemical-20°C[1]Stability of ≥ 4 years.[1]
R&D Systems-20°CN/A

Table 2: Stability of Reconstituted this compound Solutions

Storage TemperatureDurationStability NotesSource
4°CUp to 2 weeksRecommended for short-term storage.[7]
-20°CUp to 2 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[7]
-20°CUp to 3 monthsFor solutions in DMSO or distilled water.[5]

Experimental Protocols

Protocol 1: Visual Inspection for Potential Degradation

This protocol outlines a basic procedure for the visual assessment of this compound.

  • Objective: To visually inspect the solid compound and its solutions for signs of degradation.

  • Materials:

    • Vial of this compound

    • Prepared ouabain solution

    • White background for color assessment

  • Procedure (Solid): a. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. b. Place a small amount of the powder on a clean, dry, white surface. c. Observe the color. It should be white to off-white. Note any significant yellowing, browning, or discoloration. d. Observe the texture. It should be a fine powder. Note any clumping or signs of moisture absorption.

  • Procedure (Solution): a. Hold the vial or tube containing the solution against a light and dark background. b. Check for clarity. The solution should be clear and free of particulates. c. Note any haziness, precipitation, or color change.

  • Interpretation: Any significant deviation from the expected appearance could indicate contamination or degradation.

Protocol 2: Outline for Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for a stability-indicating HPLC method. The exact parameters (e.g., column, mobile phase, flow rate) must be developed and validated for the specific laboratory setup. Purity is often assessed by HPLC by suppliers.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Principle: HPLC separates the parent compound from any impurities or degradants based on their differential partitioning between a stationary phase and a mobile phase. The peak area of ouabain is proportional to its concentration.

  • General Procedure: a. Standard Preparation: Prepare a standard solution of this compound of known concentration from a trusted reference standard. b. Sample Preparation: Prepare a solution of the ouabain sample to be tested at the same concentration as the standard. c. Chromatography:

    • Column: A reverse-phase column (e.g., C18) is typically used.
    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all components.
    • Detection: UV detection, typically around 220 nm, is common.[2] d. Analysis:
    • Inject the standard and sample solutions into the HPLC system.
    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.
    • Calculate the purity of the sample by comparing the area of the ouabain peak to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area relative to a control sample can indicate degradation.

Visualizations

StorageDecisionWorkflow Figure 1. Decision Workflow for Ouabain Storage start Ouabain Received check_form Is it a solid or a solution? start->check_form solid_storage Solid Ouabain Storage check_form->solid_storage Solid solution_storage Solution Storage check_form->solution_storage Solution solid_details Store Tightly Sealed Protect from Light Store under Desiccating Conditions solid_storage->solid_details temp_decision Long-term (>2 months) or Short-term storage? solid_storage->temp_decision long_term Store at -20°C temp_decision->long_term Long-term short_term Store at Room Temp or 2-8°C (Consult Supplier Data) temp_decision->short_term Short-term solution_details Aliquot into smaller volumes Protect from Light Use Plastic Vials (for aqueous) solution_storage->solution_details sol_temp_decision Long-term (>2 weeks) or Short-term storage? solution_storage->sol_temp_decision sol_long_term Freeze at -20°C (Stable for ~2 months) sol_temp_decision->sol_long_term Long-term sol_short_term Refrigerate at 4°C (Stable for ~2 weeks) sol_temp_decision->sol_short_term Short-term

Caption: Decision workflow for proper storage of solid and solution forms of this compound.

TroubleshootingWorkflow Figure 2. Troubleshooting Suspected Ouabain Degradation start Inconsistent Experimental Results or Visual Change Observed check_solid Inspect Solid Ouabain start->check_solid check_solution Inspect Ouabain Solution start->check_solution solid_issue Discoloration? Clumping? check_solid->solid_issue solution_issue Hazy/Cloudy? Precipitate? Discolored? check_solution->solution_issue review_storage Review Storage Conditions (Temp, Light, Moisture) solid_issue->review_storage Yes review_solution review_solution solid_issue->review_solution No review_handling Review Solution Prep & Handling (Age, Solvent, Vial Type) solution_issue->review_handling Yes conclusion High Probability of Degradation or Contamination solution_issue->conclusion No, but still suspect review_storage->conclusion review_handling->conclusion action Use a New Batch/Vial Prepare Fresh Solutions conclusion->action

Caption: A workflow for troubleshooting potential degradation of this compound.

DegradationFactors Figure 3. Key Factors Leading to Ouabain Degradation center This compound light Light Exposure center->light Photodegradation heat High Temperature center->heat Thermal Decomposition moisture Moisture / Humidity center->moisture Hydrolysis glass Improper Solution Storage (e.g., Borosilicate Glass) center->glass Complex Formation

Caption: Factors contributing to the degradation of this compound during storage.

References

minimizing off-target effects of (-)-Ouabain octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (-)-Ouabain octahydrate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and reference data to facilitate the effective application of this compound while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This elevation in intracellular calcium is a key factor in its cardiotonic effects.[1]

Q2: What are the known off-target effects of this compound?

A2: Beyond its primary effect on the Na+/K+-ATPase ion-pumping function, ouabain (B1677812) can trigger intracellular signaling cascades.[1] These can be considered off-target effects in experiments focused solely on ion transport. These signaling pathways are often initiated by ouabain binding to the Na+/K+-ATPase acting as a signal transducer, and can involve the activation of Src kinase, epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell growth, proliferation, and apoptosis.[2][3] At higher concentrations, ouabain can induce cytotoxicity through apoptosis and necrosis.[4][5][6][7]

Q3: How can I minimize off-target signaling effects in my experiments?

A3: To minimize off-target signaling, it is crucial to use the lowest effective concentration of ouabain and the shortest possible incubation time that elicits the desired on-target effect. Performing a dose-response and time-course experiment is highly recommended. Additionally, consider using specific inhibitors for the signaling pathways you wish to avoid, such as PP2 for Src kinase or PD98059 for the MEK/ERK pathway.[3]

Q4: Why do different cell lines show varying sensitivity to ouabain?

A4: Cell-specific sensitivity to ouabain is largely attributed to the differential expression of Na+/K+-ATPase α-subunit isoforms.[7][8][9] For instance, the α1 isoform is relatively resistant to ouabain in rodents, while the α2 and α3 isoforms are more sensitive.[9] Human isoforms also exhibit different affinities for ouabain.[10] Therefore, the isoform composition of your cell line will significantly impact its response to ouabain.

Q5: What are the typical working concentrations for in vitro experiments?

A5: The effective concentration of ouabain can range from nanomolar to micromolar, depending on the cell type and the specific effect being studied.[4][11] For signaling studies, concentrations in the low nanomolar range (1-10 nM) are often sufficient.[3] For inducing cytotoxicity in cancer cell lines, concentrations can range from 10 nM to several micromolars.[4][5][7] It is essential to determine the optimal concentration for your specific experimental system.

Data Presentation

Table 1: Ouabain IC50 Values for Cell Viability in Various Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (nM)
H460Lung Cancer10.44
HCT116Colon Cancer~25-50
A549Lung Cancer~25-50
HeLaCervical Cancer~50
PANC1Pancreatic Cancer42.36
OS-RC-2Renal Cancer~39

Data synthesized from multiple sources.[4][7] Actual IC50 values can vary based on experimental conditions.

Table 2: Relative Ouabain Affinity of Human Na+/K+-ATPase α-Isoforms

IsoformRelative Ouabain AffinityTypical Tissue Distribution
α1LowerUbiquitous
α2HighHeart, brain, skeletal muscle
α3HighHeart, neurons

This table provides a generalized overview. Specific Kd values can be found in the cited literature.[8][10]

Mandatory Visualization

ouabain_mechanism Primary Mechanism of (-)-Ouabain Action ouabain (-)-Ouabain nak_atpase Na+/K+-ATPase ouabain->nak_atpase Inhibits na_in ↑ Intracellular Na+ nak_atpase->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) Activity ↓ na_in->ncx ca_in ↑ Intracellular Ca2+ ncx->ca_in response Physiological Response (e.g., Cardiotonicity) ca_in->response

Caption: Primary inhibitory action of (-)-Ouabain on the Na+/K+-ATPase pump.

ouabain_signaling Ouabain-Induced Off-Target Signaling Pathways ouabain (-)-Ouabain nak_atpase Na+/K+-ATPase (as a receptor) ouabain->nak_atpase Binds to src Src Kinase nak_atpase->src Activates egfr EGFR src->egfr Transactivates ras_raf Ras/Raf egfr->ras_raf mek_erk MEK/ERK ras_raf->mek_erk gene_expression Altered Gene Expression mek_erk->gene_expression cell_response Cell Proliferation, Apoptosis gene_expression->cell_response

Caption: Off-target signaling cascades activated by (-)-Ouabain.

troubleshooting_workflow Experimental Troubleshooting Workflow start Experiment Start unexpected_results Unexpected Results? start->unexpected_results check_concentration Verify Ouabain Concentration unexpected_results->check_concentration Yes end Successful Experiment unexpected_results->end No check_incubation Review Incubation Time check_concentration->check_incubation check_cell_line Assess Cell Line Sensitivity (Isoforms) check_incubation->check_cell_line check_reagents Check Reagent Stability check_cell_line->check_reagents optimize Optimize Protocol (Dose-Response/Time-Course) check_reagents->optimize optimize->start

Caption: A logical workflow for troubleshooting ouabain experiments.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Ouabain Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO. Note: If using DMSO, ensure the final concentration in the well does not exceed 0.1% to avoid solvent toxicity.

    • Prepare serial dilutions of ouabain in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the ouabain dilutions to the respective wells.

    • Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the ouabain concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes how to measure changes in intracellular calcium concentration in response to ouabain treatment using a fluorescent calcium indicator like Fura-2 AM.

  • Cell Preparation:

    • Plate cells on glass coverslips and allow them to adhere.

    • Wash the cells with a physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Dye Loading:

    • Incubate the cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with the salt solution to remove excess dye.

  • Ouabain Treatment and Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with the salt solution and establish a baseline fluorescence reading.

    • Introduce the desired concentration of ouabain into the perfusion chamber.

    • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.[12][13]

Troubleshooting Guides

Problem Probable Cause(s) Recommended Solution(s)
High cell death at low ouabain concentrations - The cell line is highly sensitive to ouabain (expresses high-affinity Na+/K+-ATPase isoforms).- Incorrect calculation of ouabain concentration.- Contamination of cell culture or reagents.- Perform a dose-response curve starting from a very low concentration (e.g., 1 nM).- Verify the stock solution concentration and dilution calculations.- Use fresh, sterile reagents and check for contamination.
No observable effect at expected concentrations - The cell line is resistant to ouabain (expresses low-affinity Na+/K+-ATPase isoforms).- Insufficient incubation time.- Degradation of the ouabain stock solution.- Confirm the expression of ouabain-sensitive Na+/K+-ATPase isoforms in your cell line.- Perform a time-course experiment to determine the optimal incubation period.- Prepare a fresh stock solution of ouabain.
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Fluctuation in incubator conditions (temperature, CO2).- Ensure consistent cell seeding density and confluency.- Standardize all incubation times precisely.- Regularly calibrate and monitor incubator conditions.
Unexpected activation of signaling pathways - Ouabain is acting on the Na+/K+-ATPase as a signal transducer, which is a known off-target effect.- Use the lowest effective concentration of ouabain.- Co-incubate with specific inhibitors of the activated pathway (e.g., Src or MEK inhibitors) to confirm the source of the signal and isolate the on-target effect.[3]
Difficulty dissolving this compound - Ouabain has limited solubility in some solvents.- Prepare stock solutions in high-quality sterile water or DMSO. Gentle warming may aid dissolution.

References

Technical Support Center: (-)-Ouabain Octahydrate Treatment & Cell Line Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to (-)-Ouabain octahydrate treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the Na+/K+-ATPase pump (sodium-potassium pump), an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] By binding to the alpha subunit of this pump, ouabain (B1677812) disrupts this ion transport, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This disruption of ionic gradients affects various cellular processes, including membrane potential and the transport of other molecules like calcium, and can trigger various signaling cascades.[1][2]

Q2: What are the common mechanisms by which cell lines develop resistance to ouabain?

The most well-documented mechanism of resistance to ouabain is the acquisition of mutations in the gene encoding the α-subunit of the Na+/K+-ATPase (ATP1A1). These mutations can alter the ouabain binding site on the enzyme, thereby reducing its affinity for the inhibitor.[3][4][5]

Another potential mechanism for altered sensitivity is a change in the expression levels of different Na+/K+-ATPase α-subunit isoforms, which naturally exhibit varying affinities for ouabain.[6] Rodent cells, for instance, are naturally more resistant to ouabain than human cells due to specific amino acid differences in their ATP1A1 protein.[7]

Q3: How can I determine if my cell line is resistant to ouabain?

You can determine the resistance of your cell line to ouabain by performing a cell viability assay to calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to a sensitive control cell line indicates resistance. Common cell viability assays include the MTT, MTS, and resazurin (B115843) assays.[6][8][9]

Q4: What are the key signaling pathways activated by ouabain treatment?

Ouabain, upon binding to the Na+/K+-ATPase, can act as a signal transducer, activating several intracellular signaling pathways independent of its ion transport inhibition. A prominent pathway involves the activation of the Src kinase, which can then trigger downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway.[1][10][11][12] This signaling can influence a variety of cellular processes such as proliferation, differentiation, and apoptosis.[8][11]

Troubleshooting Guides

Issue 1: Unexpectedly high cell viability after ouabain treatment.

Possible Cause 1: Pre-existing or acquired resistance.

  • Solution: Determine the IC50 of your cell line using a cell viability assay (see Experimental Protocol 1). Compare this value to the known IC50 for sensitive cell lines (e.g., many human cancer cell lines have IC50 values in the nanomolar range). If the IC50 is significantly higher, your cell line is likely resistant. To confirm the mechanism, you can sequence the ATP1A1 gene to check for mutations in the ouabain binding site (see Experimental Protocol 3).

Possible Cause 2: Incorrect ouabain concentration or degradation.

  • Solution: Ensure your stock solution of this compound is prepared correctly and stored as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions for each experiment. Verify the final concentration in your assay.

Possible Cause 3: High cell seeding density.

  • Solution: An excessively high number of cells can lead to an underestimation of cytotoxicity. Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.[13][14]

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Variation in cell passage number.

  • Solution: Cell lines can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.

Possible Cause 2: Variability in incubation times.

  • Solution: The duration of ouabain exposure significantly impacts the outcome. Adhere to a strict, standardized incubation time for all experiments.[15]

Possible Cause 3: Pipetting errors or uneven cell distribution.

  • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and seeding cells. Gently mix the cell suspension before plating to ensure a uniform cell distribution in each well.[13][14]

Data Presentation

Table 1: Examples of Mutations in the Na+/K+-ATPase α1-Subunit Conferring Ouabain Resistance.

MutationCell Line/OrganismFold Increase in Resistance (approx.)Reference
Q118R and N129DHuman cells (engineered)>100[16]
C113Y or C113FMDCK (canine kidney)>1000[3][4]
L111R and N122DRat α2 isoform (engineered)>1000
T804NHuman cells (engineered)>20[15]

Table 2: Typical IC50 Values for Ouabain in Sensitive and Resistant Cell Lines.

Cell LineTypeOuabain IC50Reference
A549Human Lung Carcinoma~25-50 nM (72h)[17]
HeLaHuman Cervical Cancer~25-50 nM (72h)[17]
HCT116Human Colon Carcinoma~25-50 nM (72h)[17]
Ouabain-Resistant MDCKCanine Kidney (mutant)>10 µM[18]
Rat CellsVariousGenerally in the µM range[7]

Experimental Protocols

Experimental Protocol 1: Determining Ouabain IC50 using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Adherent or suspension cells

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of culture medium.

  • Ouabain Treatment:

    • Prepare a series of ouabain dilutions in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the ouabain dilutions to the respective wells. For suspension cells, add 100 µL of the 2x ouabain dilutions directly to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO or other solvent used for ouabain) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each ouabain concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the ouabain concentration and determine the IC50 value using non-linear regression analysis.[6][9]

Experimental Protocol 2: Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • Assay Buffer without KCl and with 1 mM Ouabain

  • ATP solution

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Sample Preparation:

    • Prepare cell lysates by sonication or homogenization in a suitable buffer on ice.

    • Centrifuge to remove cell debris and collect the supernatant containing the membrane fraction.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • Set up two sets of reactions for each sample:

      • Total ATPase activity: Cell lysate in Assay Buffer.

      • Ouabain-insensitive ATPase activity: Cell lysate in Assay Buffer without KCl and with 1 mM Ouabain.

    • Pre-incubate the reactions at 37°C for 5-10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., SDS or a strong acid, depending on the phosphate detection method).

  • Phosphate Detection:

    • Add the phosphate detection reagent to each reaction and incubate as required for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Determine the amount of Pi released in each sample from the standard curve.

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

    • Normalize the activity to the protein concentration and time to express it as nmol Pi/min/mg protein.[3][19][20][21]

Experimental Protocol 3: Identification of ATP1A1 Mutations

This protocol outlines the general steps for sequencing the ATP1A1 gene to identify mutations that may confer ouabain resistance.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific for the exons of the ATP1A1 gene (especially those encoding the extracellular loops involved in ouabain binding)

  • Taq DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the potentially resistant cell line and a sensitive control cell line using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the exons of the ATP1A1 gene. Focus on the regions known to be involved in ouabain binding.

    • Perform PCR using the extracted genomic DNA as a template.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct DNA fragment size.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant and sensitive cell lines with the reference sequence of the ATP1A1 gene.

    • Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions in the resistant cell line that could lead to amino acid changes in the ouabain binding site.[5][7]

Mandatory Visualizations

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates Ouabain Ouabain Ouabain->NaK_ATPase Binds and inhibits Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Activates Proliferation_Survival Cell Proliferation & Survival ERK1_2->Proliferation_Survival Promotes

Caption: Ouabain-induced Src-ERK signaling pathway.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Ouabain Treat with serial dilutions of Ouabain Incubate_Overnight->Treat_Ouabain Incubate_Treatment Incubate for 24/48/72 hours Treat_Ouabain->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining IC50 using MTT assay.

Resistance_Mechanism_Logic High_Viability High cell viability after Ouabain treatment Check_Resistance Is the cell line known to be resistant? High_Viability->Check_Resistance Perform_IC50 Perform IC50 assay Check_Resistance->Perform_IC50 No Sequence_ATP1A1 Sequence ATP1A1 gene Check_Resistance->Sequence_ATP1A1 Yes Compare_IC50 Is IC50 significantly higher than sensitive cells? Perform_IC50->Compare_IC50 Compare_IC50->Sequence_ATP1A1 Yes Troubleshoot_Assay Troubleshoot experimental parameters (concentration, etc.) Compare_IC50->Troubleshoot_Assay No Mutation_Found Mutation in binding site confirms resistance mechanism Sequence_ATP1A1->Mutation_Found Mutation found No_Mutation Consider other resistance mechanisms (e.g., isoform expression) Sequence_ATP1A1->No_Mutation No mutation

Caption: Logical workflow for investigating ouabain resistance.

References

Technical Support Center: Ouabain-Borate Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ouabain (B1677812). The information provided is intended to help users avoid the formation of ouabain-borate complexes, which can occur when aqueous solutions of ouabain are stored in borosilicate glass vials.

Frequently Asked Questions (FAQs)

Q1: What is the ouabain-borate complex, and why is it a concern?

A1: The ouabain-borate complex is an adduct formed between the ouabain molecule and borate (B1201080) ions that can leach from borosilicate glassware into an aqueous solution. Ouabain, being a polyhydroxylated molecule, acts as a polydentate ligand, readily chelating with inorganic species like borate.[1][2] This complex formation is a significant concern as it can alter the chemical structure of ouabain, potentially affecting its biological activity and complicating experimental results and structural analyses.[1][2]

Q2: How can I prevent the formation of the ouabain-borate complex?

A2: The most effective way to prevent the formation of the ouabain-borate complex is to avoid contact of ouabain solutions with borosilicate glass. It is highly recommended to use plastic vials, such as polypropylene (B1209903) or polyethylene, for the preparation and long-term storage of ouabain solutions, particularly for low-concentration solutions.[1][3] If borosilicate glass vials must be used for short-term applications, they should be thoroughly rinsed to remove soluble borates from the surface.[1]

Q3: Are there any recommended alternatives to standard borosilicate glass vials?

A3: Yes, several alternatives are recommended to minimize the risk of ouabain-borate complex formation. The suitability of each alternative depends on the specific experimental requirements, such as the need for organic solvent resistance and temperature stability.

Vial TypeRecommendationAdvantagesDisadvantages
Polypropylene (PP) Vials Highly Recommended Inert, prevents borate leaching, suitable for aqueous solutions.May have limited resistance to certain organic solvents, potential for leaching of plasticizers (select high-quality, certified vials).
Polyethylene (PE) Vials Recommended Inert, prevents borate leaching, flexible.Lower temperature resistance compared to PP, potential for solvent absorption.
Surface-Treated Glass Vials Potentially Suitable Can reduce leaching of glass components.Effectiveness in preventing borate leaching for ouabain solutions is not specifically documented and requires validation.
Rinsed Borosilicate Vials Use with Caution (Short-Term Only) Readily available.Rinsing may not completely remove all leachable borates, risk of complex formation remains, especially with long-term storage.[1]

Q4: If I suspect ouabain-borate complex formation, how can I detect it?

A4: The presence of the ouabain-borate complex can be detected using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Electrospray Ionization Mass Spectrometry (ESIMS): This technique can identify the complex by its specific mass-to-charge ratio (m/z). The ouabain-¹¹B-borate complex with a sodium ion has been reported at an m/z of 633.24.[1][2]

  • ¹¹B-NMR Spectroscopy: Boron-11 NMR can directly detect the presence of borate complexes. Tetrahedral borate complexes typically show a broad singlet peak around 0.78 ppm, while trigonal borates appear around 20 ppm.[1][4][5]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results with ouabain.

This could be due to the unintended formation of the ouabain-borate complex, altering the effective concentration and/or activity of your ouabain solution.

Troubleshooting Workflow

A Inconsistent Experimental Results B Review Sample Preparation and Storage A->B C Were borosilicate glass vials used? B->C D Yes C->D E No C->E G Complex formation is likely. Proceed with detection methods. D->G F Consider other experimental variables E->F H ESIMS Analysis G->H I 11B-NMR Analysis G->I J Confirm m/z of ouabain-borate complex H->J K Observe for characteristic borate peaks I->K L If complex is detected, discard solution and prepare fresh ouabain in plastic vials. J->L K->L

Caption: Troubleshooting workflow for suspected ouabain-borate complex formation.

Experimental Protocols

Protocol 1: Rinsing Procedure for Borosilicate Glass Vials (for short-term use only)

This protocol is intended to reduce, but not eliminate, the amount of leachable borates from the surface of new borosilicate glass vials.

Materials:

  • New borosilicate glass vials

  • Purified, deionized water

  • Clean, non-metallic forceps

  • Drying oven or clean, particle-free air source

Procedure:

  • Using clean forceps, place the new vials in a beaker.

  • Fill the beaker with purified, deionized water to completely submerge the vials.

  • Agitate the beaker gently for 1 minute.

  • Carefully decant the water.

  • Repeat the rinsing process (steps 2-4) at least three more times.

  • For a more thorough rinse, consider a final rinse with a non-borate-containing buffer relevant to your experiment, if applicable.

  • After the final rinse, drain the vials completely.

  • Dry the vials in an oven at a temperature compatible with your experimental needs or under a stream of clean, particle-free air.

  • Allow the vials to cool to room temperature in a clean, covered environment before use.

Protocol 2: Detection of Ouabain-Borate Complex using ESIMS

This protocol provides a general guideline for the detection of the ouabain-borate complex. Instrument parameters will need to be optimized for your specific mass spectrometer.

Sample Preparation:

  • Prepare a solution of ouabain in a new, unrinsed borosilicate glass vial with purified water and let it stand overnight.[2]

  • As a control, prepare a similar solution in a polypropylene vial.

  • Lyophilize both solutions to obtain a white powder.[2]

  • Reconstitute the powders in a suitable solvent for ESIMS analysis (e.g., a mixture of water and acetonitrile).

ESIMS Analysis:

  • Infuse the sample into the electrospray ionization source.

  • Acquire mass spectra in positive ion mode.

  • Look for a distinct peak at m/z 633.24, which corresponds to the [ouabain + ¹¹BO₂H + Na]⁺ ion.[1][2] A smaller peak at m/z 632.26 for the ¹⁰B isotope may also be observed.[1]

  • Perform tandem MS (MS/MS) on the peak at m/z 633.24 to look for a dominant fragment ion at m/z 487.24, corresponding to the ouabagenin-borate complex with sodium.[1][2]

Signaling Pathway: Ouabain Inhibition of Na⁺/K⁺-ATPase

While not directly related to borate complex formation, understanding the primary mechanism of ouabain action is crucial for interpreting experimental results.

Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreases Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Gradient Ca_in Intracellular Ca2+ Contractility Increased Cardiac Contractility Ca_in->Contractility NCX->Ca_in Decreases Efflux

Caption: Simplified signaling pathway of ouabain's effect on cardiac myocytes.

References

determining optimal (-)-Ouabain octahydrate dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Ouabain octahydrate in animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ouabain (B1677812)?

A1: Ouabain is a cardiac glycoside that primarily acts as a potent inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[2] More recently, it has been discovered that ouabain can also activate various cell signaling pathways independent of its ion pump inhibition, acting as a signal transducer.[1][3][4]

Q2: What are the common solvents and preparation methods for in vivo administration of this compound?

A2: this compound has varying solubility. It is soluble in hot water (up to 50 mg/mL), ethanol (B145695) (10 mg/mL), and DMSO (up to 100 mM).[5] For in vivo preparations, sterile saline or phosphate-buffered saline (PBS) are commonly used.[6] One method involves dissolving Ouabain octahydrate in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another preparation for in vivo use involves dissolving it in PBS, which may require warming and sonication.[6] It is crucial to ensure the final solution is clear and sterile-filtered before administration.

Q3: What are the typical routes of administration for Ouabain in animal studies?

A3: Common routes of administration for Ouabain in animal studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[7][8][9][10] The choice of administration route significantly affects the pharmacokinetics of the drug.[7] IV administration leads to a rapid peak in plasma concentration, while subcutaneous infusion via osmotic pumps can provide continuous dosing.[7][9] Oral administration is generally ineffective due to very low absorption.[7]

Troubleshooting Guide

Issue 1: Higher than expected toxicity or mortality in animals.

  • Potential Cause: Incorrect dosage calculation or overestimation of the animal's tolerance. Rodents are known to have a higher resistance to cardiac glycosides compared to other species.

  • Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations, including the conversion from Ouabain anhydrous to Ouabain octahydrate if necessary. The molecular weight of Ouabain octahydrate is 728.77 g/mol .[6]

    • Review LD50 Data: Refer to the dosage tables below. The intravenous LD50 for ouabain octahydrate in male mice is approximately 3.75 mg/kg.[8] Ensure your dose is well below the reported lethal doses for your specific animal model and administration route.

    • Consider Animal Strain and Health Status: Different strains of the same species can have varying sensitivities. Ensure animals are healthy and free from underlying conditions that might increase their susceptibility to cardiac glycosides.

    • Reduce Dosage: Start with a lower dose and perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Issue 2: Lack of a discernible biological effect at the administered dose.

  • Potential Cause: The administered dose is too low, the administration route is not optimal, or the drug solution was not prepared correctly.

  • Troubleshooting Steps:

    • Increase Dosage: Gradually increase the dose in subsequent experiments, carefully monitoring for any signs of toxicity. Refer to the dosage tables for ranges that have been shown to be effective in similar studies. For example, doses as low as 10 µg/kg have been shown to affect blood pressure in dogs, while doses of 50 µg/kg/day were used in mice to prevent cardiac hypertrophy.[9][11]

    • Evaluate Administration Route: The bioavailability of Ouabain is highly dependent on the route of administration.[7] Intravenous or intraperitoneal injections generally lead to higher and more rapid peak plasma concentrations compared to subcutaneous administration. Consider if a different route might be more appropriate for your experimental goals.

    • Check Solution Preparation: Ensure that the Ouabain octahydrate was fully dissolved and that the final solution is stable. Inadequate dissolution can lead to a lower effective dose being administered.

Issue 3: Precipitation of Ouabain in the vehicle during preparation or storage.

  • Potential Cause: The solubility limit of Ouabain in the chosen solvent has been exceeded, or the solution was not stored properly.

  • Troubleshooting Steps:

    • Use Co-solvents: If using an aqueous vehicle like saline, the addition of co-solvents such as DMSO or PEG300 can increase solubility.[6]

    • Gentle Warming and Sonication: Applying gentle heat (up to 60°C) and using an ultrasonic bath can aid in the dissolution of Ouabain octahydrate in aqueous solutions.[6]

    • Fresh Preparation: Prepare the Ouabain solution fresh before each experiment to avoid potential degradation or precipitation over time.

Quantitative Data Summary

Table 1: Reported Dosages of this compound in Various Animal Models

Animal ModelRoute of AdministrationDosageObserved EffectReference
MouseIntravenous (IV)3.75 mg/kgLD50[8]
MouseIntraperitoneal (IP)1.25 mg/kgPharmacokinetic studies[7]
MouseSubcutaneous (SC)50 µg/kg/dayPrevention of cardiac hypertrophy[9]
MouseIntraperitoneal (IP)0.56 mg/kgAnti-inflammatory effect[12]
RatSubcutaneous (SC)25 µg/kg/dayIncreased Na+,K+-ATPase activity[10][13]
RatSubcutaneous (SC)15 µg/kg/dayIncreased blood pressure[14]
RatIntravenous (IV)18 µg/kgIncreased blood pressure[15]
RatIntravenous (IV)1.8 mg/kgToxic effects in normotensive rats[15]
CatIntravenous (IV)39 µg/kgToxic dose (persistent arrhythmia)[16]
CatIntravenous (IV)62 µg/kgLethal dose[16]
DogIntravenous (IV)10 µg/kgNo significant change in catecholamines[11]
DogIntravenous (IV)75 µg/kgSignificant increase in catecholamines[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

  • Objective: To prepare a stock solution of this compound for IP administration to mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6]

    • Add the vehicle to the Ouabain powder to achieve the desired final concentration.

    • Vortex the tube until the Ouabain is completely dissolved, ensuring a clear solution. Gentle warming may be applied if necessary.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • The solution is now ready for intraperitoneal administration.

Protocol 2: Induction of Hypertension in Rats via Subcutaneous Ouabain Infusion

  • Objective: To induce hypertension in rats using continuous subcutaneous infusion of Ouabain.

  • Materials:

    • This compound

    • Sterile saline

    • Osmotic minipumps (e.g., ALZET)

    • Surgical instruments for implantation

    • Anesthesia

  • Procedure:

    • Prepare a solution of Ouabain in sterile saline at a concentration appropriate for the desired daily dose and the pump's flow rate. For example, to deliver 15 µg/kg/day to a 300g rat with a pump flow rate of 1 µL/hour, the required concentration would be 187.5 µg/mL.

    • Fill the osmotic minipumps with the Ouabain solution according to the manufacturer's instructions.

    • Anesthetize the rat following approved institutional protocols.

    • Surgically implant the osmotic minipump subcutaneously in the dorsal region of the rat.

    • Close the incision with sutures or surgical staples.

    • Monitor the animal for recovery from surgery and for changes in blood pressure over the course of the infusion.

Visualizations

Ouabain Signaling Pathways

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds to Src Src NaK_ATPase->Src Activates ROS ROS NaK_ATPase->ROS Generates Ca_increase ↑ [Ca2+]i NaK_ATPase->Ca_increase Inhibits pump, leading to EGFR EGFR Ras Ras EGFR->Ras Activates Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Regulates Cell_Growth Cell_Growth ROS->Cell_Growth Affects Ca_increase->Cell_Growth Affects

Caption: Ouabain binding to Na+/K+-ATPase activates multiple downstream signaling pathways.

General Experimental Workflow for In Vivo Ouabain Study

Experimental_Workflow Start Start Dose_Selection Dose Selection & Vehicle Preparation Start->Dose_Selection Animal_Grouping Animal Grouping & Baseline Measurements Dose_Selection->Animal_Grouping Ouabain_Admin Ouabain Administration Animal_Grouping->Ouabain_Admin Monitoring Monitoring (e.g., Blood Pressure, Behavior, Weight) Ouabain_Admin->Monitoring Endpoint Endpoint Data Collection (e.g., Tissue Harvest, Blood Sample) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting an in vivo study with this compound.

References

challenges in measuring intracellular effects of (-)-Ouabain octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ouabain octahydrate. Our goal is to help you overcome common challenges in measuring its intracellular effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary intracellular mechanism of action of this compound?

This compound is a potent and specific inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium concentration ([Na+]i).[2][3] This elevation in [Na+]i subsequently affects the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[2][4] Beyond its ion-modulating effects, ouabain (B1677812) can also activate complex intracellular signaling cascades involving protein kinases and reactive oxygen species (ROS), influencing processes like cell growth, differentiation, and apoptosis.[1][2][5]

Q2: Why am I not observing the expected increase in intracellular calcium after ouabain treatment?

Several factors could contribute to this issue:

  • Dose and Time Dependence: The effects of ouabain are highly dose- and time-dependent. Low nanomolar concentrations may not significantly inhibit the pump but can still activate signaling pathways, while micromolar concentrations are typically required for substantial ion pump inhibition.[6][7] The duration of exposure is also critical; changes in ion concentrations may not be immediate.[8]

  • Cell Type Specificity: Different cell types express various isoforms of the Na+/K+-ATPase α-subunit, which exhibit different sensitivities to ouabain.[7][9] For instance, rodent cells are known to be less sensitive than human cells.

  • Experimental Conditions: The composition of your extracellular buffer, particularly the concentrations of K+ and Ca2+, can influence ouabain binding and its effects.[10][11] For example, higher extracellular K+ can antagonize ouabain binding.

  • Measurement Technique: The sensitivity and calibration of your calcium indicator (e.g., Fura-2) are crucial. Ensure proper loading and calibration to detect subtle changes in [Ca2+]i.

Q3: My ouabain-induced signaling results are inconsistent. What could be the cause?

Inconsistency in signaling outcomes can arise from:

  • Dual Signaling Roles of Na+/K+-ATPase: Ouabain binding can trigger signaling cascades independent of its effect on ion transport.[4][5] This dual function as a pump and a signaling scaffold can lead to complex and sometimes opposing downstream effects (e.g., both pro-apoptotic and anti-apoptotic signals).[12]

  • Solvent Effects: If dissolving ouabain in a solvent like ethanol, be aware that the solvent itself can have dose-dependent inhibitory effects on Na+/K+-ATPase activity.[13] Always include a vehicle control in your experiments.

  • Cell Health and Confluency: The physiological state of your cells can impact their response. Ensure cells are healthy and at a consistent confluency, as cell-cell contacts can influence ouabain's effects on ion channel expression.[14]

Troubleshooting Guides

Problem: No significant change in intracellular sodium concentration ([Na+]i) is detected.
Possible Cause Troubleshooting Step
Insufficient Ouabain Concentration Titrate ouabain concentration. For many cell types, concentrations in the micromolar range are necessary to achieve significant pump inhibition and a subsequent rise in [Na+]i.[8]
Short Incubation Time Increase the incubation time. The rise in [Na+]i is not instantaneous and can take from minutes to hours depending on the cell type and ouabain concentration.[8]
High Extracellular Potassium ([K+]o) Reduce the [K+]o in your experimental buffer. High [K+]o competes with ouabain for binding to the Na+/K+-ATPase.[15]
Insensitive [Na+]i Measurement Technique Use a highly sensitive sodium indicator (e.g., SBFI) and ensure it is properly calibrated. Alternatively, consider using Na+-selective microelectrodes for direct measurement.[8]
Problem: Difficulty in measuring Na+/K+-ATPase activity.
Possible Cause Troubleshooting Step
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and concentrations of Na+, K+, Mg2+, and ATP.[13]
Improper Cell Lysis Ensure complete cell lysis to release the enzyme. Hypotonic lysis can be more advantageous than sonication for preserving enzyme activity.[13]
Incorrect Ouabain Concentration for Maximal Inhibition Determine the optimal inhibitory concentration of ouabain for your specific cell type or tissue preparation. This can range from 10 µM to 1 mM.[13][16]
Solvent Interference If using a solvent for ouabain, run a vehicle control to account for any inhibitory effects of the solvent itself.[13]

Quantitative Data Summary

Table 1: Effective Concentrations of Ouabain for Intracellular Effects

EffectCell/Tissue TypeOuabain ConcentrationReference
Inhibition of Na+/K+-ATPase ActivityHuman Leucocytes10-100 µM (maximal inhibition)[13]
Stimulation of Na+/K+-ATPase ActivityHuman Kidney Proximal Tubule Cells10 pM[16]
Increased Intracellular Na+Cultured Chick Cardiac Myocytes1 µM[8]
Apoptosis InductionSK-BR-3 Breast Cancer Cells10 µM (75.67% apoptosis)[6]
Inhibition of Cell ProliferationOS-RC-2 Renal Cancer Cells20-320 nM[7]
Increased Reactive Oxygen SpeciesRat Neonatal Cardiac Myocytes100 µM[17]
Increased Intracellular Ca2+Leech Mechanosensory Neurons500 µM[3]
Positive Inotropic EffectCat Papillary Muscle0.1 µM[18]

Detailed Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol is adapted from studies on human leucocytes and heart homogenates.[13][19]

  • Preparation of Cell Lysate:

    • Isolate cells of interest and wash with a suitable buffer (e.g., PBS).

    • Disrupt cells using hypotonic lysis or sonication. Hypotonic lysis is often preferred to preserve enzyme integrity.[13]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the membrane fraction with the Na+/K+-ATPase.

  • ATPase Assay:

    • Prepare a reaction buffer with optimal concentrations of Tris/HCl (e.g., 50 mM, pH 7.2), NaCl (e.g., 100 mM), KCl (e.g., 15 mM), MgCl2 (e.g., 7 mM), and EDTA (e.g., 1 mM).[13]

    • To determine ouabain-sensitive ATPase activity, prepare two sets of reactions: one with and one without a maximally inhibitory concentration of ouabain (e.g., 10-100 µM).[13]

    • Add the cell lysate to the reaction buffers and pre-incubate at 37°C.

    • Initiate the reaction by adding ATP (e.g., 5 mM).[13]

    • Incubate for a defined period at 37°C.

    • Stop the reaction (e.g., by adding ice-cold trichloroacetic acid).

  • Measurement of Inorganic Phosphate (B84403) (Pi) Release:

    • Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

    • The Na+/K+-ATPase activity is calculated as the difference in Pi released between the samples with and without ouabain.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2

This protocol is a general guide based on common practices for measuring ouabain-induced calcium changes.[7][20]

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips suitable for microscopy.

    • Wash cells with a physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in the dark at room temperature or 37°C for 30-60 minutes.

    • Wash the cells to remove excess extracellular dye.

  • Fluorescence Microscopy:

    • Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio before adding ouabain.

  • Ouabain Treatment and Data Acquisition:

    • Perfuse the cells with the buffer containing the desired concentration of this compound.

    • Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i.

  • Calibration and Data Analysis:

    • At the end of the experiment, perform a calibration to convert the fluorescence ratios into actual [Ca2+]i values using ionomycin (B1663694) in the presence of high and low calcium concentrations (with a calcium chelator like EGTA).

    • Analyze the change in [Ca2+]i in response to ouabain treatment relative to the baseline.

Visualizations

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_in Increased [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased [Ca2+]i NCX->Ca_in Leads to Signaling_Cascade Signaling Cascade Src->Signaling_Cascade Na_in->NCX Reduces activity of Ca_in->Signaling_Cascade ROS Increased ROS Signaling_Cascade->ROS Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression

Caption: Ouabain's dual mechanism of action.

Experimental_Workflow_ATPase_Assay start Start: Cell/Tissue Sample cell_lysis Cell Lysis (e.g., Hypotonic Lysis) start->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant Collect Supernatant (Membrane Fraction) centrifugation->supernatant assay_setup Set up Assay: +/- Ouabain supernatant->assay_setup atp_addition Add ATP to start reaction assay_setup->atp_addition incubation Incubate at 37°C atp_addition->incubation stop_reaction Stop Reaction incubation->stop_reaction pi_measurement Measure Inorganic Phosphate (Pi) stop_reaction->pi_measurement calculate_activity Calculate Ouabain-sensitive ATPase Activity pi_measurement->calculate_activity end End: Results calculate_activity->end

Caption: Workflow for Na+/K+-ATPase activity assay.

Troubleshooting_Logic_Ca start Problem: No observed increase in [Ca2+]i check_dose Is Ouabain dose sufficient? start->check_dose check_time Is incubation time adequate? check_dose->check_time Yes solution_dose Solution: Increase Ouabain concentration check_dose->solution_dose No check_cell_type Is the cell type sensitive to Ouabain? check_time->check_cell_type Yes solution_time Solution: Increase incubation time check_time->solution_time No check_buffer Are [K+]o and [Ca2+]o optimal? check_cell_type->check_buffer Yes solution_cell_type Solution: Verify isoform expression and sensitivity check_cell_type->solution_cell_type No check_measurement Is the measurement technique sensitive enough? check_buffer->check_measurement Yes solution_buffer Solution: Adjust buffer composition check_buffer->solution_buffer No solution_measurement Solution: Recalibrate or use a more sensitive method check_measurement->solution_measurement No

Caption: Troubleshooting logic for [Ca2+]i measurements.

References

improving the specificity of (-)-Ouabain octahydrate binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Ouabain Octahydrate Binding Assays

Welcome to the technical support center for this compound binding assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the specificity and reliability of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound binding assays.

Problem Possible Cause Recommended Solution
High Background / Non-Specific Binding 1. Inadequate blocking of non-specific sites. 2. Hydrophobic interactions of ouabain (B1677812) with plasticware or membrane components. 3. Suboptimal concentration of washing buffer.1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.[1] 2. Include a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) in your buffers. 3. Optimize the ionic strength and number of washes to reduce non-specific interactions without disrupting specific binding.
Low Specific Binding Signal 1. Presence of competing ions, particularly potassium (K+). 2. Incorrect conformation of the Na+/K+-ATPase. 3. Degradation of this compound or the enzyme preparation. 4. Insufficient incubation time.1. Minimize or eliminate K+ from the binding buffer, as it is a known antagonist of ouabain binding.[2] 2. Ensure the presence of Mg2+ and Na+ in the buffer to promote the E2P conformation of the enzyme, which has a high affinity for ouabain.[2] 3. Use fresh preparations of both the ligand and the enzyme. Store stock solutions appropriately. 4. Increase the incubation time to allow the binding to reach equilibrium. Note that equilibrium can take several hours at low nanomolar concentrations.[3]
Poor Reproducibility / High Variability 1. Inconsistent sample preparation. 2. Pipetting errors, especially with small volumes. 3. Temperature fluctuations during incubation. 4. Variability in the biological source of the Na+/K+-ATPase.1. Follow a standardized protocol for membrane preparation and protein quantification.[4] 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Maintain a constant and optimal temperature throughout the experiment. 4. Be aware of potential species and tissue-specific differences in Na+/K+-ATPase isoform expression, which can affect ouabain affinity.[5][6]
Unexpectedly High or Low Affinity (Kd/IC50) 1. Presence of different Na+/K+-ATPase isoforms with varying affinities. 2. Incorrect assay conditions (pH, ionic strength). 3. Issues with the radioligand (if used), such as low specific activity or degradation.1. Characterize the isoform composition of your enzyme preparation (e.g., via Western blot). Rodents, for instance, have a ouabain-resistant α1 isoform.[5][7] 2. Verify and optimize the pH and ionic composition of your assay buffers. 3. Check the purity and specific activity of the radiolabeled ouabain.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound? A1: The primary target of this compound is the Na+/K+-ATPase pump, an essential enzyme located on the plasma membrane of most animal cells.[8] Ouabain binds to a specific site on the α-subunit of the enzyme.[5]

Q2: Why is the concentration of potassium (K+) critical in my binding assay? A2: Potassium ions (K+) are known to be antagonistic to ouabain binding.[2] K+ binding to the Na+/K+-ATPase stabilizes a conformation of the enzyme that has a low affinity for ouabain. Therefore, to achieve high-affinity binding, it is crucial to minimize the concentration of K+ in the assay buffer.[2]

Q3: What are the optimal conditions for high-affinity ouabain binding? A3: High-affinity ouabain binding to the Na+/K+-ATPase is favored when the enzyme is in its phosphorylated E2P conformation.[2] This state is promoted by the presence of sodium (Na+) and magnesium (Mg2+) ions and the absence of significant levels of K+.[2]

Q4: Do different isoforms of Na+/K+-ATPase affect ouabain binding? A4: Yes, there are multiple isoforms of the Na+/K+-ATPase α-subunit (e.g., α1, α2, α3), and they exhibit different affinities for ouabain.[5][9] These affinities can also vary significantly between species. For example, the α1 isoform in rodents is notably resistant to ouabain compared to other isoforms and the human α1 isoform.[5][7] It is important to know the isoform composition of your experimental system.

Q5: Besides ion transport inhibition, does ouabain have other cellular effects? A5: Yes, ouabain binding to the Na+/K+-ATPase can also trigger intracellular signaling cascades independent of its effect on ion transport.[8][10] This can activate pathways involving Src kinase, the epidermal growth factor receptor (EGFR), and downstream MAP kinases, influencing processes like cell growth and apoptosis.[5][11]

Q6: How can I differentiate between specific and non-specific binding? A6: To determine non-specific binding, incubate a parallel set of samples with a high concentration of unlabeled ("cold") ouabain in addition to the labeled ouabain. The unlabeled ouabain will occupy the specific binding sites, so any remaining bound labeled ouabain is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of cold ouabain).

Quantitative Data Summary

Table 1: Ouabain Affinity for Different Na+/K+-ATPase Isoforms (Rat)

IsoformIC50 (nM)Affinity
α148,000Low
α258High
α36.7High
Data derived from studies on rat isoforms, illustrating the significant differences in ouabain sensitivity.[5]

Table 2: Influence of Cations on Ouabain Binding Affinity (Pig Kidney Na+/K+-ATPase)

ConditionOuabain Kd (nM)
3 mM MgCl23
3 mM MgCl2 + 10 mM KCl171
12 mM MgCl2 + 10 mM KCl18
This table demonstrates the antagonistic effect of K+ on ouabain binding and how this can be partially overcome by increasing Mg2+ concentration.[2]

Experimental Protocols

Protocol 1: [³H]-Ouabain Binding Assay using Microsomal Preparations

This protocol outlines a general procedure for a radioligand binding assay to determine the specific binding of ouabain to Na+/K+-ATPase in a microsomal fraction.

1. Preparation of Microsomal Fraction: a. Homogenize tissue (e.g., heart or brain tissue) in ice-cold buffer (e.g., 250 mM sucrose, 30 mM L-histidine, 1 mM EDTA, pH 7.2). b. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in Na+/K+-ATPase.[12] c. Resuspend the final microsomal pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay: a. Prepare a binding buffer containing: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 5 mM MgCl2. Ensure the buffer is K+-free. b. For each data point, set up triplicate tubes for: i. Total Binding: Add 50-100 µg of microsomal protein, a specific concentration of [³H]-Ouabain (e.g., 1-10 nM), and binding buffer to a final volume of 200 µL. ii. Non-Specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled ouabain (e.g., 1 mM). c. Incubate all tubes at 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). e. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate the average counts per minute (CPM) for each set of triplicates. b. Determine specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM). c. For saturation binding experiments, plot specific binding against the concentration of [³H]-Ouabain to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

Diagram 1: Simplified Na+/K+-ATPase Pumping Cycle

NaK_ATPase_Cycle E1_3Na E1 3 Na+ (in) E1P_3Na E1~P 3 Na+ (occluded) E1_3Na->E1P_3Na ATP -> ADP E2P_3Na E2~P 3 Na+ (out) E1P_3Na->E2P_3Na Conformational Change E2P E2~P E2P_3Na->E2P 3 Na+ out E2_2K E2 2 K+ (in) E2P->E2_2K 2 K+ in Ouabain Ouabain E2P->Ouabain High-affinity binding site E1_2K E1 2 K+ (occluded) E2_2K->E1_2K ATP binding E1_2K->E1_3Na 2 K+ out (intracellular)

Caption: The Albers-Post scheme of the Na+/K+-ATPase pump cycle.

Diagram 2: Ouabain Binding Assay Workflow

Ouabain_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_microsomes Prepare Microsomal Fraction quantify_protein Quantify Protein Concentration prep_microsomes->quantify_protein setup_total Setup Total Binding Tubes (Microsomes + [3H]-Ouabain) quantify_protein->setup_total setup_nsb Setup Non-Specific Tubes (Total + Cold Ouabain) quantify_protein->setup_nsb prep_buffers Prepare K+-free Binding Buffer prep_buffers->setup_total prep_buffers->setup_nsb incubate Incubate at 37°C setup_total->incubate setup_nsb->incubate filtration Rapid Filtration incubate->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific

Caption: Workflow for a typical [³H]-Ouabain radioligand binding assay.

Diagram 3: Ouabain-Induced Signaling Pathway

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase (in Caveolae) Ouabain->NaK_ATPase binds Src Src Kinase NaK_ATPase->Src activates EGFR EGFR Src->EGFR transactivates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) EGFR->MAPK_Pathway activates Downstream Downstream Effects (Gene Expression, Cell Growth, Apoptosis) MAPK_Pathway->Downstream

Caption: Simplified overview of ouabain-activated intracellular signaling.

References

Validation & Comparative

Unveiling the Pro-Apoptotic Potential of (-)-Ouabain Octahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic effects of (-)-Ouabain octahydrate against other cardiac glycosides. The information presented is supported by experimental data to validate its potential as an anti-cancer agent.

(-)-Ouabain, a cardiac glycoside traditionally used for heart conditions, has garnered significant interest for its anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines.[1][3] This guide synthesizes key findings on its pro-apoptotic effects, compares its potency with other cardiac glycosides, and provides detailed experimental protocols for validation.

Comparative Efficacy in Inducing Apoptosis

(-)-Ouabain has been shown to be a potent inducer of apoptosis in numerous cancer cell lines. Its efficacy is often compared to other cardiac glycosides, such as digoxin (B3395198) and proscillaridin (B1679727) A. In estrogen-independent MDA-MB-231 breast cancer cells, the cytotoxic potency was ranked as proscillaridin A > digoxin > ouabain (B1677812).[4][5]

Cardiac GlycosideCell LineIncubation Time (h)IC50 (nM) for Cell ViabilityIC50 (nM) for [3H]thymidine incorporation
(-)-Ouabain MDA-MB-23124150 ± 2[4][5]142 ± 2[4][5]
4890 ± 2[4][5]-
OS-RC-248~39[1][6]-
Digoxin MDA-MB-23124122 ± 2[4][5]124 ± 2[4][5]
4870 ± 2[4][5]-
Proscillaridin A MDA-MB-2312451 ± 2[4][5]48 ± 2[4][5]
4815 ± 2[4][5]-

Studies on various cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (HCT116) cancer, have demonstrated that nanomolar concentrations of ouabain can significantly induce apoptosis in a dose- and time-dependent manner.[7] For instance, treatment of A549 cells with 50 nM and 100 nM ouabain for 24 hours resulted in apoptotic rates of 16.00 ± 1.3% and 27.77 ± 0.31%, respectively, compared to 5.73 ± 0.61% in the control group.[7][8]

Signaling Pathways of Ouabain-Induced Apoptosis

(-)-Ouabain triggers apoptosis through multiple signaling cascades. A primary mechanism involves its binding to the Na+/K+-ATPase, which leads to an increase in intracellular calcium and the generation of reactive oxygen species (ROS).[1][9][10] These events, in turn, activate both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.

Intrinsic Pathway: Ouabain influences the balance of the Bcl-2 family proteins, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][2][11] This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[9][10][11]

Extrinsic Pathway: Evidence also points to ouabain's involvement in the extrinsic pathway by increasing the expression of death receptors like DR4 and DR5, as well as Fas and Fas Ligand.[9][12] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[9][11][12]

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for assessing apoptosis.

Ouabain_Apoptosis_Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Death_Receptors ↑ DR4, DR5, Fas Ouabain->Death_Receptors ROS ↑ ROS NaK_ATPase->ROS Ca2 ↑ Intracellular Ca2+ NaK_ATPase->Ca2 Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Ca2->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ouabain-induced apoptosis signaling pathways.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with (-)-Ouabain (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin western Western Blot (Bcl-2, Bax, Caspases) harvest->western dna_ladder DNA Laddering Assay harvest->dna_ladder analysis Data Analysis and Quantification annexin->analysis western->analysis dna_ladder->analysis

Experimental workflow for apoptosis validation.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., OS-RC-2) in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of (-)-Ouabain (e.g., 0, 20, 40, 80, 160, 320 nM) for different time points (e.g., 24, 48, 72 hours).[1]

    • After incubation, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.[1]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells (e.g., OS-RC-2, NCI-H446) in 6-well plates at a density of 2×10^5 cells per well.[1]

    • After 24 hours, treat the cells with different concentrations of (-)-Ouabain (e.g., 0, 10, 20, 40, 80 nM) for 48 hours.[1]

    • Harvest the cells and wash them with PBS.[8]

    • Resuspend the cells in Annexin V binding buffer.[13]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[1][13]

    • Analyze the stained cells using a flow cytometer.[1][8]

DNA Fragmentation (Laddering) Assay

A key feature of apoptosis is the cleavage of DNA into fragments, which can be visualized as a ladder on an agarose (B213101) gel.

  • Procedure:

    • Treat cells with varying concentrations of (-)-Ouabain for 48 hours.[1]

    • Collect the cells and lyse them with a lysis buffer.[1]

    • Centrifuge to collect the supernatant containing fragmented DNA.[1]

    • Treat the supernatant with RNase A and then with proteinase K to remove RNA and proteins.[1]

    • Precipitate the DNA and resuspend it in a suitable buffer.

    • Run the DNA samples on an agarose gel and visualize the DNA fragments under UV light.[1]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

  • Procedure:

    • Treat cells with (-)-Ouabain as described in the previous protocols.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP).[1][8]

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

References

A Comparative Guide: (-)-Ouabain Octahydrate vs. Digoxin for Na+/K+ ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Ouabain octahydrate and digoxin (B3395198), two widely studied cardiac glycosides, as inhibitors of the Na+/K+ ATPase. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in research and drug development.

Quantitative Comparison of Inhibitory Action

The inhibitory effects of this compound and digoxin on Na+/K+ ATPase are multifaceted, with notable differences in their binding affinities and isoform selectivities. These differences can lead to varied physiological and cellular responses.

Binding Affinity and Inhibitory Constants

The dissociation constant (Kd) and the inhibitory constant (Ki) are critical parameters for quantifying the potency of an inhibitor. The following table summarizes these values for ouabain (B1677812) and digoxin across different studies and isoforms of the Na+/K+ ATPase. Lower values indicate a higher binding affinity and more potent inhibition.

Compound Parameter Value Na+/K+ ATPase Isoform Experimental Conditions Reference
(-)-Ouabain Kd1.1 ± 1 nMNot specifiedPreincubation with 3 mM Pi and 3 mM MgCl2[1]
KdVaries by isoformα1, α2, α3With and without K+[2]
Ki0.9 ± 0.05 µMPig Kidney EnzymeOptimal turnover conditions[3]
Digoxin Kd2.8 ± 2 nMNot specifiedPreincubation with 3 mM Pi and 3 mM MgCl2[1]
KdVaries by isoformα1, α2, α3With and without K+[2]
Ki1.95 ± 0.15 µMPig Kidney EnzymeOptimal turnover conditions[3]
Isoform Selectivity

Humans express multiple isoforms of the Na+/K+ ATPase α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and differing sensitivities to cardiac glycosides. This isoform selectivity is crucial for the pharmacological profiles of ouabain and digoxin.

A study on human Na,K-ATPase isoforms revealed that digoxin and other digitalis glycosides show a moderate but significant selectivity for α2/α3 over α1.[4] In contrast, ouabain displays a moderate preference for α1 over α2.[4] The sugar moiety of these glycosides plays a critical role in determining this isoform selectivity, as the corresponding aglycones (the steroid core without the sugar) show no significant isoform preference.[4]

Specifically, in the absence of K+, ouabain demonstrates a higher affinity for the α2 isoform compared to α1 and α3.[2] Under the same conditions, digoxin shows no isoform-specific affinities.[2] However, in the presence of K+, digoxin exhibits isoform specificity with α2=α3 > α1.[2]

Experimental Methodologies

Accurate and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize the interaction of ouabain and digoxin with Na+/K+ ATPase.

Na+/K+ ATPase Activity Assay (ATP Hydrolysis Assay)

This assay measures the enzymatic activity of Na+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of ATP hydrolysis is attributed to the activity of the Na+/K+ ATPase.

Protocol:

  • Enzyme Preparation: Purified Na+/K+ ATPase from sources like pig kidneys is a common choice.[1] The specific activity of the enzyme preparation should be determined.

  • Reaction Mixture: Prepare a reaction buffer containing 120 mmol/L NaCl, 20 mmol/L KCl, 3 mmol/L MgSO4, 1 mmol/L ATP, 5 mmol/L NaN3 (to inhibit mitochondrial ATPases), and 40 mmol/L Tris-HCl.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of ouabain or digoxin for a sufficient time (e.g., 10 minutes) to allow for maximal inhibition.[3] A control group without any inhibitor should be included to measure total ATPase activity. A separate control with a high concentration of ouabain (e.g., 1 mM) is used to determine the ouabain-insensitive ATPase activity.[5]

  • Initiation of Reaction: Start the reaction by adding ATP to the mixture. Incubate at 37°C for a defined period (e.g., 24 hours).[6]

  • Termination of Reaction: Stop the reaction by adding a solution like 5% SDS.[6]

  • Phosphate Detection: Measure the concentration of free inorganic phosphate using a colorimetric method. A common method involves adding a solution of ammonium (B1175870) molybdate (B1676688) in sulfuric acid, followed by ascorbic acid, which develops a colored complex with phosphate.[6]

  • Data Analysis: Measure the absorbance of the colored solution at a specific wavelength (e.g., 630 nm).[6] The Na+/K+ ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total activity.[6] IC50 values can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis enzyme Purified Na+/K+ ATPase preincubation Pre-incubation of Enzyme with Inhibitor enzyme->preincubation inhibitors Ouabain / Digoxin Solutions inhibitors->preincubation reaction Initiate reaction with ATP (37°C) preincubation->reaction termination Stop reaction reaction->termination detection Colorimetric Detection of Inorganic Phosphate termination->detection absorbance Measure Absorbance detection->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 calculation->ic50

Na+/K+ ATPase Activity Assay Workflow

[3H]-Ouabain Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands, such as digoxin, by measuring their ability to compete with a radiolabeled ligand, [3H]-ouabain, for binding to the Na+/K+ ATPase.

Protocol:

  • Enzyme Preparation: Use membranes expressing specific human Na+/K+-ATPase isoforms (e.g., α1β1, α2β1, α3β1).[2]

  • Binding Buffer: Prepare a suitable binding buffer. The composition can be varied to study the effect of ions, for example, with or without K+.[2]

  • Competitive Binding: Incubate the enzyme preparation with a constant concentration of [3H]-ouabain and varying concentrations of the unlabeled competitor (digoxin or unlabeled ouabain).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the enzyme-bound [3H]-ouabain from the free radioligand. This is typically done by rapid filtration through glass fiber filters, followed by washing to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]-ouabain binding against the concentration of the competitor ligand. The data are then fitted to a competition binding equation to determine the Ki or IC50 value for the unlabeled ligand.

Signaling Pathways

Beyond direct inhibition of ion pumping, ouabain and digoxin can trigger distinct intracellular signaling cascades by binding to the Na+/K+ ATPase, which can act as a signal transducer.[7][8]

Differential Signaling of Ouabain and Digoxin

Prolonged exposure to ouabain, but not digoxin, has been shown to upregulate the expression of Na+/Ca2+ exchanger 1 (NCX1) and transient receptor potential cation channel subfamily C member 6 (TRPC6) in arterial smooth muscle cells.[9] This upregulation is dependent on the activation of c-SRC kinase.[9] This differential signaling may explain why long-term administration of ouabain can lead to hypertension, an effect not observed with digoxin.[10][11] In fact, digoxin can antagonize the hypertensinogenic effect of ouabain.[10][11]

The binding of ouabain to the high-affinity α2 isoform of the Na+ pump is critical for initiating this signaling cascade.[9] This leads to increased resting intracellular Ca2+ concentrations and augmented Ca2+ responses to vasoconstrictors.[9]

signaling_pathway cluster_ouabain Ouabain Signaling cluster_digoxin Digoxin Signaling ouabain Ouabain na_k_atpase_o Na+/K+ ATPase (α2 isoform) ouabain->na_k_atpase_o Binds src_o c-SRC Activation na_k_atpase_o->src_o ncx1_trpc6_up Upregulation of NCX1 & TRPC6 src_o->ncx1_trpc6_up ca_influx_o Increased Ca2+ Influx ncx1_trpc6_up->ca_influx_o hypertension_o Hypertension ca_influx_o->hypertension_o digoxin Digoxin digoxin->na_k_atpase_o Antagonizes Ouabain Binding na_k_atpase_d Na+/K+ ATPase digoxin->na_k_atpase_d Binds inhibition_d Inhibition of Ion Pumping na_k_atpase_d->inhibition_d no_upregulation No Upregulation of NCX1 & TRPC6 na_k_atpase_d->no_upregulation Does not induce ca_increase_d Increased Intracellular Ca2+ inhibition_d->ca_increase_d cardiotonic_effect Cardiotonic Effect ca_increase_d->cardiotonic_effect

Differential Signaling of Ouabain and Digoxin

Conclusion

This compound and digoxin, while both potent inhibitors of the Na+/K+ ATPase, exhibit significant differences in their isoform selectivity and their ability to trigger downstream signaling events. Digoxin shows a preference for the α2/α3 isoforms over α1, a selectivity conferred by its sugar moiety. Ouabain, conversely, can show a preference for α1 or α2 depending on the conditions.

Crucially, ouabain can induce a unique signaling cascade via the α2 isoform and c-SRC activation, leading to cellular changes not observed with digoxin. This has important implications for their long-term physiological effects. For researchers and drug development professionals, understanding these distinctions is paramount for designing experiments, interpreting results, and developing therapeutic agents with desired target specificity and signaling outcomes. The choice between ouabain and digoxin should therefore be guided by the specific Na+/K+ ATPase isoform of interest and the potential signaling consequences relevant to the biological system under investigation.

References

A Comparative In Vitro Analysis of Cardiac Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various cardiac glycosides, supported by experimental data. The information is presented to facilitate the understanding of their relative potency and mechanisms of action.

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased myocardial contractility.[4][5] Beyond their cardiotonic effects, recent research has highlighted their potential as anti-cancer agents due to their cytotoxic effects on various cancer cell lines.[1][6] This guide focuses on the in vitro comparative analysis of different cardiac glycosides, examining their potency in inhibiting Na+/K+-ATPase, their cytotoxic effects, and their influence on key cellular signaling pathways.

Comparative Potency of Cardiac Glycosides

The in vitro potency of cardiac glycosides can be assessed through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. This value represents the concentration of a glycoside required to inhibit a specific biological process, such as enzyme activity or cell proliferation, by 50%.

Inhibition of Na+/K+-ATPase

The primary target of cardiac glycosides is the Na+/K+-ATPase enzyme. The IC50 values for the inhibition of this enzyme vary between different glycosides and can be influenced by the tissue source of the enzyme and the experimental conditions.[7]

Cardiac GlycosideEnzyme SourceIC50 (nM)Reference
Ouabain (B1677812) Porcine Kidney~900[8]
Digoxin (B3395198) Porcine Kidney~1950[8]
Digitoxin Not SpecifiedNot Specified
Proscillaridin (B1679727) A Not SpecifiedNot Specified
Bufalin Porcine Kidney~110[8]

Note: These values are representative and can vary based on experimental conditions.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of cardiac glycosides have been extensively studied in various cancer cell lines. The IC50 values for cell viability are crucial indicators of their potential as anti-cancer agents.

Cardiac GlycosideCell LineIncubation TimeIC50 (nM)Reference
Proscillaridin A MDA-MB-231 (Breast Cancer)24h51 ± 2[1][6]
48h15 ± 2[1][6]
Digoxin MDA-MB-231 (Breast Cancer)24h122 ± 2[1][6]
48h70 ± 2[1][6]
Ouabain MDA-MB-231 (Breast Cancer)24h150 ± 2[1][6]
48h90 ± 2[1][6]
Digitoxin A549 (Lung Cancer)72h~40[9]
Ouabain A549 (Lung Cancer)72h~17[9]

Studies have shown the order of cytotoxic potency in MDA-MB-231 breast cancer cells to be Proscillaridin A > Digoxin > Ouabain.[1][6]

Effects on Cardiac Myocytes

In cardiac myocytes, the primary effect of cardiac glycosides is an increase in the force of contraction (positive inotropic effect). However, different glycosides can have varying effects on the action potential duration and the onset of toxic effects.[10] For instance, in cat ventricular myocytes, ouabain and actodigin (B1664366) were observed to shorten the action potential duration, a phenomenon not seen with other tested glycosides like digoxin.[10]

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental for the comparative analysis of cardiac glycosides. Below are summaries of key in vitro assays.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the IC50 value of a cardiac glycoside on Na+/K+-ATPase activity.

Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The activity is determined in the presence and absence of the cardiac glycoside, and the inhibition is calculated.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay buffer (containing NaCl, KCl, MgCl2, and a buffering agent like imidazole)

  • ATP solution

  • Cardiac glycoside solutions at various concentrations

  • Malachite green reagent for Pi detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture with the assay buffer and the Na+/K+-ATPase enzyme.

  • Add varying concentrations of the cardiac glycoside to the wells of a microplate. Include controls without the inhibitor and with a known inhibitor like ouabain.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Add the malachite green reagent to detect the released Pi.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC50) of a cardiac glycoside on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cardiac glycoside stock solution (dissolved in a solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the cardiac glycoside in the culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the cardiac glycoside. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the drug concentration to determine the IC50 value.

Intracellular Calcium Measurement

Objective: To measure the change in intracellular calcium concentration in response to a cardiac glycoside.

Principle: Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are used to visualize and quantify changes in intracellular calcium levels. These indicators exhibit a change in fluorescence intensity upon binding to calcium.

Materials:

  • Cardiomyocytes or other relevant cell type

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Balanced salt solution (e.g., Tyrode's solution)

  • Cardiac glycoside solution

  • Fluorescence microscope or plate reader

Procedure:

  • Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.

  • Wash the cells to remove the excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the cardiac glycoside at the desired concentration.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Quantify the change in fluorescence to determine the magnitude and kinetics of the calcium response.

Signaling Pathways and Experimental Workflows

The biological effects of cardiac glycosides are mediated through complex signaling pathways. The primary pathway involves the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and cellular function. Additionally, some cardiac glycosides have been shown to modulate other signaling pathways, such as PI3K/Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation.[11][12][13]

Signaling Pathways

Signaling_Pathways CG Cardiac Glycosides (e.g., Digoxin, Ouabain) NKA Na+/K+-ATPase CG->NKA Inhibition PI3K PI3K/Akt Pathway CG->PI3K Activation (Ouabain) NFkB NF-κB Pathway CG->NFkB Inhibition (Digitoxin) Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contraction Ca_in->Contraction Apoptosis Apoptosis Ca_in->Apoptosis High concentrations SR->Ca_in CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by cardiac glycosides.

Experimental Workflow

Experimental_Workflow start Start select_cg Select Cardiac Glycosides for Comparison start->select_cg nka_assay Na+/K+-ATPase Inhibition Assay select_cg->nka_assay cell_culture Cell Culture (Cardiomyocytes or Cancer Cells) select_cg->cell_culture data_analysis Data Analysis & IC50 Determination nka_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ca_imaging Intracellular Ca2+ Imaging cell_culture->ca_imaging ap_recording Action Potential Recording cell_culture->ap_recording cytotoxicity_assay->data_analysis ca_imaging->data_analysis ap_recording->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

References

Differential Effects of (-)-Ouabain Octahydrate on Normal vs. Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ouabain octahydrate, a cardiac glycoside and an inhibitor of the Na+/K+-ATPase pump, has demonstrated significant potential as an anticancer agent. Emerging research indicates a differential sensitivity between cancerous and normal cells to ouabain (B1677812) treatment. This guide provides an objective comparison of ouabain's effects on these cell types, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Objective Comparison of this compound Effects

Studies consistently show that cancer cells exhibit greater sensitivity to the cytotoxic effects of this compound compared to their normal counterparts. This selectivity is a cornerstone of its potential as a therapeutic agent. For instance, ouabain has been shown to sensitize tumor cells to radiation therapy without affecting normal cells. The underlying mechanisms for this differential response are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.

However, it is important to note that some studies have presented conflicting results, with one report indicating that non-tumor breast cells showed greater inhibition of proliferation and more extensive apoptosis than malignant breast cells.[1] This highlights the complexity of ouabain's activity and underscores the need for further investigation into the specific cellular contexts that dictate its effects.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer and normal cell lines.

Table 1: Cytotoxicity (IC50 Values) of Ouabain
Cell LineCell TypeOuabain IC50 (nM)Incubation Time (hours)
A375Melanoma153.11 ± 22.6924
67.17 ± 3.1648
30.25 ± 1.7072
SK-Mel-28Melanoma772.14 ± 141.4824
186.51 ± 10.5148
87.42 ± 7.6472
MelanA Normal Melanocytes 9630 ± 3310 72
OS-RC-2Renal Cancer~3948
H460Lung Cancer10.4472
PANC1Pancreatic Cancer42.3672

Data compiled from multiple sources.[2][3][4]

Table 2: Induction of Apoptosis by Ouabain
Cell LineCell TypeOuabain Conc. (nM)Treatment Time (hours)Apoptotic Cells (%)
A549Lung Cancer502416.00 ± 1.3
1002427.77 ± 0.31
504842.03 ± 3.04
1004844.68 ± 4.30
HelaCervical Cancer50247.57 ± 0.12
1002413.87 ± 1.63
504820.03 ± 5.18
1004824.90 ± 3.21
HCT116Colorectal Carcinoma502413.10 ± 0.17
1002418.30 ± 2.52
504835.28 ± 3.55
1004837.75 ± 4.30
A375Melanoma5048Significant increase
10048Significant increase
SK-Mel-28Melanoma5048No significant difference
10048No significant difference

Data from referenced studies.[2][5]

Table 3: Effect of Ouabain on Cell Cycle Distribution
Cell LineCell TypeOuabain Conc.Treatment Time (hours)Cell Cycle Phase Arrest
A375MelanomaVarious48G2/M
SK-Mel-28MelanomaVarious48G2/M
SKOV-3Ovarian Cancer>IC5024G0/G1
8505CAnaplastic Thyroid10⁻⁷ MNot SpecifiedNot Specified
Lung Cancer (A549, H460)Lung CancerIC50 levelsNot SpecifiedG2/M

Information synthesized from multiple sources.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ouabain's effects.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Ouabain Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the ouabain-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve ouabain, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of ouabain concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of ouabain for 24-48 hours.

  • Colony Growth: Replace the treatment medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

  • Fixation: Wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the colonies with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with ouabain, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Mandatory Visualization

Signaling Pathways Affected by Ouabain in Cancer Cells

// Nodes Ouabain [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Reduced Proliferation\n& Invasion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ouabain -> NaK_ATPase [label=" inhibits", color="#202124", fontcolor="#202124"]; NaK_ATPase -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; NaK_ATPase -> STAT3 [style=dashed, arrowhead=tee, color="#EA4335"]; NaK_ATPase -> AMPK [color="#34A853"]; AMPK -> Src [color="#34A853"]; Src -> ERK [color="#34A853"]; PI3K -> Akt [arrowhead=tee, color="#EA4335"]; Akt -> Apoptosis [style=dashed, arrowhead=normal, color="#4285F4"]; ERK -> CellCycleArrest [color="#4285F4"]; STAT3 -> Proliferation [style=dashed, arrowhead=tee, color="#4285F4"]; NaK_ATPase -> Apoptosis [color="#4285F4"];

// Invisible edges for layout {rank=same; Ouabain; NaK_ATPase;} {rank=same; AMPK; PI3K; STAT3;} {rank=same; Src; Akt;} {rank=same; ERK; Proliferation;} {rank=same; CellCycleArrest; Apoptosis;} } dot Caption: Ouabain-induced signaling in cancer cells.

Experimental Workflow for Comparing Ouabain's Effects

// Nodes Start [label="Start:\nNormal & Cancer\nCell Lines", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with\nthis compound\n(Dose-response & Time-course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation Assay\n(Colony Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway\nAnalysis (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nComparison", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nDifferential Effects", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment [color="#202124"]; Treatment -> Cytotoxicity [color="#202124"]; Treatment -> Apoptosis [color="#202124"]; Treatment -> Proliferation [color="#202124"]; Treatment -> Signaling [color="#202124"]; Cytotoxicity -> DataAnalysis [color="#202124"]; Apoptosis -> DataAnalysis [color="#202124"]; Proliferation -> DataAnalysis [color="#202124"]; Signaling -> DataAnalysis [color="#202124"]; DataAnalysis -> Conclusion [color="#202124"]; } dot Caption: Workflow for assessing ouabain's effects.

References

A Researcher's Guide to the Reproducibility of (-)-Ouabain Octahydrate Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Ouabain octahydrate, a well-characterized cardiac glycoside, and its alternatives. We delve into the quantitative data, experimental protocols, and key factors that influence the reproducibility of findings related to its primary target, the Na+/K+-ATPase. Understanding these nuances is critical for designing robust experiments and accurately interpreting results.

Core Mechanism of Action and Downstream Signaling

This compound exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase, a ubiquitous transmembrane pump essential for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events: an increase in intracellular sodium concentration reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This elevation in cytoplasmic calcium is the principal mechanism behind the positive inotropic (contractility-enhancing) effects of ouabain (B1677812) on cardiac muscle.[1]

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. Ouabain binding can trigger various intracellular signaling pathways, often in a cell-specific manner. This includes the activation of Src kinase, which can subsequently stimulate cascades like the Ras/Raf/MEK/ERK pathway, influencing cell growth, proliferation, and apoptosis.[2]

Quantitative Performance Data: Ouabain vs. Alternatives

Reproducibility of experimental findings is contingent on understanding the specific potency of a compound in a given biological system. The inhibitory concentration (IC50) and dissociation constant (Kd) of cardiac glycosides can vary significantly based on the Na+/K+-ATPase isoform and the species from which it is derived.

Table 1: Comparative Inhibition of Na+/K+-ATPase

This table summarizes the inhibitory potency of ouabain and other common cardiac glycosides against Na+/K+-ATPase from various sources. Note the significant difference in potency, especially for the ouabain-resistant rat α1 isoform.

CompoundEnzyme Source/IsoformParameterValueReference
(-)-Ouabain Pig KidneyKi0.9 ± 0.05 µM[3]
Rat α1 isoformIC5048,000 nM[2]
Rat α2 isoformIC5058 nM[2]
Rat α3 isoformIC506.7 nM[2]
Human α1β1Kd~15-20 nM[4][5]
Human α2β1Kd~40-50 nM[5]
Digoxin Pig KidneyKi1.95 ± 0.15 µM[3]
Human α1β1Kd~20 nM[5]
Human α2β1Kd~5-6 nM[5]
Digitoxin (B75463) Human α1β1Kd~12 nM[5]
Human α2β1Kd~3 nM[5]
Bufalin Pig KidneyKi0.11 ± 0.005 µM[3]
Proscillaridin A Not SpecifiedIC506.4 - 76 nM[6]
Table 2: Comparative Cytotoxicity in Human Tumor Cell Lines

The signaling functions of the Na+/K+-ATPase have led to investigations into the anti-cancer properties of cardiac glycosides. The cytotoxic potency varies considerably between compounds.

CompoundParameterPotency Range (IC50)Reference
Proscillaridin A Cytotoxicity6.4 - 76 nM[6]
Digitoxin CytotoxicityGenerally more potent than Ouabain[6]
(-)-Ouabain CytotoxicityIntermediate potency[6]
Digoxin CytotoxicityLess potent than Ouabain[6]
Lanatoside C CytotoxicityLess potent than Digoxin[6]

Factors Influencing Experimental Reproducibility

Several critical factors can lead to variability in experimental outcomes with this compound.

  • Species and Isoform Specificity : The affinity of ouabain for Na+/K+-ATPase varies dramatically between species and among its different alpha isoforms (α1, α2, α3). Rodent α1 isoforms are notoriously resistant to ouabain compared to human isoforms.[2] As tissues express different ratios of these isoforms, the observed effects of ouabain can differ significantly between cell types.

  • Potassium Antagonism : Potassium ions (K+) compete with cardiac glycosides for binding to the Na+/K+-ATPase. Experiments performed in high-potassium buffers will show a reduced apparent affinity and potency (higher IC50/Ki) for ouabain compared to those in low-potassium conditions.[4][5] This is a crucial variable to control and report.

  • Solution Preparation and Storage : It has been reported that storing aqueous solutions of ouabain in borosilicate glass vials can lead to the formation of ouabain-borate complexes. To ensure consistent concentrations and avoid this confounding variable, it is strongly recommended to prepare and store ouabain solutions in plastic (e.g., polypropylene) vials.

  • Cell-Specific Signaling : The downstream signaling effects of ouabain are highly dependent on the cellular context, including the expression of signaling partners like Src kinase and the baseline state of the cell. Therefore, effects on proliferation or apoptosis observed in one cell line may not be directly translatable to another.

Visualizing Mechanisms and Workflows

To clarify the complex interactions and protocols, the following diagrams illustrate the key pathways and experimental steps.

Ouabain_Mechanism Ouabain This compound NKA Na+/K+-ATPase Ouabain->NKA Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Activity Reduced Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Effect Physiological Effect (e.g., Increased Cardiac Contractility) Ca_in->Effect

Figure 1. Primary mechanism of action for (-)-Ouabain.

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Cascade Ouabain Ouabain NKA Na+/K+-ATPase (Receptor) Ouabain->NKA Binds Src Src Kinase NKA->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression (Proliferation, Apoptosis) ERK->Gene

Figure 2. Ouabain-induced intracellular signaling cascade.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_detect Detection & Analysis P1 Prepare Assay Buffer (with Na+, K+, Mg2+, ATP) A1 Aliquot buffer into wells for: 1. Total ATPase (no inhibitor) 2. Non-specific ATPase (+ Ouabain) 3. Test Compound P1->A1 P2 Prepare Test Compound Dilutions (e.g., Ouabain) P2->A1 P3 Prepare Enzyme (e.g., purified Na+/K+-ATPase) A2 Add Enzyme to all wells P3->A2 A1->A2 A3 Incubate (15-30 min) A2->A3 A4 Stop Reaction (e.g., add acid) A3->A4 D1 Add Color Reagent (Molybdate-based) A4->D1 D2 Measure Absorbance (e.g., 660 nm) D1->D2 D3 Calculate Pi Released D2->D3 D4 Calculate Specific Na+/K+-ATPase Activity: (Total Activity) - (Non-specific Activity) D3->D4 D5 Determine % Inhibition and IC50 D4->D5

Figure 3. Experimental workflow for Na+/K+-ATPase inhibition assay.

Experimental Protocols

Protocol: In Vitro Na+/K+-ATPase Inhibition Assay (Phosphate Release Method)

This protocol outlines a common method for determining the inhibitory activity of a compound on Na+/K+-ATPase by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[7][8]

1. Materials and Reagents:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).

  • Assay Buffer: 30 mM Tris-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

  • Substrate Solution: Adenosine triphosphate (ATP) prepared in water (e.g., 100 mM stock).

  • Positive Control (Inhibitor): this compound (e.g., 10 mM stock in water or DMSO, stored in a plastic vial).

  • Test Compound: Diluted to various concentrations.

  • Stop Solution: e.g., 10% Trichloroacetic acid (TCA).

  • Color Reagent: Molybdate-based solution for phosphate detection.

  • Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.

  • 96-well microplate.

2. Procedure:

  • Standard Curve Preparation : Prepare a dilution series of the Phosphate Standard in Assay Buffer to generate a standard curve for quantifying the amount of Pi.

  • Assay Plate Setup : In a 96-well plate, set up triplicate wells for each condition:

    • Total ATPase Activity : 50 µL of Assay Buffer.

    • Non-specific ATPase Activity : 50 µL of Assay Buffer containing a saturating concentration of Ouabain (e.g., 1 mM final concentration). This measures the activity of other ATPases that are not inhibited by ouabain.

    • Test Compound : 50 µL of Assay Buffer containing the desired final concentration of the test compound.

  • Enzyme Addition : Dilute the Na+/K+-ATPase enzyme stock in cold Assay Buffer to a working concentration. Add 20 µL of the diluted enzyme to each well.

  • Pre-incubation : Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add 30 µL of ATP solution to all wells to initiate the enzymatic reaction (final concentration typically 2-3 mM).

  • Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction : Terminate the reaction by adding 50 µL of Stop Solution (e.g., 10% TCA) to each well.

  • Phosphate Detection :

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer a portion of the supernatant to a new, clean 96-well plate.

    • Add 100 µL of the Color Reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~660 nm for molybdate-based assays).

3. Data Analysis:

  • Use the standard curve to convert absorbance values to the concentration of inorganic phosphate (Pi) released.

  • Calculate the activity for each condition (nmol Pi/min/mg protein).

  • Calculate the specific Na+/K+-ATPase Activity for the control (no inhibitor) wells:

    • Specific Activity = (Total ATPase Activity) - (Non-specific ATPase Activity)

  • For each concentration of the test compound, calculate the percentage of inhibition relative to the specific Na+/K+-ATPase activity of the control.

  • Plot the percent inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Unveiling the Impact of (-)-Ouabain Octahydrate on Cell Cycle Progression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of compounds on cellular processes is paramount. This guide provides a comprehensive comparison of the effects of (-)-Ouabain octahydrate and other cardiac glycosides on the cell cycle, supported by experimental data and detailed protocols.

This compound, a cardiac glycoside, has demonstrated significant effects on cell cycle regulation, primarily inducing cell cycle arrest and apoptosis in various cancer cell lines. This guide delves into the quantitative effects of ouabain (B1677812) and compares its performance with other notable cardiac glycosides, including digoxin, digitoxin, peruvoside, and convallatoxin.

Comparative Analysis of Cardiac Glycosides on Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound and its alternatives on cell cycle distribution in different cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
A375 (Melanoma)50 nM48 hoursNot specifiedNot specifiedIncreased[1]
SK-Mel-28 (Melanoma)50 nM48 hoursNot specifiedNot specifiedIncreased[1]
ZR-75-1 (Breast Cancer)100 nM24 hoursDecreasedNot specifiedIncreased[2][3]
KG1a (Leukemia)100 nMNot specifiedDecreasedNot specifiedIncreased[4]

Table 2: Effect of Digoxin on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
ZR-75-1 (Breast Cancer)1000 nM24 hoursDecreasedNot specifiedIncreased[2][3]
SKOV-3 (Ovarian Cancer)IC5048 hours~80%Not specifiedNot specified[5]
SKOV-3 (Ovarian Cancer)10⁻⁶ M48 hours~76%Not specifiedNot specified[5]

Table 3: Effect of Digitoxin on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
HepG2/ADM (Hepatocellular Carcinoma)20 nM36 hoursNot specifiedNot specified46.87%[6]
HepG2/ADM (Hepatocellular Carcinoma)100 nM24 hoursNot specifiedNot specified41.40%[6]
SKOV-3 (Ovarian Cancer)IC5048 hours~73%Not specifiedNot specified[5]
SKOV-3 (Ovarian Cancer)10⁻⁶ M48 hours~78%Not specifiedNot specified[5]
KG1a (Leukemia)400 nMNot specifiedDecreasedNot specifiedIncreased[4]

Table 4: Effect of Peruvoside on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
KG1a (Leukemia)100 nMNot specifiedDecreasedNot specifiedIncreased[4]

Table 5: Effect of Convallatoxin on Cell Cycle Distribution

Cell LineConcentrationTreatment Duration% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
A549 (Non-small cell lung cancer)10 nM & 100 nM24, 48, 72 hoursNot specifiedNot specifiedIncreased[7]
K562 (Leukemia)Various24 hoursNot specifiedIncreasedIncreased[8]

Signaling Pathways and Experimental Workflows

The effects of cardiac glycosides on the cell cycle are mediated through complex signaling pathways. A common mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream signaling cascades affecting cell cycle regulators.

Ouabain_Signaling_Pathway Ouabain This compound NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Src_MAPK Src/MAPK Pathway NaK_ATPase->Src_MAPK Activates PI3K_AKT PI3K/AKT Pathway NaK_ATPase->PI3K_AKT Modulates p38_MAPK p38/MAPK Pathway NaK_ATPase->p38_MAPK Modulates cdc25c cdc25c Src_MAPK->cdc25c Downregulates cdc2 cdc2 Src_MAPK->cdc2 Downregulates CyclinB1 Cyclin B1 Src_MAPK->CyclinB1 Upregulates G2M_Arrest G2/M Phase Arrest cdc25c->G2M_Arrest cdc2->G2M_Arrest CyclinB1->G2M_Arrest

Caption: Signaling pathway of this compound inducing G2/M cell cycle arrest.

The experimental workflow for assessing the effect of these compounds on the cell cycle typically involves cell treatment, followed by flow cytometry analysis.

Cell_Cycle_Analysis_Workflow Start Cancer Cell Culture Treatment Treat with Cardiac Glycoside (e.g., Ouabain) Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium (B1200493) Iodide (PI) Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Analysis Data Analysis (% cells in G0/G1, S, G2/M) Flow->Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells after treatment with the cardiac glycoside at the desired concentration and time point. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution to the cell suspension.

  • Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][9][10][11][12]

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, cdc2, cdc25c) by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin B1, cdc2, cdc25c, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system. The band intensities can be quantified to determine the relative protein expression levels.[13][14][15]

Conclusion

This compound and other cardiac glycosides demonstrate potent effects on cell cycle regulation, often leading to G2/M or G0/G1 phase arrest in various cancer cell lines. While the specific outcomes can vary depending on the compound, cell type, and experimental conditions, the underlying mechanism frequently involves the modulation of the Na+/K+-ATPase and downstream signaling pathways that control key cell cycle proteins. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of these compounds in cancer drug development. Further studies employing direct, side-by-side comparisons of these cardiac glycosides under standardized conditions are warranted to fully elucidate their comparative efficacy and mechanisms of action.

References

Unveiling the Impact of Ouabain on Na+/K+ Pump Subunit Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the changes in Na+/K+ pump subunit expression following treatment with Ouabain, a well-known cardiac glycoside that specifically inhibits the Na+/K+-ATPase. The data presented here is crucial for researchers in cellular biology, pharmacology, and drug development who are investigating the multifaceted roles of the Na+/K+ pump beyond its ion-translocating function, particularly its involvement in cell signaling and cancer progression.

Recent studies have highlighted that Ouabain's effects are not limited to the inhibition of ion pumping but also include the modulation of gene and protein expression of the Na+/K+-ATPase subunits themselves. This guide synthesizes key experimental findings, offering a clear comparison of these changes across different cell types and treatment conditions.

Quantitative Analysis of Na+/K+ Pump Subunit Expression

The following tables summarize the dose-dependent effects of Ouabain on the gene and protein expression of various Na+/K+ pump subunits in different cell lines. The data is compiled from a study by Constantinescu et al. (2023) and showcases the differential response of cancer cells (SK-BR-3), mesenchymal stem cells (MSCs), and tumor-associated fibroblasts (TAFs) to Ouabain treatment.[1]

Table 1: Relative Gene Expression Changes of Na+/K+ Pump Subunits After Ouabain Treatment [1]

SubunitCell TypeOuabain Concentration (M)Change in Gene Expression (Relative to Control)
α1 SK-BR-310⁻⁹ - 10⁻⁷Little change
10⁻⁶Significant increase
10⁻⁵Significant increase
MSCs10⁻⁹ - 10⁻⁷Little change
10⁻⁶Most prominent increase
10⁻⁵Decreased compared to SK-BR-3
β1 MSCs & TAFs10⁻⁹ - 10⁻⁶Increased
10⁻⁵Decreased
β2 SK-BR-310⁻⁶ - 10⁻⁵Significantly lower
β3 SK-BR-310⁻⁶ - 10⁻⁵Significantly lower

Table 2: Protein Expression Changes of Na+/K+ Pump Subunits After Ouabain Treatment [1]

SubunitCell TypeObservation
α1 SK-BR-3 & MSCsExpression pattern consistent with gene expression changes.
β1 SK-BR-3 & MSCsExpression pattern consistent with gene expression changes.

In another study, the expression of the α1 and β1 subunits was investigated in human breast cancer (BT20), prostate cancer (DU145), and pig kidney epithelial (LLC-PK1) cell lines after treatment with 10 nM Ouabain for 24 hours.[2]

Table 3: Cell-Specific Effects of 10 nM Ouabain on Na+/K+-ATPase Subunit Protein Expression [2]

SubunitCell LineChange in Protein Expression
α1 LLC-PK1Induction
BT20Reduction
DU145Reduction
β1 LLC-PK1Modest Increase
BT20No significant change

These findings underscore the cell-type-specific and dose-dependent nature of Ouabain's effect on Na+/K+ pump subunit expression. While it can upregulate certain subunits in some cell types, it can lead to a downregulation in others, suggesting complex regulatory mechanisms.

Experimental Protocols

The validation of changes in Na+/K+ pump subunit expression relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in the presented data.

1. Cell Culture and Ouabain Treatment

  • Cell Lines: SK-BR-3 (human breast cancer), MSCs (mesenchymal stem cells), and TAFs (tumor-associated fibroblasts) were utilized.[1][3]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Ouabain Treatment: Ouabain was added to the culture medium at concentrations ranging from 10⁻⁹ M to 10⁻⁵ M for a specified duration (e.g., 24 hours) before analysis.[1]

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[4]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).[4]

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with specific primers for the Na+/K+ pump subunits (e.g., ATP1A1, ATP1B1) and a reference gene (e.g., HPRT1, GAPDH).[1][5] A typical reaction mixture includes cDNA, primers, and a SYBR Green or TaqMan master mix.[4][5]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the untreated control.[1][5][6]

3. Western Blotting for Protein Expression Analysis

  • Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.[7] The protein concentration is determined using a standard assay (e.g., BCA protein assay).[7]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the Na+/K+ pump subunits (e.g., anti-α1, anti-β1). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7]

  • Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system.[7] The intensity of the bands is quantified using densitometry software (e.g., ImageJ) to determine the relative protein expression levels.[1][7]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Ouabain_Signaling_Pathway Ouabain Ouabain NaK_Pump Na+/K+ Pump (α/β subunits) Ouabain->NaK_Pump Binds to Src Src Kinase NaK_Pump->Src Activates EGFR EGFR Src->EGFR Transactivates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Gene_Expression Altered Gene Expression (e.g., Na+/K+ pump subunits) Ras_Raf_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Responses

Caption: Ouabain-induced signaling cascade.

Experimental_Workflow Cell_Culture Cell Culture (e.g., SK-BR-3, MSCs) Ouabain_Treatment Ouabain Treatment (Varying Concentrations) Cell_Culture->Ouabain_Treatment Harvesting Cell Harvesting Ouabain_Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction qPCR qPCR Analysis RNA_Extraction->qPCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Gene_Expression Gene Expression Quantification (ΔΔCt) qPCR->Gene_Expression Protein_Expression Protein Expression Quantification (Densitometry) Western_Blot->Protein_Expression

Caption: Workflow for analyzing expression changes.

References

(-)-Ouabain Octahydrate: A Gold Standard for Na+/K+ Pump Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of (-)-Ouabain octahydrate as a positive control for Na+/K+ pump inhibition, with a comparative analysis against other common inhibitors.

This compound stands as a cornerstone in the study of the Na+/K+-ATPase pump, a vital transmembrane protein responsible for maintaining cellular ion homeostasis. Its high affinity and specificity make it an exemplary positive control in experiments aimed at identifying and characterizing new Na+/K+ pump inhibitors. This guide provides a detailed comparison of ouabain (B1677812) with other inhibitors, supported by experimental data, and offers comprehensive protocols for key assays.

Comparative Analysis of Na+/K+ Pump Inhibitors

The inhibitory potency of various compounds on the Na+/K+-ATPase is typically evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other commonly used Na+/K+ pump inhibitors from various studies. It is important to note that these values can vary depending on the tissue source, the specific isoform of the Na+/K+-ATPase present, and the experimental conditions.

InhibitorEnzyme SourceIC50Reference(s)
(-)-Ouabain Swine brain Na+,K+-ATPase1.75 x 10⁻⁶ M[1]
Rat aorta (neuronal plasmalemma, α-3 isoform)2.6 nM[2][3]
Rat aorta (sarcolemma, α-1 isoform)50 nM[2][3]
Pig Kidney Na+,K+-ATPase0.9 µM[4]
Human Mesenteric ArteriesEC50 = 320 nM[2]
Digoxin Swine brain Na+,K+-ATPase1.6 x 10⁻⁶ M[1]
Pig Kidney Na+,K+-ATPase1.95 µM[4]
Digitoxin Guinea pig cardiac (Na+ + K+)-ATPaseGood correlation with inotropic potency[5]
Marinobufagenin (B191785) Rat aorta (sarcolemma, α-1 isoform)2.1 nM[2][3]
Rat aorta (neuronal plasmalemma, α-3 isoform)140 nM[2][3]
Pig Kidney Na+,K+-ATPase1.5 µM[4]
Human Mesenteric ArteriesEC50 = 88 nM[2]

Experimental Protocols

Accurate and reproducible measurement of Na+/K+ pump inhibition is crucial for the evaluation of potential drug candidates. Two widely accepted methods for this purpose are the ATP hydrolysis assay and the Rubidium (⁸⁶Rb⁺) uptake assay.

ATP Hydrolysis Assay (Inorganic Phosphate (B84403) Detection)

This method directly quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive activity is determined by subtracting the activity measured in the presence of a saturating concentration of ouabain from the total ATPase activity.

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4

  • Control Buffer: 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain, pH 7.4

  • ATP solution (e.g., 5 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates containing the Na+/K+-ATPase. Determine the protein concentration of the samples.

  • Reaction Setup:

    • In a microplate, set up duplicate wells for each sample:

      • Total ATPase activity: Add a specific amount of protein sample to the Assay Buffer.

      • Ouabain-insensitive ATPase activity: Add the same amount of protein sample to the Control Buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculation:

    • Generate a standard curve using the phosphate standard solution.

    • Determine the amount of phosphate released in each sample from the standard curve.

    • Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Express the results as nmol Pi/min/mg protein.

Rubidium (⁸⁶Rb⁺) Uptake Assay

This assay provides an indirect measure of Na+/K+ pump activity by quantifying the uptake of the radioactive potassium analog, ⁸⁶Rb⁺, into cells. Ouabain is used to differentiate pump-mediated uptake from other transport mechanisms.

Materials:

  • Cultured cells expressing Na+/K+-ATPase

  • Culture medium

  • ⁸⁶RbCl (radioactive rubidium chloride)

  • Uptake Buffer (e.g., HEPES-buffered saline)

  • Wash Buffer (e.g., cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells with Uptake Buffer.

    • Pre-incubate the cells in Uptake Buffer with or without the test compounds and/or a saturating concentration of ouabain (for determining non-specific uptake) for a specific time (e.g., 10-30 minutes) at 37°C.

  • Initiate Uptake: Add ⁸⁶RbCl to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop Uptake and Wash:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.

  • Measurement:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation:

    • The ouabain-sensitive ⁸⁶Rb⁺ uptake is calculated as the difference between the total uptake (in the absence of ouabain) and the non-specific uptake (in the presence of ouabain).

    • The effect of a test compound is determined by comparing the ouabain-sensitive uptake in the presence of the compound to the control (ouabain-sensitive uptake without the compound).

Signaling Pathways and Experimental Workflows

The inhibition of the Na+/K+ pump by ouabain not only disrupts ion gradients but also triggers intracellular signaling cascades. These signaling events are initiated by the binding of ouabain to the Na+/K+-ATPase, which then acts as a receptor, activating pathways such as the Src/EGFR/MAPK cascade.

Na_K_Pump_Inhibition_Signaling Ouabain (-)-Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds and Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Growth) ERK->Cell_Response

Caption: Ouabain-induced signaling cascade via Na+/K+-ATPase.

The following diagram illustrates a typical experimental workflow for assessing Na+/K+ pump inhibition using an ATP hydrolysis assay.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Prepare Sample (Tissue Homogenate/Cell Lysate) Reaction_Setup Set up Reactions: - Total ATPase - Ouabain-Insensitive ATPase Sample_Prep->Reaction_Setup Reagent_Prep Prepare Reagents (Assay Buffer, ATP, etc.) Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Na+/K+-ATPase Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for Na+/K+-ATPase inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Ouabain Octahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION NOTICE: (-)-Ouabain octahydrate is classified as extremely toxic and can be fatal if swallowed or toxic if inhaled.[1][2] Proper handling, storage, and disposal are critical to ensure personnel safety and environmental protection. This document provides procedural guidance for the safe disposal of this compound and associated contaminated materials in a laboratory setting.

(-)-Ouabain is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3][4] Its high toxicity necessitates strict adherence to the disposal protocols outlined below. The probable oral lethal dose in humans is less than 5 mg/kg.[5][6]

Quantitative Toxicity Data

A summary of key toxicity values for Ouabain is presented below. This data underscores the acute toxicity of the compound and the need for rigorous safety measures.

SpeciesRoute of AdministrationToxicity Value (LD50)Reference
MouseOral5 mg/kg[7]
MouseIntraperitoneal1,213 mg/kg[7]
HumanOral (Probable Lethal Dose)< 5 mg/kg[5][6]

Standard Operating Procedure for Disposal

This protocol details the step-by-step process for the disposal of this compound waste. All disposal actions must comply with local, regional, and national hazardous waste regulations.[1][6]

Waste Segregation and Collection
  • Chemical Waste Only: Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[8]

  • Types of Waste:

    • Unused or Expired Product: Collect the original container with the remaining solid product.

    • Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and empty vials. These items must be collected in the designated hazardous waste container.[2][7]

    • Aqueous Solutions: Collect all solutions containing Ouabain. Do not dispose of them down the drain.[1][2]

    • Contaminated Rinse Water: When rinsing containers that held highly toxic chemicals like Ouabain (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[8]

Spill Management and Cleanup

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • For Small Dry Spills:

    • Gently cover the spill to avoid generating dust.[2][7]

    • Using a clean shovel or scoop, carefully place the material into a clean, dry, and properly labeled container for hazardous waste.[3][5]

    • Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • For Spills of Ouabain Solutions:

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][5]

    • Scoop the absorbent material into the designated hazardous waste container.

    • Clean the spill area and dispose of cleaning materials as hazardous waste.

Final Disposal Method
  • Professional Disposal: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company or an approved waste disposal plant.[1][2][7]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by qualified professionals at a permitted facility.

  • Packaging for Transport: Ensure waste containers are sealed, properly labeled, and prepared for transport according to regulations for toxic substances (UN1544, Hazard Class 6.1).[1][7][9]

Visual Guides and Pathways

To further clarify the operational procedures and the compound's mechanism, the following diagrams have been created.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Spill Response (If Applicable) cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal gen Generation of Ouabain Waste (Unused solid, solutions, contaminated labware) container Place in a designated, closed, and labeled hazardous waste container gen->container Segregate Immediately storage Store container in a secure, secondary containment area container->storage spill Spill Occurs cleanup Follow Spill Cleanup Protocol (Absorb/Scoop into waste container) spill->cleanup cleanup->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste contractor storage->pickup transport Transport as Hazardous Material (UN1544, Class 6.1) pickup->transport incinerate Disposal at a permitted facility (e.g., high-temperature incineration) transport->incinerate

Caption: Workflow for the safe disposal of this compound waste.

G cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space pump Na+/K+-ATPase Pump na_in Increased Intracellular Na+ pump->na_in Disrupts Na+ Gradient ouabain (-)-Ouabain ouabain->pump Binds to and Inhibits ca_in Increased Intracellular Ca2+ na_in->ca_in Alters Na+/Ca2+ Exchanger toxicity Cellular Toxicity (Cardiac Effects) ca_in->toxicity

Caption: Mechanism of action for (-)-Ouabain toxicity via Na+/K+-ATPase inhibition.

References

Personal protective equipment for handling (-)-Ouabain octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (-)-Ouabain octahydrate, a highly toxic cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as extremely toxic and poses a significant health risk upon exposure. It is fatal if swallowed and toxic if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[2]

Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 1) Skull and crossbonesEngineering Controls: Work must be conducted in a chemical fume hood. Respiratory Protection: For routine handling of small quantities, a NIOSH-approved respirator for toxic dusts is recommended. In emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[3] Hand Protection: Double-gloving with disposable nitrile gloves is recommended. Gloves must be changed immediately after contact with the substance.[4] Eye and Face Protection: Safety goggles and a face shield must be worn to protect against splashes.[4] Body Protection: A lab coat is the minimum requirement. Consider a disposable gown for added protection.[4] Footwear: Closed-toe shoes are mandatory.
Acute Toxicity, Inhalation (Category 3) Skull and crossbonesAs above.
Specific Target Organ Toxicity, Repeated Exposure (Category 2) Health hazardAs above.

II. Safe Handling and Operational Workflow

Strict adherence to the following workflow is mandatory when handling this compound.

Ouabain_Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don all required PPE prep_sds->prep_ppe prep_hood Prepare chemical fume hood prep_ppe->prep_hood handling_weigh Weigh compound in hood prep_hood->handling_weigh handling_prepare Prepare solution in hood handling_weigh->handling_prepare cleanup_decontaminate Decontaminate work surfaces handling_prepare->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Figure 1: this compound Handling Workflow

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in Table 1, including double gloves.[4]

  • Handling:

    • All manipulations of solid this compound, including weighing and transfer, must be conducted within a chemical fume hood to prevent dust generation and inhalation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use and store in a locked, well-ventilated area, protected from light.[3]

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid and Emergency Response

Exposure RouteFirst Aid MeasuresSpill Response
Inhalation Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.For any spill, evacuate the immediate area. For solids, isolate the spill area for at least 25 meters (75 feet).[3][5] Increase the isolation distance downwind if necessary.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]Wear appropriate PPE, including respiratory protection. Do not touch spilled material.[3] For small dry spills, carefully shovel the material into a clean, dry, covered container.[3] For larger spills, dike the area to prevent spreading.[3]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]Absorb liquid spills with sand or another non-combustible absorbent material and place into containers for later disposal.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[1] Seek immediate medical attention.Prevent the product from entering drains.

IV. Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation and Disposal Workflow

Ouabain_Disposal_Workflow Figure 2: this compound Disposal Workflow cluster_generation Waste Generation cluster_containment Containment cluster_disposal Disposal gen_solid Contaminated solids (PPE, consumables) cont_solid Place in labeled, sealed hazardous waste container gen_solid->cont_solid gen_liquid Unused solutions cont_liquid Place in original or appropriate, labeled, sealed waste container gen_liquid->cont_liquid disp_storage Store in designated hazardous waste accumulation area cont_solid->disp_storage cont_liquid->disp_storage disp_pickup Arrange for pickup by an approved waste disposal plant disp_storage->disp_pickup

Figure 2: this compound Disposal Workflow

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containers: Leave chemicals in their original containers if possible. All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.